CDDO-Im
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFBYYCNYVFPKD-FMIDTUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433315 | |
| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443104-02-7 | |
| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the full chemical name of CDDO-Im
An In-depth Technical Guide to 1-(2-Cyano-3,12,28-trioxooleana-1,9(11)-dien-28-yl)-1H-imidazole (CDDO-Im)
Full Chemical Name and Synonyms
Systematic Name: 1-(2-Cyano-3,12,28-trioxooleana-1,9(11)-dien-28-yl)-1H-imidazole[1][2][3]
IUPAC Name: (4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile
Synonyms: this compound, CDDO-Imidazolide, RTA 403[4]
Mechanism of Action
This compound is a synthetic triterpenoid (B12794562) renowned for its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1][5] The primary mechanism involves the covalent modification of cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the main negative regulator of Nrf2.[6] This modification disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2.[6] As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[2]
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This leads to the transcriptional upregulation of genes encoding antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)), enzymes involved in glutathione (B108866) synthesis (e.g., glutamate-cysteine ligase catalytic subunit (GCLC)), and other detoxification enzymes.[1][2][7] This induction of the Nrf2/ARE pathway is the principal mechanism by which this compound exerts its protective effects against various cellular stressors.[1][5]
In addition to its effects on the Nrf2 pathway, this compound has been shown to be a ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are nuclear receptors involved in the regulation of inflammation and metabolism.[3][4] However, many of the anti-inflammatory and anti-proliferative effects of this compound are considered to be mediated primarily through the Nrf2 pathway, and in some contexts, its actions can be independent of PPARγ.[1][8][9]
Quantitative Data
The biological activities of this compound have been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Description | Reference |
| IC₅₀ | 10–30 nM | Human leukemia and breast cancer cell lines | Inhibition of cellular proliferation | [3][4] |
| IC₅₀ | 1.5 µM | BxPC-3 (pancreatic cancer) | Inhibition of cellular proliferation after 72 hours | [4] |
| IC₅₀ | 0.69 µM | DU-145 (prostate cancer) | Inhibition of cellular proliferation after 72 hours | [4] |
| Kᵢ | 232 nM | PPARα | Binding affinity | [3][4] |
| Kᵢ | 344 nM | PPARγ | Binding affinity | [3][4] |
Experimental Protocols
In Vitro Nrf2 Activation Assay Using Quantitative PCR (qPCR)
This protocol describes a method to assess the activation of the Nrf2 pathway in cultured cells treated with this compound by measuring the mRNA expression of Nrf2 target genes.
1. Cell Culture and Treatment:
-
Culture human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines in appropriate culture medium.
-
Seed the cells at a desired density in multi-well plates.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 20 nM and 50 nM).
-
Treat the cells with the this compound working solutions or a vehicle control (DMSO) for a specified period (e.g., 20 hours).[2]
2. RNA Isolation:
-
Following treatment, harvest the cells and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for Nrf2 target genes (e.g., NQO1, GCLC, HO-1), and a suitable qPCR master mix.
-
Use a housekeeping gene (e.g., β-actin) for normalization.
-
Perform the qPCR using a real-time PCR system.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for qPCR Analysis.
References
- 1. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. CDDO, a PPAR-γ ligand, inhibits TPA-induced cell migration and invasion through a PPAR-γ-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDDO, a PPAR-γ ligand, inhibits TPA-induced cell migration and invasion through a PPAR-γ-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Biological Activities of Synthetic Triterpenoids: The Case of CDDO-Imidazolide (CDDO-Im)
For Researchers, Scientists, and Drug Development Professionals
The synthetic oleanane (B1240867) triterpenoid (B12794562), 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), has emerged as a potent and multifunctional agent with significant therapeutic potential across a spectrum of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2][3] This technical guide provides an in-depth exploration of the core biological activities of this compound and related synthetic triterpenoids, with a focus on its molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action: Nrf2 Activation
At the heart of this compound's diverse biological effects lies its remarkable potency as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][4][5] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a vast array of cytoprotective genes.[2][5]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] this compound, through its electrophilic nature, is believed to interact with reactive cysteine residues on Keap1. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[6] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[2][5]
This activation of the Nrf2/ARE pathway results in the upregulation of numerous protective enzymes and proteins, including:
-
Heme Oxygenase-1 (HO-1): A critical enzyme with anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][5]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and reduction of oxidative stress.[2][7]
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2][7]
The potent induction of these and other Nrf2-dependent genes forms the basis for many of this compound's observed biological activities.
Key Biological Activities and Quantitative Data
This compound exhibits a broad range of biological activities, with its effects being highly dependent on the concentration used. At nanomolar concentrations, it primarily demonstrates cytoprotective and anti-inflammatory effects, while at higher, micromolar concentrations, it can induce apoptosis and inhibit cell proliferation.[3][8]
Anti-inflammatory Activity
This compound is a potent inhibitor of inflammatory processes. It effectively suppresses the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This anti-inflammatory action is mediated, in part, through the Nrf2-dependent induction of HO-1 and by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[2][9]
| Parameter | Cell/System | Value | Reference |
| IC50 (iNOS inhibition) | Mouse Macrophages | 0.014 nM | [6] |
| IL-6, TNF-α, IL-1β, MCP-1 Reduction | LPS-stimulated Macrophages | Significant reduction with 400 nM this compound | [9] |
Antiproliferative and Pro-apoptotic Activity
In various cancer cell lines, this compound has demonstrated potent antiproliferative and pro-apoptotic effects.[1][10][11] The mechanisms underlying these activities are multifaceted and include the induction of cell cycle arrest, activation of caspase cascades, and modulation of key survival signaling pathways.[11][12]
| Parameter | Cell Line | Value (IC50) | Reference |
| Proliferation Inhibition | Human Leukemia (U937) | ~10-30 nM | [10][13] |
| Proliferation Inhibition | Breast Cancer (MCF-7) | ~10-30 nM | [6][10] |
| Proliferation Inhibition | Waldenström Macroglobulinemia (BCWM.1) | ~500 nM | [12] |
Modulation of Other Key Signaling Pathways
Beyond Nrf2, this compound influences a network of other critical cellular signaling pathways:
-
NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[12]
-
STAT Signaling: It has been shown to suppress the phosphorylation and activation of STAT3 and STAT5, which are often constitutively active in cancer cells.[14]
-
PI3K/Akt Pathway: In some contexts, this compound can inhibit the pro-survival PI3K/Akt signaling cascade.[12]
-
TGF-β Signaling: this compound has been reported to modulate the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[15]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): this compound can bind to and transactivate PPARγ, although many of its biological effects are independent of this interaction.[10][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments frequently cited in the study of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[16][17]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-HO-1, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.[2]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the amount of a specific mRNA transcript.
-
RNA Extraction: Treat cells with this compound. Isolate total RNA from the cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and the cDNA template.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin). Calculate the relative gene expression using the ΔΔCt method.[9]
Conclusion
This compound is a highly potent synthetic triterpenoid with a complex and multifaceted mechanism of action. Its ability to potently activate the Nrf2 signaling pathway at nanomolar concentrations underpins its significant cytoprotective and anti-inflammatory properties. At higher concentrations, its pro-apoptotic and antiproliferative effects in cancer cells highlight its therapeutic potential. The continued elucidation of its interactions with various signaling networks will be crucial for the successful clinical translation of this compound and related compounds in the treatment of a wide range of human diseases. This guide provides a foundational understanding of its biological activities to aid researchers and drug development professionals in this endeavor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triterpenoid this compound protects against lipopolysaccharide-induced inflammatory response and cytotoxicity in macrophages: The involvement of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Synthetic Triterpenoid this compound Inhibits Tumorsphere Formation by Regulating Stem Cell Signaling Pathways in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. promegaconnections.com [promegaconnections.com]
CDDO-Im: A Technical Guide to a Potent Activator of the Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a synthetic triterpenoid (B12794562) recognized as an exceptionally potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, and its activation is a promising therapeutic strategy for a multitude of diseases. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and illustrates the core signaling and experimental workflows through detailed diagrams.
The Nrf2-Keap1 Signaling Pathway: A Master Regulator of Cytoprotection
The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant and detoxification response. Under normal, unstressed conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Keap1 functions as an adapter protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[1][2]
Upon exposure to oxidative or electrophilic stressors, or potent activators like this compound, reactive cysteine residues on Keap1 are modified. This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[3] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated repression, accumulates in the cytoplasm, and translocates to the nucleus.[2][4][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) or Electrophile Response Elements (EpREs) in the promoter regions of its target genes.[6][7][8] This binding initiates the transcription of a broad array of over 100 cytoprotective genes, including those involved in glutathione (B108866) synthesis and regeneration (e.g., GCLC, GCLM), detoxification enzymes (e.g., NQO1), and antioxidant proteins (e.g., HMOX1).[4][8][9]
This compound: Mechanism of Potent Nrf2 Activation
This compound is a semi-synthetic oleanane (B1240867) triterpenoid designed for high potency. Its efficacy stems from its bifunctional chemical nature, allowing it to interact with Keap1 through multiple mechanisms, making it a more potent inducer than its parent compound, CDDO, or its methyl ester derivative, CDDO-Me (bardoxolone methyl).[10][11][12]
The primary mechanism involves the α,β-unsaturated ketone structure in the A and C rings of the triterpenoid backbone. This structure acts as a Michael acceptor, reacting covalently with nucleophilic thiol groups of specific cysteine residues on Keap1.[11] This irreversible binding is a key step in inactivating Keap1's ability to ubiquitinate Nrf2.
Furthermore, this compound possesses a second reactive site: the imidazolide (B1226674) group. This site can covalently bind to other amino acid residues on Keap1, such as lysine (B10760008) and tyrosine, through transacylation.[10][11][13][14][15] This multi-target binding to Keap1, including adduct formation with eight different cysteines and several other residues, is thought to stabilize the Keap1-Cul3 complex in a conformation that is unfavorable for Nrf2 binding and degradation, thereby greatly enhancing the potency of this compound as an Nrf2 activator.[10][13][14][15] This dual-action mechanism distinguishes this compound from monofunctional activators and contributes to its robust and sustained activation of the Nrf2 pathway at nanomolar concentrations.[6][10][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
The Role of Keap1 in the Mechanism of Action of CDDO-Im: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic triterpenoid (B12794562) 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) is an exceptionally potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress. The primary mechanism through which this compound exerts its effects is by targeting the key Nrf2 repressor protein, Kelch-like ECH-associated protein 1 (Keap1). By covalently modifying specific, reactive cysteine residues on Keap1, this compound disrupts the Keap1-Nrf2 interaction, preventing the proteasomal degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, followed by the transcriptional upregulation of a broad array of cytoprotective genes. This technical guide provides an in-depth exploration of this mechanism, summarizing the quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
The Keap1-Nrf2 Signaling Pathway
Under basal or unstressed conditions, Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, binds to Nrf2 in the cytoplasm.[1] This interaction facilitates the continuous ubiquitination and subsequent degradation of Nrf2 by the proteasome, keeping its cellular levels low.[2] Keap1 functions as a homodimer, with each monomer binding to one of two distinct motifs in the N-terminal Neh2 domain of Nrf2: a high-affinity ETGE motif and a low-affinity DLG motif.[3][4] This "hinge and latch" mechanism positions Nrf2 for efficient ubiquitination.[5]
Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified.[2][3] This modification induces a conformational change in Keap1 that disrupts its ability to serve as an E3 ligase adaptor, thereby inhibiting Nrf2 ubiquitination. Consequently, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[6][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[1][8]
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Keap1–Nrf2 interactions in single live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 8. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-inflammatory Properties of CDDO-Imidazolide (CDDO-Im) In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole, commonly known as CDDO-Im. This synthetic triterpenoid (B12794562) has demonstrated significant potential in modulating key inflammatory pathways, making it a compound of interest for the development of novel therapeutics for a range of inflammatory diseases. This document summarizes the core mechanisms of action, presents quantitative data from various in vitro studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual Approach to Inflammation Control
This compound exerts its anti-inflammatory effects primarily through two key mechanisms: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2][3]
1. Nrf2 Pathway Activation:
This compound is a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound induces conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[1][3] The upregulation of these genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC), enhances the cellular antioxidant capacity, thereby mitigating the oxidative stress that often accompanies and exacerbates inflammation.[2][6][7]
2. NF-κB Pathway Inhibition:
The NF-κB pathway is a central mediator of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][8] this compound has been shown to suppress the activation of the NF-κB pathway.[2][3] This inhibition is, at least in part, mediated by the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of the active NF-κB subunits (p50/p65), thereby downregulating the expression of NF-κB target genes.[9] Some evidence suggests that related triterpenoids can directly inhibit IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade.[3][9]
Quantitative In Vitro Data
The following tables summarize the quantitative effects of this compound on various inflammatory markers and cellular processes from in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression
| Cell Type | Inflammatory Stimulus | This compound Concentration | Target Gene/Protein | Result | Reference |
| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | 400 nM | IL-8 mRNA | Significant reduction compared to LPS alone | [2] |
| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | 400 nM | IL-1β mRNA | Significant reduction compared to LPS alone | [2] |
| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | 400 nM | TNF-α mRNA | Significant reduction compared to LPS alone | [2] |
| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | 400 nM | MCP-1 mRNA | Significant reduction compared to LPS alone | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (100 ng/mL) | 20 nM, 50 nM | IL-6 mRNA | Significant attenuation of LPS-induced expression | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (100 ng/mL) | 20 nM, 50 nM | TNF-α mRNA | Significant attenuation of LPS-induced expression | [7] |
| Mouse Peritoneal Neutrophils | LPS | Not specified | TNF-α and IL-6 | Attenuated expression in wild-type but not Nrf2-deficient cells | [10] |
Table 2: Effect of this compound on Inflammatory Enzymes and Molecules
| Cell Type | Inflammatory Stimulus | This compound Concentration | Target Molecule | Result | Reference |
| Mouse Macrophages | IFN-γ | Not specified | Inducible Nitric Oxide Synthase (iNOS) | Potent inhibitor of de novo expression | [4][11] |
| Mouse Macrophages | IFN-γ | Not specified | Cyclooxygenase-2 (COX-2) | Potent inhibitor of de novo synthesis | [4] |
| Human Leukemia (U937) Cells | None | 100 nM | Heme Oxygenase-1 (HO-1) mRNA | Time-dependent increase, maximal at 4 hours | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | None | 20 nM, 50 nM | HO-1, GCLC, GCLM, NQO1 mRNA | Significant induction | [7] |
| Human Monocyte-Derived Macrophages | None | 0.2, 0.4, 0.8 µM | AKR1C1, HMOX1, NQO1 mRNA | Significant elevation | [12] |
Table 3: Effect of this compound on Nrf2 Pathway Activation
| Cell Type | This compound Concentration | Outcome | Result | Reference |
| Human Leukemia (U937) Cells | 100 nM | Nrf2 Protein Levels | Time-dependent increase | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 20 nM, 50 nM | Nuclear Nrf2 Protein | Increased nuclear accumulation | [7][13] |
| Nrf2+/+ and Nrf2-/- Fibroblasts | 100-300 nM | HO-1 Induction | Marked induction in Nrf2+/+ cells, significantly lower in Nrf2-/- cells | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited in vitro studies to evaluate the anti-inflammatory properties of this compound.
1. Cell Culture and Treatment:
-
Cell Lines: Commonly used cell lines include murine macrophages (RAW 264.7), human monocytic leukemia cells (U937, ML-1), and primary cells such as human peripheral blood mononuclear cells (PBMCs) and mouse peritoneal neutrophils.[2][4][7][10]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.[14] The final DMSO concentration is typically kept below 0.1% to avoid solvent-induced toxicity.[14]
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 6, 20, or 24 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or interferon-gamma (IFN-γ).[2][7]
2. Measurement of Inflammatory Mediators:
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β), chemokines (e.g., MCP-1), and antioxidant enzymes (e.g., HO-1, NQO1).[2][7] Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers. The results are often normalized to a housekeeping gene like GAPDH.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to quantify the protein levels of secreted cytokines and chemokines in the cell culture supernatant.[12]
-
Western Blotting: This method is used to determine the protein levels of key signaling molecules (e.g., Nrf2, IκBα, p-IκBα, HO-1) in cell lysates.[4][7] Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
3. Nitric Oxide (NO) Production Assay:
-
The production of nitric oxide, a key inflammatory mediator synthesized by iNOS, is often measured using the Griess reagent, which detects nitrite (B80452) (a stable product of NO) in the culture supernatant.[15][16][17]
4. Reactive Oxygen Species (ROS) Measurement:
-
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).[2] The fluorescence intensity, which is proportional to the amount of ROS, can be quantified using a fluorescence microplate reader or flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vitro studies.
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: A typical experimental workflow for in vitro studies.
Conclusion
The in vitro evidence strongly supports the potent anti-inflammatory properties of this compound. Its dual mechanism of action, involving the robust activation of the Nrf2-mediated antioxidant response and the effective inhibition of the pro-inflammatory NF-κB pathway, positions it as a promising candidate for further investigation in the context of inflammatory diseases. The data presented in this technical guide highlight its ability to suppress the production of a wide range of inflammatory mediators at nanomolar concentrations. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compelling synthetic triterpenoid.
References
- 1. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoid this compound protects against lipopolysaccharide-induced inflammatory response and cytotoxicity in macrophages: The involvement of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nrf2-dependent protection from LPS induced inflammatory response and mortality by CDDO-Imidazolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. CDDO-imidazolide ameliorates sepsis-induced ARDS by enhancing mitophagy via the Nrf2 pathway to prohibit alveolar macrophage pyroptosis and HMGB1 release: this compound ameliorates sepsis-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Antioxidant Effects of CDDO-Im in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole, commonly known as CDDO-Im or RTA-403, is a synthetic oleanane (B1240867) triterpenoid (B12794562) that has emerged as a highly potent modulator of cellular redox homeostasis. Its primary mechanism of action involves the powerful activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. At nanomolar concentrations, this compound initiates the transcription of a broad array of cytoprotective genes, effectively fortifying cells against oxidative stress. This technical guide provides an in-depth analysis of the antioxidant effects of this compound in cellular models, detailing its molecular mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling and experimental workflows.
Core Mechanism of Action: Nrf2 Pathway Activation
The antioxidant effects of this compound are predominantly mediated through the activation of the Nrf2-Keap1 signaling pathway.[1] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[1]
This compound acts as a potent electrophile that disrupts this interaction. As a bifunctional molecule, it possesses two reactive sites: α,β-unsaturated ketones in its A and C rings and an imidazolide (B1226674) group.[2][3][4] This structure allows this compound to covalently modify specific, highly reactive cysteine residues on Keap1 via Michael addition.[2][5] Unlike its analog CDDO-Me, the imidazolide moiety also enables this compound to form acyl adducts with other nucleophilic amino acid residues, including lysine, tyrosine, arginine, and serine, on Keap1 and other protein targets.[2][3][4][5]
This covalent modification induces a conformational change in the Keap1 protein, impairing its ability to function as an adaptor for the Cul3-based E3 ligase complex.[2] Consequently, Nrf2 degradation is halted. The stabilized Nrf2 protein accumulates in the cytoplasm and translocates to the nucleus.[1][6][7] There, it heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes.[1][8] This binding event drives the coordinated transcription of a large suite of antioxidant and cytoprotective enzymes.[1][8][9] The induction of these genes by this compound is almost completely abolished in Nrf2-knockout cells, confirming the Nrf2-dependent nature of its antioxidant activity.[1][2]
Quantitative Data on Antioxidant Effects
The potency of this compound has been quantified in various cellular models. It effectively induces Nrf2-dependent gene expression and reduces oxidative stress at low nanomolar concentrations.
Table 1: Potency of this compound in Nrf2 Activation and Cellular Proliferation
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| ARE Luciferase Reporter | AREc32 (MCF7 derivative) | Max Induction | >70-fold at 300 nM | [10] |
| Cell Proliferation | Human Leukemia (U937) | IC₅₀ | ~10-30 nM | [11] |
| Cell Proliferation | Human Breast Cancer | IC₅₀ | ~10-30 nM | [11] |
| PPAR Binding | N/A | Kᵢ (PPARα) | 232 nM | [11] |
| PPAR Binding | N/A | Kᵢ (PPARγ) | 344 nM |[11] |
Table 2: Induction of Nrf2 Target Genes by this compound in Cellular Models
| Cell Type | Concentration | Duration | Target Gene | Fold Induction | Reference |
|---|---|---|---|---|---|
| Human PBMCs | 20 nM | 20 h | NQO1 | Significant increase | [6][7] |
| Human PBMCs | 20 nM | 20 h | GCLM | Significant increase | [6] |
| Human PBMCs | 20 nM | 20 h | GCLC | Significant increase | [6] |
| Human PBMCs | 20 nM | 20 h | HO-1 | Significant increase | [6] |
| Primary Kidney Epithelial Cells | 25 nM | 6-12 h | HO-1 | Significant increase | [12] |
| Primary Kidney Epithelial Cells | 25 nM | 6-12 h | NQO1 | Significant increase | [12] |
| Primary Kidney Epithelial Cells | 25 nM | 6-12 h | GCLC | Significant increase | [12] |
| Primary Kidney Epithelial Cells | 25 nM | 6-12 h | GPX2 | Significant increase | [12] |
| Mouse Embryonic Fibroblasts | 100-300 nM | N/A | HO-1 | Marked induction |[8] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS)
| Cell Type | Condition/Stressor | Concentration | Effect on ROS | Reference |
|---|---|---|---|---|
| Primary Kidney Epithelial Cells | Hypoxia & Starvation | 25 nM | Attenuated ROS production | [12][13] |
| Human Neutrophils | LPS, fMLP, TNF-α, TPA | N/A | Greatly inhibited ROS generation | [6] |
| Mouse Embryonic Fibroblasts | tert-butyl hydroperoxide | N/A | Reduced ROS formation | [8][14] |
| Pancreatic Cancer Cells | Baseline | Submicromolar | Accumulation of ROS (via mGSH depletion) |[15] |
Functional Consequences in Cellular Models
The this compound-driven upregulation of the Nrf2-dependent antioxidant gene program translates to significant cytoprotection against a variety of stressors in diverse cellular models.
-
Reduction of Oxidative Stress: In primary kidney epithelial cells, pretreatment with this compound confers protection against glucose/serum starvation and hypoxia, as evidenced by a significant reduction in ROS generation.[12][13] This protective effect is directly linked to the upregulation of Nrf2 and its target genes, including HO-1 and NQO1.[12][13] Similarly, in human neutrophils, this compound potently inhibits ROS generation induced by multiple inflammatory stimuli.[6]
-
Protection Against Chemical Toxicity: The antioxidant response triggered by this compound is protective in models of chemical-induced toxicity. Studies have shown that pretreatment with this compound protects the liver from acetaminophen-induced hepatic injury by inducing Nrf2-dependent cytoprotective genes.[1]
-
Context-Dependent Pro-Oxidant Activity in Cancer Cells: In certain contexts, particularly in cancer cells, this compound can exert a pro-apoptotic effect by inducing oxidative stress. This is achieved through a rapid and selective depletion of the mitochondrial glutathione (B108866) (mGSH) pool.[15] This depletion leads to an accumulation of mitochondrial ROS, loss of mitochondrial membrane potential, and ultimately, apoptosis, highlighting a potential therapeutic strategy for cancer treatment.[15]
Detailed Experimental Protocols
The following sections describe standardized methodologies for evaluating the antioxidant effects of this compound in cellular models.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., primary kidney epithelial cells, human PBMCs, U937 leukemia cells) in appropriate culture vessels and media. Allow cells to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve the desired final concentrations (typically in the range of 10-300 nM). A vehicle control containing the same final concentration of DMSO should always be included.
-
Treatment: Remove the existing media from the cells and replace it with media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the specified duration (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate). Extract total RNA using a column-based kit or phenol-chloroform extraction.
-
cDNA Synthesis: Quantify the extracted RNA and assess its purity. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan probe-based chemistry, and specific primers for Nrf2 target genes (HMOX1, NQO1, GCLC, etc.). Include a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method, expressing the data as fold change relative to the vehicle-treated control group.
Protein Expression Analysis (Western Blotting)
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For Nrf2 translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Nrf2, HO-1, NQO1, Keap1, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Preparation: Seed cells in a multi-well plate or culture dish suitable for fluorescence measurement or flow cytometry.
-
Dye Loading: Load the cells with a ROS-sensitive fluorescent probe. For general intracellular ROS, use 2',7'-dichlorofluorescin diacetate (DCFDA). For mitochondrial superoxide, use MitoSOX™ Red. Incubate according to the manufacturer's instructions (e.g., 5-10 µM DCFDA for 30 minutes at 37°C).
-
Treatment: Wash away the excess dye and treat the cells with this compound (or vehicle) with or without an oxidative stressor (e.g., H₂O₂, LPS, antimycin A).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer at the appropriate excitation/emission wavelengths (e.g., ~495/529 nm for DCF).
-
Data Analysis: Normalize the fluorescence intensity to the number of cells or total protein content. Express the results as a percentage of the control or as relative fluorescence units (RFU).
Conclusion
This compound is a robust and exceptionally potent activator of the Nrf2 antioxidant pathway in a multitude of cellular models. Its unique bifunctional chemical structure allows for efficient modification of Keap1, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, orchestrates the upregulation of a powerful battery of cytoprotective genes, including HMOX1, NQO1, and enzymes crucial for glutathione synthesis. The functional consequence is a marked enhancement of the cell's capacity to counteract oxidative insults. The data clearly demonstrate that this compound, at nanomolar concentrations, effectively mitigates the generation of reactive oxygen species and protects cells from various stressors. These findings underscore the significant potential of this compound as a lead compound for developing therapeutic strategies against pathologies driven or exacerbated by oxidative stress.
References
- 1. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Cyano-3,12-dioxooleana-1,9-dien-28-imidazolide (this compound) directly targets mitochondrial glutathione to induce apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triterpenoid CDDO-Im: A Comprehensive Technical Guide to its Impact on Cytoprotective Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic triterpenoid (B12794562) 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) has emerged as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, orchestrating the expression of a battery of cytoprotective genes. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates cytoprotective gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other Nrf2 activators.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] The Nrf2-Keap1 signaling pathway is a primary sensor and regulator of the cellular antioxidant response.[2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Upon exposure to electrophiles or ROS, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.[1][3]
This compound is a synthetic oleanane (B1240867) triterpenoid that has been identified as an exceptionally potent activator of the Nrf2 pathway, with effects observed at nanomolar concentrations.[3][4] Its ability to induce a robust cytoprotective response has made it a subject of intense research for its potential therapeutic applications in various disease models. This guide will delve into the quantitative impact of this compound on the expression of key Nrf2 target genes, provide detailed methodologies for assessing its activity, and illustrate the underlying molecular pathways.
This compound-Mediated Activation of the Nrf2 Signaling Pathway
This compound activates the Nrf2 pathway by reacting with specific cysteine residues on Keap1, thereby inhibiting the ubiquitination and degradation of Nrf2.[5] This leads to the accumulation and nuclear translocation of Nrf2, resulting in the transcriptional activation of ARE-dependent genes.
Quantitative Impact of this compound on Cytoprotective Gene Expression
Numerous studies have quantified the potent effects of this compound on the expression of Nrf2 target genes. The following tables summarize key findings from in vivo and in vitro experiments.
Table 1: In Vivo Induction of Cytoprotective Gene mRNA by this compound in Mouse Liver[1]
| Dose (mg/kg, i.p.) | Gene | Fold Increase vs. Vehicle |
| 0.1 | Ho-1 | 2.25 |
| 1.0 | Ho-1 | - |
| 10 | Ho-1 | 8.65 |
| 0.1 | Nqo1 | No significant increase |
| 1.0 | Nqo1 | 1.58 |
| 10 | Nqo1 | 2.99 |
| 0.1 | Gclc | No significant increase |
| 1.0 | Gclc | 2.56 |
| 10 | Gclc | 5.08 |
Mice were administered a single intraperitoneal (i.p.) injection of this compound and hepatic mRNA levels were quantified.
Table 2: Time-Dependent Induction of Cytoprotective Gene mRNA by this compound in Mouse Liver[1]
| Time (hours) | Gene | Fold Increase vs. Vehicle |
| 3 | Ho-1 | - |
| 6 | Ho-1 | ~10 |
| 12 | Ho-1 | ~15 |
| 24 | Ho-1 | ~5 |
| 3 | Nqo1 | - |
| 6 | Nqo1 | ~3 |
| 12 | Nqo1 | ~4 |
| 24 | Nqo1 | ~2 |
| 3 | Gclc | - |
| 6 | Gclc | ~4 |
| 12 | Gclc | ~6 |
| 24 | Gclc | ~3 |
Mice were administered a single i.p. injection of 1 mg/kg this compound and hepatic mRNA levels were quantified at the indicated time points.
Table 3: Induction of Nrf2 Target Genes in Human Peripheral Blood Mononuclear Cells (PBMCs) by this compound[8]
| Gene | Mean Fold Increase vs. Vehicle (20-50 nM this compound) |
| NQO1 | 16 |
| GCLM | 3-4 |
| GCLC | 3-4 |
| HO-1 | 3-4 |
PBMCs from six normal subjects were treated with this compound for 6 hours.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on cytoprotective gene expression.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive technique used to quantify the mRNA expression levels of Nrf2 target genes.
4.1.1. RNA Extraction (TRIzol Method) [6][7]
-
Homogenization: Homogenize tissue samples (50-100 mg) or cell pellets (1 x 10^5 – 1 x 10^7 cells) in 1 mL of TRIzol reagent.[3]
-
Phase Separation: Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing RNA.[7]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.[7]
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[7]
-
Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.[7]
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8-2.0).
4.1.2. cDNA Synthesis (Reverse Transcription) [8]
-
Reaction Setup: In a sterile, nuclease-free tube, combine the following components on ice:
-
Total RNA (1-5 µg)
-
Oligo(dT) or Random Primers
-
dNTP Mix
-
Reverse Transcriptase Buffer
-
RNase Inhibitor
-
Reverse Transcriptase
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture according to the manufacturer's protocol (e.g., 60 minutes at 37°C for oligo(dT) priming).[9]
-
Inactivation: Terminate the reaction by heating at 70°C for 5 minutes. The resulting cDNA can be stored at -20°C.[9]
4.1.3. SYBR Green qPCR [10][11]
-
Reaction Setup: Prepare a master mix for each primer set containing:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water.
-
-
Plate Setup: Add the master mix to each well of a qPCR plate. Then, add the diluted cDNA template (and no-template controls).
-
Cycling Conditions: A typical qPCR program includes:
-
Initial denaturation (e.g., 95°C for 2-10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15-30 seconds)
-
Annealing/Extension (e.g., 60°C for 30-60 seconds)
-
-
Melt curve analysis to verify product specificity.[11]
-
4.1.4. Primer Sequences (Mouse) [12][13]
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Ho-1 | CGTGCTCGAATGAACACTCT | GGAAGCTGAGAGTGAGGACC |
| Nqo1 | CAGCCAATCAGCGTTCGGTA | TTGCTGTTGAGGTCGCAGGAG |
| Gclc | CCATCACTTCATTCCCCAGA | GATGCCGGATGTTTCTTGTT |
| Gclm | ATGGAGTTCCCAAATCAGCC | ATTGGGTTTTACCTGTGCCC |
| Gapdh | GAGCCAAAAGGGTCATCATC | TAAGCAGTTGGTGGTGCAGG |
Western Blotting
Western blotting is used to detect and quantify the protein levels of Nrf2 and its target gene products.
4.2.1. Nuclear and Cytoplasmic Protein Extraction [14]
-
Cell Lysis: Resuspend the cell pellet in an ice-cold hypotonic buffer (e.g., CER I) and vortex vigorously.[14]
-
Cytoplasmic Extraction: Add a detergent-containing buffer (e.g., CER II), vortex, and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes. The supernatant contains the cytoplasmic extract.[14]
-
Nuclear Extraction: Resuspend the remaining nuclear pellet in an ice-cold nuclear extraction buffer (NER). Vortex intermittently for 40 minutes on ice.[14]
-
Final Centrifugation: Centrifuge at high speed for 10 minutes. The supernatant is the nuclear extract.[14]
-
Protein Quantification: Determine the protein concentration of both fractions using a standard assay (e.g., BCA).
4.2.2. SDS-PAGE and Immunoblotting [2][15]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 10%) and run at 100-120 V until the dye front reaches the bottom.[15]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Example dilutions: anti-Nrf2 (1:1000), anti-Keap1 (1:1000), anti-HO-1 (1:1000), anti-NQO1 (1:1000), and a loading control like anti-β-actin (1:5000) or anti-Lamin B (for nuclear fractions, 1:1000).[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film.[2]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Nrf2 Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE-containing promoter.[1][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zymoresearch.com [zymoresearch.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 7. health.uconn.edu [health.uconn.edu]
- 8. GoScript™ Reverse Transcription System Protocol [worldwide.promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 12. aging-us.com [aging-us.com]
- 13. Nrf2-Dependent Induction of NQO1 in Mouse Aortic Endothelial Cells Overexpressing Catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. health.uconn.edu [health.uconn.edu]
- 15. benchchem.com [benchchem.com]
- 16. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
Investigating the Anti-Cancer Potential of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthetic triterpenoid (B12794562) 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) has emerged as a highly potent, multifunctional agent with significant promise in oncology. Derived from the natural compound oleanolic acid, this compound demonstrates robust anti-proliferative, pro-apoptotic, and anti-inflammatory activities across a spectrum of cancer types.[1][2] Its mechanisms of action are pleiotropic, primarily involving the potent activation of the Nrf2/ARE pathway and the suppression of pro-survival signaling cascades such as STAT3. This document provides a comprehensive technical overview of the anti-cancer potential of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the core signaling pathways it modulates.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through the modulation of several critical signaling pathways. At low nanomolar concentrations, it is a potent activator of cytoprotective responses, while at higher concentrations, it robustly induces apoptosis and cell cycle arrest in malignant cells.[3][4]
Activation of the Nrf2/ARE Signaling Pathway
A primary mechanism of this compound is the potent induction of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[1][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound is thought to interact with reactive thiol groups on Keap1, disrupting the Nrf2-Keap1 complex.[6] This allows Nrf2 to translocate to the nucleus, where it binds to AREs in the promoter regions of numerous cytoprotective and detoxification genes.[7]
This activation leads to the upregulation of Phase II enzymes and antioxidant proteins, including Heme Oxygenase-1 (HO-1), NAD(P)H: Quinone Oxidoreductase 1 (NQO1), and subunits of glutamate-cysteine ligase (GCLC and GCLM).[7][8][9] The resulting enhancement of the cellular antioxidant capacity can protect normal cells from carcinogenic insults and reduce oxidative stress that contributes to tumorigenesis.[1][10] The cytoprotective activity of this compound is notably absent in Nrf2-deficient cells, confirming the critical role of this pathway.[1][5][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Synthetic Triterpenoid this compound Inhibits Tumorsphere Formation by Regulating Stem Cell Signaling Pathways in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl fumarate and the oleanane triterpenoids, CDDO-imidazolide and CDDO-methyl ester, both activate the Nrf2 pathway but have opposite effects in the A/J model of lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Beyond Nrf2: An In-depth Technical Guide to the Therapeutic Targets of CDDO-Im
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-Im (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole), also known as Bardoxolone methyl, is a synthetic triterpenoid (B12794562) initially recognized for its potent activation of the Nrf2 pathway, a critical regulator of cellular antioxidant responses. While its Nrf2-dependent activities are well-documented, a growing body of evidence reveals that this compound exerts significant therapeutic effects through various Nrf2-independent mechanisms. This technical guide provides a comprehensive overview of these alternative targets, focusing on key signaling pathways implicated in inflammation, cell proliferation, and fibrosis. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts in this area.
Core Nrf2-Independent Signaling Pathways Modulated by this compound
This compound has been shown to directly interact with and modulate several key signaling proteins, leading to a cascade of downstream effects that are independent of Nrf2 activation. The primary non-Nrf2 targets identified to date include components of the NF-κB, STAT, and TGF-β signaling pathways. Additionally, effects on CREB phosphorylation have been noted.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its aberrant activation is a hallmark of numerous chronic inflammatory diseases and cancers. This compound and its analogs have been demonstrated to be potent inhibitors of this pathway.
Mechanism of Action: CDDO-Me, a closely related analog of this compound, directly inhibits the IκB kinase β (IKKβ) subunit.[1][2] This inhibition is achieved through a covalent interaction with the cysteine-179 residue within the IKKβ activation loop, thereby preventing the phosphorylation and subsequent degradation of IκBα.[2] This action sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Quantitative Data:
| Compound | Target | Assay | IC50 / Effective Concentration | Cell Line / System | Reference |
| CDDO-Me | IKKβ | In vitro kinase assay | Not specified, but direct inhibition shown | Recombinant IKKβ | [2] |
| 17-acetoxyjolkinolide B (another IKKβ inhibitor) | IKKβ | In vitro kinase assay | 300 nM | Not specified | [3] |
Experimental Protocol: In Vitro IKKβ Kinase Assay
This protocol is adapted from commercially available kinase assay kits and published methodologies.[4][5]
Objective: To determine the in vitro inhibitory activity of this compound on IKKβ kinase.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide (a synthetic peptide substrate for IKKβ)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, IKKtide substrate, and recombinant IKKβ enzyme.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km for IKKβ.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Signaling Pathway Diagram:
Suppression of STAT Signaling
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators of cytokine and growth factor signaling. Constitutive activation of STAT3 is a common feature in many cancers, promoting cell proliferation, survival, and angiogenesis.
Mechanism of Action: this compound and its analog CDDO-Me have been shown to rapidly and potently suppress both constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3 and STAT5 at nanomolar concentrations.[6] The precise molecular mechanism involves the direct interaction of Bardoxolone methyl with Cys1077 on Janus kinase 1 (JAK1), inhibiting its phosphorylation and consequently preventing the activation and dimerization of STAT3.[1]
Quantitative Data:
| Compound | Target | Effect | Concentration | Time | Cell Line | Reference |
| This compound | p-STAT3 / p-STAT5 | Suppression of phosphorylation | Nanomolar levels | 30-60 minutes | Human myeloma and lung cancer cells | [6] |
| CDDO-Me | p-STAT3 | Inhibition of phosphorylation | 0.1 - 10 µM | 2 - 24 hours | Ovarian cancer cells | [7] |
| CDDO-Me | p-STAT3 | Inhibition of phosphorylation | 300 nM | 16 hours | Melanoma-conditioned macrophages | [8] |
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation
This protocol is a standard procedure for assessing protein phosphorylation.[9][10][11]
Objective: To determine the effect of this compound on STAT3 phosphorylation in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Cytokine for stimulation (e.g., IL-6)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Stimulate cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. Include unstimulated and vehicle-treated stimulated controls.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe for total STAT3 and a loading control to normalize the data.
-
Quantify band intensities using densitometry software.
Signaling Pathway Diagram:
Modulation of TGF-β Signaling
Transforming growth factor-β (TGF-β) is a pleiotropic cytokine with complex roles in cellular processes, including proliferation, differentiation, and extracellular matrix production. In the context of disease, TGF-β is a major driver of fibrosis.
Mechanism of Action: The interaction of this compound with the TGF-β pathway is multifaceted. It has been reported to inhibit TGF-β-stimulated cell migration. This effect may be mediated by altering the trafficking and turnover of TGF-β receptors. Furthermore, this compound has been shown to decrease the protein levels of phosphorylated Smad2/3, key downstream mediators of TGF-β signaling.[12] Conversely, some studies have indicated that this compound can increase the mRNA levels of TGF-β and its receptors, suggesting a complex regulatory role.
Experimental Protocol: Assessment of TGF-β Signaling
This protocol provides a general workflow for assessing the impact of this compound on TGF-β signaling.[13][14]
Objective: To evaluate the effect of this compound on TGF-β-induced Smad phosphorylation.
Materials:
-
Cell culture reagents
-
This compound
-
Recombinant human TGF-β1
-
Western blot reagents as described for STAT3 analysis
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and a loading control.
Procedure:
-
Culture cells and starve them as previously described.
-
Pre-treat cells with this compound or vehicle.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lyse the cells and perform western blot analysis as described for STAT3, using antibodies specific for phospho-Smad2/3 and total Smad2/3.
-
Quantify the changes in Smad phosphorylation relative to total Smad and the loading control.
Signaling Pathway Diagram:
Modulation of CREB Phosphorylation
The cAMP response element-binding protein (CREB) is a transcription factor that plays a role in various cellular processes, including proliferation, differentiation, and survival.
Mechanism of Action: CDDO and this compound have been reported to activate the cAMP response element (CRE) and increase the phosphorylation of CREB.[15] The precise mechanism by which this compound induces CREB phosphorylation is not yet fully elucidated but may involve upstream kinases that are modulated by the compound.
Experimental Protocol: Analysis of CREB Phosphorylation
A western blot-based approach, similar to that described for STAT3, can be employed to assess CREB phosphorylation.
Objective: To determine the effect of this compound on CREB phosphorylation.
Materials:
-
Cell culture reagents
-
This compound
-
Western blot reagents
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB, and a loading control.
Procedure:
-
Treat cultured cells with various concentrations of this compound for different time points.
-
Lyse the cells and perform western blot analysis using antibodies specific for phospho-CREB and total CREB.
-
Quantify the changes in CREB phosphorylation.
Logical Relationship Diagram:
Conclusion
The therapeutic potential of this compound extends far beyond its well-established role as an Nrf2 activator. Its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and fibrosis, namely the NF-κB, STAT, and TGF-β pathways, provides a strong rationale for its development in a wide range of diseases. This technical guide has provided an in-depth overview of these Nrf2-independent targets, complete with available quantitative data, detailed experimental protocols, and pathway visualizations. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals, stimulating further investigation into the multifaceted mechanisms of action of this promising therapeutic agent and accelerating its translation into novel clinical applications. Further research is warranted to elucidate the precise molecular interactions and to establish definitive quantitative measures, such as IC50 values, for each of these non-Nrf2 targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic triterpenoid CDDO-Imidazolide suppresses STAT phosphorylation and induces apoptosis in myeloma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDDO-Me, a synthetic triterpenoid, inhibits expression of IL-6 and Stat3 phosphorylation in multi-drug resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A synthetic triterpenoid this compound inhibits tumorsphere formation by regulating stem cell signaling pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the Assessment of Active Transforming Growth Factor-β in Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 14. Methods for Measuring TGF-β Using Antibodies, Cells, and Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Avenue: Early Research and Discovery of CDDO-Im
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The synthetic triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im, also known as RTA 405), emerged from a concerted effort to enhance the modest anti-inflammatory and antitumorigenic properties of naturally occurring triterpenoids like oleanolic acid.[1][2] Through chemical modifications, researchers sought to create more potent analogues, leading to the synthesis of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its subsequent derivatives, including the highly active imidazolide, this compound.[3][4] Early investigations quickly established this compound as a multifunctional molecule with significant anti-inflammatory, antioxidant, and anti-proliferative activities at nanomolar concentrations.[2][5] This technical guide delves into the foundational research that characterized the initial discovery and biological activities of this compound, with a focus on its mechanism of action, key experimental findings, and the detailed protocols that underpinned these seminal studies.
Core Mechanism of Action: A Tale of Two Pathways
The early research on this compound pinpointed its potent biological effects to the modulation of two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Activation of the Nrf2 Antioxidant Response Pathway
A cornerstone of this compound's mechanism is its robust activation of the Nrf2 pathway, a primary regulator of cellular defense against oxidative and electrophilic stress.[2][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7] this compound, being an electrophilic molecule, was found to directly interact with Keap1. Specifically, it forms covalent adducts with several key cysteine residues on Keap1.[1][8] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation.[6] Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes.[2][6] This leads to the upregulated expression of antioxidant and detoxification enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[6][7]
Inhibition of the NF-κB Inflammatory Pathway
In parallel to activating Nrf2, early studies revealed that this compound potently inhibits the pro-inflammatory NF-κB pathway.[5][7] The inhibition of NF-κB by this compound was found to be, at least in part, dependent on its activation of Nrf2.[9] The precise mechanisms of NF-κB inhibition by this compound are multifaceted, but a key aspect involves the suppression of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.
References
- 1. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of the Nrf2 activators tBHQ and this compound on the early events of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CDDO-Im: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a synthetic triterpenoid (B12794562) derived from oleanolic acid, has emerged as a potent multi-target agent with significant therapeutic potential. Its ability to modulate key cellular signaling pathways involved in inflammation, proliferation, and oxidative stress has made it a subject of intense research in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its interactions with molecular targets, the impact of structural modifications on its biological activity, and comprehensive experimental protocols for its evaluation.
Core Structure and Mechanism of Action
The pharmacological activity of this compound is intrinsically linked to its unique chemical structure. The α,β-unsaturated ketones in the A and C rings of the oleanane (B1240867) scaffold are critical for its biological effects, acting as Michael acceptors for nucleophilic residues on target proteins.[1] The imidazole (B134444) moiety at the C-28 position further enhances its potency and modulates its target profile compared to its parent compound, CDDO.
This compound exerts its pleiotropic effects by interacting with multiple signaling proteins, including:
-
Keap1: A key sensor of oxidative stress. Covalent modification of cysteine residues on Keap1 by this compound disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[1]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that regulate gene expression involved in metabolism and inflammation. This compound is a ligand for PPARγ.[2]
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a crucial role in cell proliferation, survival, and inflammation. This compound inhibits the phosphorylation and activation of STAT3.[3]
Quantitative Analysis of Biological Activity
The potency of this compound and its analogs has been quantified across various cellular and biochemical assays. The following tables summarize the key activity data.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Human Leukemia (general) | Leukemia | ~10-30 | [2] |
| Human Breast Cancer (general) | Breast Cancer | ~10-30 | [2] |
| iMycEμ-1 | B-cell Lymphoma | < 500 | [4] |
| iMycEμ-2 | Plasmacytoma | > 500 | [4] |
Table 2: Anti-inflammatory Activity of this compound and Analogs
| Compound | Assay | IC50 (nM) | Reference |
| This compound | iNOS expression (mouse macrophages) | Potent inhibitor | [2] |
| CDDO-Phenyl-Im | NO Production (RAW 264.7) | 2.5 ± 0.4 | [5] |
| CDDO-3P-Im | NO Production (RAW 264.7) | 1.8 ± 0.3 | [5] |
| CDDO-2P-Im | NO Production (RAW 264.7) | 1.5 ± 0.2 | [5] |
| CDDO-4P-Im | NO Production (RAW 264.7) | 1.3 ± 0.2 | [5] |
Structure-Activity Relationship of this compound Analogs
The development of this compound analogs has focused on improving its pharmacokinetic properties, such as stability and bioavailability, while maintaining or enhancing its potent biological activity.
Modifications at the C-28 Imidazole Ring
Substitution on the imidazole ring has been a key strategy to modulate the activity and stability of this compound. The introduction of pyridyl moieties has yielded analogs with significantly improved plasma stability and tissue distribution.[5][6]
-
CDDO-Phenyl-Im, CDDO-3P-Im, CDDO-2P-Im, and CDDO-4P-Im: These analogs, with phenyl or pyridyl substitutions on the imidazole ring, demonstrate equipotent or slightly enhanced inhibitory effects on nitric oxide (NO) production compared to this compound.[5] Importantly, these modifications lead to much higher concentrations in various tissues, including the liver, lung, pancreas, and kidney, following oral administration in mice, indicating superior bioavailability.[6]
The synthesis of these analogs from the parent compound CDDO is achieved with high yields, as summarized below:
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are a consequence of its ability to modulate multiple interconnected signaling pathways.
Nrf2/ARE Pathway Activation
This compound is a potent activator of the Nrf2 antioxidant response pathway. By covalently modifying Keap1, it prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of a battery of cytoprotective genes.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic triterpenoid CDDO-Imidazolide suppresses STAT phosphorylation and induces apoptosis in myeloma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDDO-Imidazolide inhibits growth and survival of c-Myc-induced mouse B cell and plasma cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CDDO-Im in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-Im, also known as RTA 405, is a synthetic triterpenoid (B12794562) and a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant and anti-inflammatory responses. It also inhibits the pro-inflammatory NF-κB pathway. Due to its mechanism of action, this compound is widely investigated for its therapeutic potential in various diseases, including cancer and inflammatory conditions. This document provides detailed protocols for the proper dissolution and application of this compound in cell culture experiments to ensure reproducible and accurate results.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is presented below. Understanding these properties is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Synonyms | RTA 405, CDDO-imidazolide, 1-(2-Cyano-3,12-dioxooleana-1,9-dien-28-oyl) imidazole | [1][2] |
| Molecular Formula | C₃₄H₄₃N₃O₃ | [1] |
| Molecular Weight | 541.72 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Storage Temperature | -20°C | [1][3] |
Quantitative Data Summary: Solubility and Working Concentrations
The solubility of this compound can vary based on the purity of the compound and the solvent. The following table summarizes solubility data from various suppliers and recommended working concentrations for cell culture experiments.
| Parameter | Value | Notes | Source |
| Solubility in DMSO | 2 mg/mL | Warmed | [1] |
| >10 mM | - | [4] | |
| 56 mg/mL (103.37 mM) | Use fresh, anhydrous DMSO. | [5] | |
| Stock Solution Concentration | 1-10 mM in DMSO | A common starting point for creating a stock solution. | [4][6] |
| Typical Working Concentration | 1-40 nM | For Nrf2 activation and antioxidant effects. | [1] |
| 10-100 nM | For cytoprotective effects. | [2] | |
| 0.1-1 µM | Can induce apoptosis in some cancer cell lines. | [2][7] | |
| IC₅₀ (Cell Viability) | 10-30 nM (leukemia and breast cancer cell lines) | [5][8] | |
| 0.27-0.4 µM (leukemia cell lines) | [4][9] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (e.g., from Sigma-Aldrich, Selleck Chemicals, MedChemExpress)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 541.72 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 541.72 g/mol * 1 mL = 0.0054172 g = 5.42 mg
-
-
-
Weigh this compound: Carefully weigh out 5.42 mg of this compound powder and place it into a sterile, amber microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a few minutes.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Dilution of this compound Stock Solution for Cell Culture Treatment
This protocol provides an example of how to dilute the 10 mM stock solution to a final working concentration of 100 nM in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare an intermediate dilution:
-
Label a sterile microcentrifuge tube as "100 µM this compound".
-
Add 998 µL of complete cell culture medium to the tube.
-
Add 2 µL of the 10 mM this compound stock solution to the tube.
-
Vortex gently to mix. This will create a 1:500 dilution, resulting in a 20 µM intermediate stock. Correction: A 1:100 dilution is needed. Add 10 µL of 10 mM stock to 990 µL of media to make a 100 µM intermediate solution.
-
-
Prepare the final working solution:
-
For a final concentration of 100 nM in a 6-well plate with 2 mL of medium per well:
-
Add 2 µL of the 100 µM intermediate solution to the 2 mL of medium in the well. This represents a 1:1000 dilution of the intermediate stock.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound treated wells. In this example, the final DMSO concentration would be 0.001%.
-
Incubation: Gently swirl the plate to ensure even distribution of the compound and incubate the cells for the desired experimental duration.
Signaling Pathway and Experimental Workflow Visualization
This compound Activation of the Nrf2 Signaling Pathway
This compound activates the Nrf2 pathway by binding to Keap1, which leads to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes.
Caption: this compound activates the Nrf2 signaling pathway.
Experimental Workflow for Dissolving and Using this compound
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. A Synthetic Triterpenoid this compound Inhibits Tumorsphere Formation by Regulating Stem Cell Signaling Pathways in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vitro Studies with CDDO-Im
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended concentrations and experimental protocols for the in vitro use of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a potent synthetic triterpenoid. This document summarizes effective concentrations from various studies and offers detailed protocols for key assays to evaluate its biological activity.
Summary of Recommended this compound Concentrations
This compound has demonstrated a range of biological effects in vitro, primarily centered around the activation of the Nrf2 pathway and the inhibition of cell proliferation and induction of apoptosis in cancer cells. The effective concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological endpoint being measured. The following table summarizes quantitative data from multiple studies to guide concentration selection.
| Cell Line/System | Assay Type | Effective Concentration Range | IC50 | Key Findings |
| Human Leukemia (U937) | HO-1 Induction (mRNA) | 100 nM | - | Maximal induction observed at 4 hours.[1] |
| Human Leukemia (U937) | HO-1 Induction (Protein) | 10 - 100 nM | - | Dose-dependent increase in HO-1 protein.[1] |
| Human Leukemia (U937, THP-1, HL-60) | Cell Proliferation | 100 pM - 1 µM | ~10-30 nM | Significant suppression of cellular proliferation.[2][3] |
| Human Breast Cancer | Cell Proliferation | - | ~10-30 nM | Highly active in suppressing cellular proliferation.[2][3] |
| Triple-Negative Breast Cancer (SUM159, MDA-MB-231) | Cell Cycle Arrest & Apoptosis | Not Specified | - | Induces G2/M-phase arrest and apoptosis.[4] |
| BRCA1-Mutated Breast Cancer | Apoptosis | 0.1 - 1 µmol/L | - | Induces G2/M arrest and apoptosis.[5] |
| Mouse Embryonic Fibroblasts (MEFs) | HO-1 Induction | 100 - 300 nM (Nrf2+/+) | - | Markedly lower induction in Nrf2-/- cells.[1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Nrf2 Target Gene Upregulation | 20 nM | - | Significant upregulation of NQO1, GCLM, GCLC, and HO-1.[6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Nrf2 Nuclear Accumulation | 20 - 50 nM | - | Four- to five-fold increase in nuclear Nrf2 protein.[6][7] |
| Mouse B-cell & Plasma Cell Neoplasms | Growth Arrest & Apoptosis | ≥200 nM (iMycEμ-1), ≥500 nM (iMycEμ-2) | - | Induces growth arrest and apoptosis.[8] |
| Waldenström Macroglobulinemia (BCWM.1 cells) | Cell Proliferation Inhibition | Nanomolar concentrations | - | Inhibited proliferation and induced G0/G1 arrest.[9] |
| Waldenström Macroglobulinemia (Primary Patient Cells) | Cytotoxicity | Nanomolar concentrations | - | This compound induced the greatest toxicity compared to CDDO and CDDO-Me.[9][10] |
Key Signaling Pathways
This compound primarily exerts its effects through the modulation of the Nrf2 and NF-κB signaling pathways.
Nrf2 Activation Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound reacts with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. Production of triterpenoids with cell and tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Differential Effects of the Nrf2 Activators tBHQ and this compound on the Early Events of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Treating Cancer Cell Lines with CDDO-Im
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a synthetic triterpenoid (B12794562), has emerged as a potent anti-cancer agent with multifaceted mechanisms of action. It demonstrates significant efficacy in inhibiting cell proliferation, inducing apoptosis, and modulating key signaling pathways in a variety of cancer cell lines. These application notes provide a comprehensive overview of the protocols for treating cancer cell lines with this compound, including detailed experimental procedures and data presentation.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. Primarily, it is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1][2] By disrupting the interaction between Nrf2 and its inhibitor Keap1, this compound promotes the nuclear translocation of Nrf2 and subsequent transcription of antioxidant and cytoprotective genes.[3][4][5]
Furthermore, this compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by suppressing the phosphorylation of STAT3.[2][6][7] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival and proliferation. In the context of triple-negative breast cancer, this compound also down-regulates key molecules in the Notch, Transforming Growth Factor-beta (TGF-β)/Smad, and Hedgehog signaling pathways.
The culmination of these molecular events leads to the induction of apoptosis, characterized by the activation of caspase-8 and caspase-9, and cell cycle arrest, typically at the G2/M phase.[1][8][9][10][11]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) | Reference |
| U937 | Leukemia | ~10-30 | 120 | Novus Biologicals |
| HL-60 | Leukemia | ~10-30 | 120 | Novus Biologicals |
| THP-1 | Leukemia | ~10-30 | 120 | Novus Biologicals |
| SUM159 | Triple-Negative Breast Cancer | ~50 | 72 | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~100 | 72 | [12] |
| A549 | Lung Cancer | ~300-1000 | 48 | [6] |
| H358 | Lung Cancer | ~1000 | Not Specified | [6] |
| JJN3 | Myeloma | ~250 | Not Specified | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 541.72 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.42 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Materials:
-
Cancer cell lines treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of this compound for the specified duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cancer cell lines treated with this compound
-
PBS
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-2 x 10^6 cells treated with this compound.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for several weeks).
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)
Materials:
-
Cancer cell lines
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phenol (B47542) red-free culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of H2DCFDA by diluting the stock solution to a final concentration of 10-20 µM in phenol red-free medium.
-
Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the H2DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of phenol red-free medium containing the desired concentrations of this compound to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Measurements can be taken at different time points to assess the kinetics of ROS production.
Western Blot Analysis
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, Nrf2, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
Visualization of Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Antioxidation: Keap1–Nrf2 in the Development and Effector Functions of Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic triterpenoid CDDO-Imidazolide suppresses STAT phosphorylation and induces apoptosis in myeloma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDDO induces apoptosis via the intrinsic pathway in lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Imaging of TGFβ-induced Smad2/3 phosphorylation reveals a role for receptor tyrosine kinases in modulating TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CDDO-Im in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of 2-cyano-3,12-dioxooleana-1,9-dien-28-oyl-imidazole (CDDO-Im), also known as Bardoxolone methyl, in mouse models. This document includes detailed protocols for common administration routes, quantitative data summaries, and visualizations of the key signaling pathway and experimental workflows.
Introduction
This compound is a synthetic triterpenoid (B12794562) and a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a master regulator of cellular antioxidant responses, and its activation by this compound leads to the upregulation of a suite of cytoprotective genes.[4][5] This activity has made this compound a valuable tool in preclinical research for a variety of disease models, including those for kidney disease, neurodegenerative disorders, and cancer.[1][5][6] The choice of administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in in vivo studies. This guide details three common methods: oral gavage, intraperitoneal injection, and dietary administration.
Quantitative Data Summary
The following tables summarize quantitative data for the in vivo administration of this compound in mouse models, compiled from various research studies.
Table 1: Oral Gavage Administration of this compound
| Dosage | Frequency | Vehicle | Mouse Strain | Key Findings | Reference(s) |
| 30 µmol/kg | Every 24 hours | PBS with 10% DMSO and 10% Cremophor-EL | Nrf2+/+ and Nrf2-/- | Attenuated hyperoxia-induced acute lung injury in an Nrf2-dependent manner. | [7] |
| 2 µmol | Single dose | DMSO | Male CD1 | Induced heme oxygenase-1 (HO-1) expression in vivo. | [2] |
| 10 mg/kg | Daily for 12 days | Not specified | C57BL/6 | Suppressed calcium oxalate (B1200264) crystal formation. | [8] |
Table 2: Intraperitoneal (IP) Injection of this compound
| Dosage | Frequency | Vehicle | Mouse Strain | Key Findings | Reference(s) |
| 0.1 - 10 mg/kg | Single dose | DMSO | Wild-type | Dose-dependent induction of Nrf2 target genes (Ho-1, Nqo1, Gclc). | [9] |
| 1 mg/kg | Daily for 3 days | DMSO (5 mL/kg) | Wild-type and Nrf2-null | Protected against acetaminophen-induced hepatotoxicity in an Nrf2-dependent manner. | [9] |
| 2 mg/kg | Single dose, 3 hours prior to ischemia | DMSO | C57BL/6 | Ameliorated liver ischemia-reperfusion injury. | [10] |
| 30 µmol/kg | -24h, -3h, and 24h post-ischemia | Not specified (200 µl volume) | Nrf2+/+ and Nrf2-/- | Protected kidneys from ischemia-reperfusion injury in an Nrf2-dependent manner. | [1] |
Table 3: Dietary Administration of Bardoxolone Methyl (this compound Analog)
| Dosage | Duration | Mouse Strain | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | 10 mg/kg/day (in drinking water) | 21 weeks | C57BL/6J | Prevented high-fat diet-induced cardiac and renal pathophysiologies. |[11] | | 10 mg/kg/day (in drinking water) | 21 weeks | C57BL/6J | Prevented fat deposition and inflammation in brown adipose tissue. |[12] | | 60 or 90 mg/kg of diet | 6 months | Nrf2+/+ and Nrf2-/- | Attenuated cigarette smoke-induced emphysema in an Nrf2-dependent manner. |[3] |
Signaling Pathway
This compound exerts its primary biological effects through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS), or compounds like this compound, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).
Caption: this compound activates the Nrf2 signaling pathway.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (Bardoxolone methyl) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cremophor EL
-
Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for DMSO-based vehicle:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
For final dosing, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration. Ensure the final DMSO concentration is within a tolerable range for the animals (typically ≤10%).
Procedure for PBS/DMSO/Cremophor EL vehicle:
-
Prepare a stock solution of this compound in DMSO as described above.
-
In a separate sterile tube, prepare the vehicle by mixing PBS, DMSO, and Cremophor EL in the desired ratio (e.g., 80:10:10).
-
Add the this compound stock solution to the vehicle to achieve the final dosing concentration.
-
Vortex thoroughly to ensure a homogenous suspension.
Protocol 1: Oral Gavage Administration
Oral gavage allows for the direct and precise administration of a substance into the stomach.
Materials:
-
This compound solution
-
Syringes (1 ml or 3 ml)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice, e.g., 20-22 gauge)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse by grasping the loose skin at the back of the neck and shoulders to immobilize the head. The body of the mouse should be supported.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
With the mouse held in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the this compound solution.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Caption: Experimental workflow for oral gavage.
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common method for systemic administration of substances.
Materials:
-
This compound solution
-
Syringes (1 ml)
-
Needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Gauze pads
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs forward.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Wipe the injection site with a gauze pad soaked in 70% ethanol.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.
-
Slowly inject the this compound solution.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Caption: Experimental workflow for IP injection.
Protocol 3: Dietary Administration
This method is suitable for long-term studies and avoids the stress of repeated handling and injections.
Materials:
-
This compound (Bardoxolone methyl) powder
-
Powdered mouse chow
-
Mixer (e.g., V-blender) or manual mixing equipment
-
Pellet maker (optional)
-
Drinking water bottles (if administering in water)
Procedure for Administration in Chow:
-
Dose Calculation: Calculate the total amount of this compound needed for the entire batch of chow based on the desired dose (e.g., mg/kg of diet) and the average daily food consumption of the mice.
-
Mixing:
-
For a homogenous mixture, it is recommended to use a geometric dilution method. First, mix the this compound with a small amount of powdered chow.
-
Gradually add more powdered chow in increments, mixing thoroughly after each addition, until the entire batch is prepared. A V-blender is ideal for large batches.
-
-
Pelletizing (Optional): If desired, the medicated chow can be re-pelletized using a pellet maker.
-
Administration: Provide the medicated chow to the mice ad libitum.
-
Monitoring: Regularly monitor food consumption to ensure accurate dosing.
Procedure for Administration in Drinking Water:
-
Solubility and Stability: First, determine the solubility and stability of this compound in water at the desired concentration. A co-solvent or surfactant may be necessary.
-
Preparation: Dissolve the calculated amount of this compound in the drinking water. Prepare fresh solutions regularly (e.g., daily or every few days) to ensure stability.
-
Administration: Provide the medicated water to the mice ad libitum in their water bottles.
-
Monitoring: Measure water consumption daily to track the dose administered to each cage of mice. Protect the water bottles from light if the compound is light-sensitive.
Conclusion
The successful in vivo administration of this compound in mouse models is fundamental to investigating its therapeutic potential. The choice of administration route should be carefully considered based on the specific aims of the study, the required dosing regimen, and the properties of the compound formulation. The protocols and data provided in these application notes offer a detailed resource for researchers to design and execute their in vivo experiments with this compound effectively and reproducibly.
References
- 1. researchgate.net [researchgate.net]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. instechlabs.com [instechlabs.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
- 9. ltk.uzh.ch [ltk.uzh.ch]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. pnas.org [pnas.org]
- 12. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CDDO-Im Dosing in Rodent Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for determining the optimal dosage of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) in rodent studies. This compound, a synthetic triterpenoid (B12794562), is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1][2] The following sections detail effective dosages across various disease models, administration protocols, and the underlying molecular mechanism of action.
Quantitative Data Summary
The optimal dosage of this compound and its analogs in rodent studies is highly dependent on the disease model, the specific analog used, and the route of administration. The following tables summarize quantitative data from various preclinical studies.
Table 1: this compound Dosage in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Hyperoxic Acute Lung Injury | Nrf2-sufficient | 30 µmol/kg | Oral Gavage | During hyperoxic exposure | Attenuated lung injury, increased Nrf2 target gene expression.[3][4] | [3][4] |
| Cigarette Smoke-Induced Emphysema | Nrf2+/+ | 60 and 90 mg/kg (in diet) | Oral (in diet) | Chronic | Improved lung morphometry (MLI and S/V).[5] | [5] |
| Kidney Ischemia Reperfusion Injury | Nrf2+/+ | 30 µmol/kg | Gastric Gavage | 24h or 3h prior to, or 24h after ischemia | Upregulated Nrf2 target genes, conferred protection.[6] | [6] |
| Sepsis-Associated ARDS | Not Specified | Not Specified (in vitro 100 nM) | Intraperitoneal | Before sepsis induction | Promoted Nrf2 activation and enhanced mitophagy.[7][8] | [7][8] |
| B cell and Plasma Cell Neoplasms | iMycEμ-1 and -2 cell lines | 400 nM and 1 µM (in vitro) | In vitro | 24 hours | Inhibited proliferation and induced apoptosis.[9] | [9] |
Table 2: this compound Analog (RTA 405 and dh404) Dosage in Rodent Models
| Disease Model | Rodent Model | Analog | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Type 2 Diabetes & Obesity | Zucker Diabetic Fatty (ZDF) rats | RTA 405 | 3, 10, 20, 50 mg/kg | Not Specified | 1.5 months | Well-tolerated, no adverse effects on liver or kidney.[10][11][12] | [10][11][12] |
| Type 2 Diabetes & Obesity | Zucker Diabetic Fatty (ZDF) rats | dh404 | Not Specified | Not Specified | 1.5 months | Well-tolerated, no adverse clinical signs.[10][11][12] | [10][11][12] |
| Type 1 Diabetes | Streptozotocin-induced diabetic rats | RTA 405 | Not Specified | Not Specified | Not Specified | Well-tolerated.[10][11] | [10][11] |
| Obesity | High-fat-diet-induced obese mice | RTA 405 | Not Specified | Not Specified | Not Specified | Well-tolerated.[10][11] | [10][11] |
| Diabetic Nephropathy | Zucker Diabetic Fatty (ZDF) rats | RTA 405 | Not Specified | Not Specified | 3 months | Worsened proteinuria and glomerulosclerosis.[13][14] | [13][14] |
| Diabetic Nephropathy | Zucker Diabetic Fatty (ZDF) rats | dh404 | Low dose | Not Specified | 3 months | Did not show beneficial effects, trend towards worsening renal disease.[13] | [13] |
| Post-Stroke Depression | Rat model (MCAO + CUMS) | This compound | Not Specified | Not Specified | Not Specified | Alleviated oxidative stress and inflammation.[15] | [15] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Acute Lung Injury
This protocol is adapted from studies investigating the protective effects of this compound in hyperoxia-induced acute lung injury.[3][4]
1. Animal Model:
-
Nrf2-sufficient mice are used to assess the Nrf2-dependent effects of this compound.
2. Drug Preparation:
-
Prepare a uniform suspension of this compound. A common vehicle is sesame oil.
-
The dose of 30 µmol/kg body weight is used, based on pharmacodynamic studies showing maximum induction of Nrf2 target genes.[6]
3. Administration:
-
Administer the this compound suspension to mice via oral gavage.[6]
-
The volume administered should be appropriate for the size of the mouse, typically not exceeding 0.2 ml for an adult mouse.[16]
-
Administer the dose during the period of hyperoxic exposure.[3][4]
4. Endpoint Analysis:
-
After the experimental period, euthanize the mice and collect lung tissue.
-
Analyze lung tissue for markers of injury, inflammation, and Nrf2 activation. This can include histology, qPCR for Nrf2 target genes (e.g., Ho1, Nqo1), and protein analysis (e.g., Western blot for HO-1).[4][6]
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of Sepsis
This protocol is based on studies evaluating this compound in sepsis-associated acute respiratory distress syndrome (ARDS).[7][8]
1. Animal Model:
-
Use a standard mouse model of sepsis, such as cecal ligation and puncture (CLP).
2. Drug Preparation:
-
Dissolve this compound in a suitable vehicle for intraperitoneal injection.
3. Administration:
-
Administer this compound via intraperitoneal (IP) injection prior to the induction of sepsis.[7]
-
The injection volume should not exceed 2-3 ml for an adult mouse.[16] Aseptically perform the injection into the lower abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.[17]
4. Endpoint Analysis:
-
Collect relevant samples such as bronchoalveolar lavage fluid (BALF), serum, and lung tissue.
-
Analyze for markers of inflammation (e.g., cytokines), cell death (e.g., pyroptosis), and Nrf2 pathway activation (e.g., Nrf2, HO-1 protein levels).[8]
Visualizations
Signaling Pathway
Caption: this compound activates the Nrf2 signaling pathway.
Experimental Workflow
References
- 1. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The triterpenoid CDDO-imidazolide confers potent protection against hyperoxic acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Triterpenoid CDDO-Imidazolide Confers Potent Protection against Hyperoxic Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDDO-imidazolide ameliorates sepsis-induced ARDS by enhancing mitophagy via the Nrf2 pathway to prohibit alveolar macrophage pyroptosis and HMGB1 release: this compound ameliorates sepsis-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDDO-Imidazolide inhibits growth and survival of c-Myc-induced mouse B cell and plasma cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Bardoxolone methyl analogs RTA 405 and dh404 are well tolerated and exhibit efficacy in rodent models of Type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. This compound exerts antidepressant-like effects via the Nrf2/ARE pathway in a rat model of post-stroke depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cea.unizar.es [cea.unizar.es]
- 17. az.research.umich.edu [az.research.umich.edu]
Preparing and Storing CDDO-Im Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of stock solutions of the synthetic triterpenoid (B12794562) CDDO-Im (also known as RTA-403). Adherence to these guidelines is crucial for ensuring the stability, potency, and reliable performance of this compound in experimental settings.
Introduction to this compound
This compound (2-cyano-3,12-dioxooleana-1,9-dien-28-imidazolide) is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] By binding to Keap1, this compound prevents the degradation of Nrf2, leading to the upregulation of antioxidant and cytoprotective genes.[1][3] It also exhibits activity as a peroxisome proliferator-activated receptor (PPAR) agonist.[4][5] Due to its anti-inflammatory, antioxidant, and anti-proliferative properties, this compound is a valuable compound in cancer research and other therapeutic areas.[4][6][7]
Solubility and Stock Solution Preparation
The solubility of this compound is a critical factor in the preparation of stock solutions. It is practically insoluble in water and ethanol (B145695) but is soluble in dimethyl sulfoxide (B87167) (DMSO).[5][8]
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 48 - 100 mg/mL[8][9] | 88.6 - 161.60 mM[8][9] | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[4][5] Ultrasonic assistance may be required for complete dissolution at higher concentrations.[4][9] |
| DMF | 1 mg/mL[1] | - | For lower concentration stock solutions. |
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 541.72 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.42 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.42 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a water bath sonicator to aid dissolution.[4][9]
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
Table 2: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[4][5] |
| Powder | 4°C | 2 years[4] |
| In Solvent (DMSO) | -80°C | 1-2 years[4][5] |
| In Solvent (DMSO) | -20°C | 1 month to 1 year[4][8][9][10] |
Storage Recommendations:
-
Powder: Store the lyophilized powder at -20°C for long-term storage.[4][8]
-
Stock Solutions: For long-term storage, aliquoted stock solutions in DMSO should be stored at -80°C.[4][5] For short-term use, storage at -20°C is acceptable, but for a shorter duration.[8]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound.[8] Aliquotting into single-use volumes is highly recommended.
-
Working Solutions: It is best practice to prepare fresh working solutions from the stock solution for each experiment.[9][10]
Experimental Protocols: Cell Culture Application
This compound is frequently used in cell culture experiments to investigate its effects on cell proliferation, apoptosis, and gene expression.
Protocol 2: Treating Adherent Cancer Cell Lines with this compound
This protocol provides a general guideline for treating adherent cancer cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.
Materials:
-
Adherent cancer cell line of interest (e.g., U937, MCF-7)[1]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 100 nM in 1 mL of medium, add 0.1 µL of a 10 mM stock solution. It is crucial to also prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment group.
-
Cell Treatment: Carefully remove the old medium from the wells. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTS, MTT), apoptosis assays (e.g., Annexin V staining), protein analysis (e.g., Western blotting), or gene expression analysis (e.g., qRT-PCR).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Simplified Nrf2 Signaling Pathway Activated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Nrf2 Activation by CDDO-Im
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[3][4]
The synthetic triterpenoid (B12794562), 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), is a potent activator of the Nrf2 signaling pathway.[4][5] It has been shown to induce the expression of Nrf2-dependent genes at nanomolar concentrations, offering a protective effect against various cellular stressors.[6] This document provides detailed protocols for the analysis of Nrf2 activation by this compound using Western blotting, a fundamental technique to assess changes in protein expression and localization.
Nrf2 Signaling Pathway Activated by this compound
This compound activates the Nrf2 pathway by reacting with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus, where it initiates the transcription of its target genes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Nrf2 activation and the expression of its downstream target genes.
Table 1: Effect of this compound on Nuclear Nrf2 Protein Levels
| Cell Type | Treatment | Fold Increase in Nuclear Nrf2 (vs. Vehicle) | Reference |
| PBMCs | 20 nM this compound for 6 hours | 4-fold | |
| PBMCs | 50 nM this compound for 6 hours | 5-fold |
Table 2: Induction of Nrf2 Target Gene mRNA Expression by this compound
| Cell Type/Tissue | Target Gene | Treatment | Fold Increase (vs. Vehicle) | Reference |
| Human PBMCs | NQO1 | This compound (concentration not specified) | 16-fold | [7] |
| Human PBMCs | GCLM | This compound (concentration not specified) | 3 to 4-fold | [7] |
| Human PBMCs | GCLC | This compound (concentration not specified) | 3 to 4-fold | [7] |
| Human PBMCs | HO-1 | This compound (concentration not specified) | 3 to 4-fold | [7] |
| Mouse Kidney | Gclc | 30 µmol/kg this compound (72h post-ischemia) | Significant Increase | [8] |
| Mouse Kidney | Nqo1 | 30 µmol/kg this compound (72h post-ischemia) | Significant Increase | [8] |
| Mouse Kidney | Ho-1 | 30 µmol/kg this compound (72h post-ischemia) | Significant Increase | [8] |
Table 3: Induction of Nrf2 Target Protein Expression by this compound
| Cell Type | Target Protein | Treatment | Observation (vs. Vehicle) | Reference |
| Mouse Kidney Epithelial Cells | Nrf2 | 25 nmol/l this compound for 6h | Increased Expression | [8] |
| Mouse Kidney Epithelial Cells | Ho-1 | 25 nmol/l this compound for 6h | Increased Expression | [8] |
| Mouse Kidney Epithelial Cells | Nqo1 | 25 nmol/l this compound for 6h | Increased Expression | [8] |
Experimental Protocols
Experimental Workflow
Protocol 1: Cell Culture and Treatment with this compound
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cell line of interest (e.g., HepG2, PBMCs, primary kidney epithelial cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 10 cm cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Treatment Media: Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 20 nM, 50 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared treatment media (this compound or vehicle) to the respective wells/plates.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours).[9]
-
Harvesting: After incubation, proceed immediately to cell lysis and protein extraction.
Protocol 2: Nuclear and Cytoplasmic Protein Extraction
Materials:
-
NE-PER™ Nuclear and Cytoplasmic Extraction Reagents (or similar kit)
-
Protease and phosphatase inhibitor cocktail
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Procedure:
-
Cell Harvesting: Place the culture plate on ice. Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Lysis of Cytoplasmic Membrane: Add the appropriate volume of cytoplasmic extraction reagent (e.g., CER I from NE-PER™ kit) containing protease and phosphatase inhibitors. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Vortex the tube vigorously and incubate on ice for 10-15 minutes.
-
Second Lysis Step: Add the second cytoplasmic extraction reagent (e.g., CER II from NE-PER™ kit), vortex, and incubate on ice for 1-2 minutes.
-
Separation of Cytoplasmic Fraction: Centrifuge the tube at ~16,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant, which contains the cytoplasmic proteins, to a new pre-chilled tube.
-
Nuclear Lysis: Resuspend the remaining pellet in the nuclear extraction reagent (e.g., NER from NE-PER™ kit) containing protease and phosphatase inhibitors.
-
Nuclear Extraction: Vortex the tube on the highest setting for 15 seconds every 10 minutes, for a total of 40 minutes, while incubating on ice.
-
Separation of Nuclear Fraction: Centrifuge the tube at ~16,000 x g for 10 minutes at 4°C. Transfer the supernatant, containing the nuclear proteins, to a new pre-chilled tube.
-
Storage: Store both cytoplasmic and nuclear extracts at -80°C until use.
Protocol 3: Western Blot Analysis of Nrf2
Materials:
-
Protein extracts (nuclear and cytoplasmic)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Nrf2
-
Anti-Lamin B1 (nuclear loading control)[9]
-
Anti-β-actin or Anti-GAPDH (cytoplasmic loading control)
-
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each extract using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil for 5-10 minutes.[9]
-
SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for loading controls (Lamin B1 for nuclear fractions, β-actin or GAPDH for cytoplasmic fractions) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Nrf2 band intensity to the respective loading control.[8]
Conclusion
The protocols and data presented provide a comprehensive guide for investigating the activation of the Nrf2 signaling pathway by this compound. Western blot analysis is a powerful tool to demonstrate the translocation of Nrf2 to the nucleus and the subsequent upregulation of its target proteins. Careful execution of these protocols will enable researchers to reliably assess the efficacy of this compound and other potential Nrf2 activators in their experimental models.
References
- 1. researchgate.net [researchgate.net]
- 2. Nrf2 Signaling and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Differential Effects of the Nrf2 Activators tBHQ and this compound on the Early Events of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nrf2 Target Genes after CDDO-Im Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1]
The synthetic triterpenoid (B12794562) 2-cyano-3,12-dioxooleana-1,9-dien-28-imidazolide (CDDO-Im) is a potent activator of the Nrf2 pathway.[2] It reacts with thiol groups on Keap1, leading to the accumulation of Nrf2 and the subsequent induction of a battery of cytoprotective genes.[3] This application note provides a detailed protocol for quantifying the induction of Nrf2 target genes, such as heme oxygenase-1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), in response to this compound treatment using quantitative real-time polymerase chain reaction (qPCR).
Nrf2 Signaling Pathway Activated by this compound
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Protocol: qPCR for Nrf2 Target Genes
This protocol outlines the steps for treating cells with this compound, isolating RNA, performing reverse transcription, and quantifying Nrf2 target gene expression by qPCR.
Materials
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR-compatible plates and seals
Methods
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle for the desired duration (e.g., 6, 12, or 24 hours).[4][5]
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them according to the RNA extraction kit manufacturer's protocol.
-
Purify total RNA, including a DNase treatment step to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Typically, 1 µg of total RNA is used per reaction.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and reference genes, cDNA template, and nuclease-free water.
-
Run the qPCR reactions in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
Experimental Workflow
Caption: Experimental workflow for qPCR analysis.
Data Presentation: Induction of Nrf2 Target Genes by this compound
The following table summarizes representative data on the induction of Nrf2 target genes by this compound in various cell types.
| Cell Type | This compound Concentration | Treatment Duration | Target Gene | Fold Induction (mRNA) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 20 nM | 20 hours | NQO1 | ~16-fold | [8] |
| Human PBMCs | 20 nM | 20 hours | GCLM | ~3 to 4-fold | [8] |
| Human PBMCs | 20 nM | 20 hours | GCLC | ~3 to 4-fold | [8] |
| Human PBMCs | 20 nM | 20 hours | HMOX1 | ~3 to 4-fold | [8] |
| Mouse Kidney Epithelial Cells | 25 nM | 6 hours | Ho-1 | Significant Upregulation | [2][5] |
| Mouse Kidney Epithelial Cells | 25 nM | 6 hours | Nqo1 | Significant Upregulation | [2][5] |
| Mouse Kidney Epithelial Cells | 25 nM | 6 hours | Gclc | Significant Upregulation | [2][5] |
| Mouse Mononuclear Macrophage (J774A.1) | 100 nM | Not Specified | Nrf2 | Elevated Protein Levels | [4] |
| Mouse Mononuclear Macrophage (J774A.1) | 100 nM | Not Specified | HO-1 | Elevated Protein Levels | [4] |
Conclusion
This application note provides a comprehensive protocol for measuring the induction of Nrf2 target genes in response to this compound treatment. The provided methodologies and data serve as a valuable resource for researchers investigating the pharmacodynamics of Nrf2 activators and their potential therapeutic applications. The robust activation of genes like NQO1 suggests its potential as a suitable biomarker for assessing Nrf2 activation in human studies.[8] It is important to note that while this compound is a potent Nrf2 activator, it may also have Nrf2-independent effects.[2][9] Therefore, the inclusion of appropriate controls, such as Nrf2-deficient cells, is recommended for mechanistic studies.[9]
References
- 1. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. CDDO-imidazolide ameliorates sepsis-induced ARDS by enhancing mitophagy via the Nrf2 pathway to prohibit alveolar macrophage pyroptosis and HMGB1 release: this compound ameliorates sepsis-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, this compound, and H2O2 in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Flow Cytometry to Assess Apoptosis Induced by CDDO-Im
Introduction
The synthetic triterpenoid (B12794562) 1-[2-cyano-3,12-dioxooleana-1,9(11)–dien-28-oyl] imidazole (B134444) (CDDO-Im) is a potent inducer of apoptosis in various cell types, making it a compound of significant interest in drug development, particularly in oncology. This compound and its derivatives have been shown to trigger programmed cell death through multiple signaling cascades, including both caspase-dependent and -independent mechanisms.[1] A key mechanism of action involves the activation of the intrinsic (mitochondrial) apoptotic pathway.[2][3] This application note provides a detailed protocol for assessing this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level.[4][5] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the nucleus.[8]
Mechanism of this compound Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway.[2][3] This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS). The activation of this pathway leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9). These initiator caspases, in turn, activate executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[10][11][12]
Additionally, this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a complex role in cell fate. While often associated with cytoprotection, sustained Nrf2 activation by compounds like this compound can also contribute to the apoptotic response in certain contexts.
Data Presentation
The following tables summarize hypothetical quantitative data from dose-response and time-course experiments assessing this compound-induced apoptosis using flow cytometry.
Table 1: Dose-Response of this compound on Apoptosis in Cancer Cell Line X
| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 50 | 60.3 ± 4.2 | 25.4 ± 3.1 | 14.3 ± 2.5 |
| 100 | 35.8 ± 5.1 | 40.1 ± 4.5 | 24.1 ± 3.8 |
| 200 | 15.2 ± 3.8 | 35.5 ± 5.2 | 49.3 ± 6.1 |
Data are presented as mean ± standard deviation from three independent experiments after a 24-hour incubation period.
Table 2: Time-Course of Apoptosis Induced by 100 nM this compound in Cancer Cell Line X
| Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.0 ± 0.5 | 1.9 ± 0.4 |
| 6 | 78.5 ± 4.0 | 15.3 ± 2.5 | 6.2 ± 1.1 |
| 12 | 55.2 ± 5.1 | 30.8 ± 3.8 | 14.0 ± 2.2 |
| 24 | 35.8 ± 5.1 | 40.1 ± 4.5 | 24.1 ± 3.8 |
| 48 | 10.3 ± 2.9 | 20.7 ± 4.1 | 69.0 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of a selected cell line with this compound to induce apoptosis.
Materials:
-
Cell line of interest (e.g., adherent or suspension cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in tissue culture plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
For suspension cells, seed the cells at a density of approximately 0.5 - 1 x 10⁶ cells/mL.
-
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired time periods (e.g., 6, 12, 24, 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Harvesting Cells:
-
Adherent cells:
-
Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with the collected supernatant.
-
-
Suspension cells:
-
Transfer the cell suspension directly into centrifuge tubes.
-
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Repeat the centrifugation and washing step.
-
-
Proceed immediately to the Annexin V and Propidium Iodide Staining Protocol.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for detecting apoptotic cells.
Materials:
-
Harvested cells (from Protocol 1)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)
-
Flow cytometry tubes
-
Micropipettes
Procedure:
-
Cell Resuspension:
-
Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide staining solution to the cell suspension.
-
-
Final Preparation:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant)
-
Necrotic cells (primarily): Annexin V-negative and PI-positive (Upper Left Quadrant)
Mandatory Visualizations
Caption: this compound Induced Intrinsic Apoptosis Pathway.
Caption: Workflow for Apoptosis Assessment by Flow Cytometry.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. CDDO induces apoptosis via the intrinsic pathway in lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CDDO-Im Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-Im (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole), also known as RTA 403, is a synthetic triterpenoid (B12794562) derivative of oleanolic acid. It is a potent anti-inflammatory and anti-cancer agent that has shown significant promise in preclinical studies. This compound's cytotoxic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. This document provides detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays, summarizes its effects on various cancer cell lines, and illustrates its key signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the induction of apoptosis.
-
Nrf2 Activation: this compound is a potent activator of the Nrf2 pathway.[1][2] Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation. This compound reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification. While primarily a protective pathway, sustained activation of Nrf2 by compounds like this compound in cancer cells can contribute to cellular stress and apoptosis.
-
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to activate caspase-8 and caspase-9, which are key initiators of the extrinsic and intrinsic pathways, respectively.[3] This leads to the activation of executioner caspases, such as caspase-3, and subsequent cleavage of cellular substrates, ultimately resulting in cell death. Additionally, this compound can modulate the expression of proteins involved in cell survival and apoptosis, such as those in the PI3K/Akt and NF-κB signaling pathways.[3]
Data Presentation: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Leukemia | |||
| U937 | Histiocytic Lymphoma | ~10-30 | [3] |
| HL-60 | Acute Promyelocytic Leukemia | ~10-30 | [3] |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | ~10-30 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated, but effective | [4] |
| Myeloma | |||
| BCWM.1 | Waldenström Macroglobulinemia | < 500 | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be dissolved and quantified by spectrophotometry.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (often provided in the kit, or 1% Triton X-100 in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis solution.
-
Vehicle control: Cells treated with the vehicle (e.g., DMSO).
-
Medium background: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value (half-maximal effective concentration for cytotoxicity).
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Establishing a Dose-Response Curve for CDDO-Im in a New Cell Line
Introduction
1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) is a synthetic triterpenoid (B12794562) and a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Activation of Nrf2 leads to the transcriptional upregulation of a suite of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.[3][4] Beyond its effects on the Nrf2 pathway, this compound has been shown to exhibit anti-inflammatory and anti-proliferative activities in various cancer cell lines, often at nanomolar concentrations.[5][6][7] Its mechanisms of action can also include the modulation of other signaling pathways such as PI3K/Akt and NF-κB, and the induction of apoptosis.[8]
Establishing a precise dose-response curve is a critical first step in evaluating the efficacy of this compound in a new cell line. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound, a key metric for quantifying its potency.
Key Signaling Pathway: Nrf2 Activation by this compound
This compound activates the Nrf2 pathway by binding to Keap1, which leads to the stabilization and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[1][3]
Materials and Reagents
-
New cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound (RTA 403)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader
Experimental Protocol
This protocol outlines the steps for a standard cell viability assay to determine the dose-response of a new cell line to this compound.
1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. Cell Seeding
-
Culture the new cell line to approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count to determine cell viability and concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Preparation of this compound Dilutions
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions initially.
-
A suggested concentration range for the initial experiment is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
4. Cell Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is a common starting point for IC50 determination.[10]
5. Cell Viability Assay (MTT Assay Example)
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells (% Viability).
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Experimental Workflow
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table.
Table 1: Hypothetical Dose-Response Data for this compound in a New Cell Line (72h Incubation)
| This compound Concentration (nM) | Log Concentration | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Vehicle) | - | 1.25 ± 0.08 | 100.0 ± 6.4 |
| 1 | 0 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 10 | 1 | 1.05 ± 0.06 | 84.0 ± 4.8 |
| 50 | 1.7 | 0.68 ± 0.05 | 54.4 ± 4.0 |
| 100 | 2 | 0.45 ± 0.04 | 36.0 ± 3.2 |
| 500 | 2.7 | 0.21 ± 0.03 | 16.8 ± 2.4 |
| 1000 | 3 | 0.15 ± 0.02 | 12.0 ± 1.6 |
| 10000 | 4 | 0.12 ± 0.02 | 9.6 ± 1.6 |
Calculated IC50: Based on the hypothetical data above, the calculated IC50 value would be approximately 55 nM.
Troubleshooting and Considerations
-
Cell Density: The optimal cell seeding density is crucial. Too few cells may lead to poor signal, while too many cells can result in overgrowth and nutrient depletion, affecting the accuracy of the results.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Assay Choice: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). The choice of assay may influence the results.
-
Time-Dependency: The potency of this compound can be time-dependent. It is advisable to perform the assay at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.
-
Curve Fitting: Ensure that the dose-response curve has a proper sigmoidal shape with a clear upper and lower plateau for accurate IC50 calculation.
By following this detailed protocol, researchers can reliably establish a dose-response curve for this compound in any new cell line, providing a fundamental piece of data for further investigation into its biological effects.
References
- 1. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CDDO-Imidazolide inhibits growth and survival of c-Myc-induced mouse B cell and plasma cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Course Experiment Design for CDDO-Im Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-Im (also known as RTA 403) is a synthetic triterpenoid (B12794562) that has demonstrated potent anti-inflammatory, antioxidant, and anti-proliferative activities.[1][2][3] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[3][4][5][6] this compound binds to Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[2][4][5] Additionally, this compound has been shown to modulate other key signaling pathways, such as NF-κB, PPARγ, and mTOR, contributing to its diverse biological effects.[1][7][8]
This document provides detailed application notes and protocols for designing and conducting time-course experiments to investigate the cellular effects of this compound treatment. These guidelines will assist researchers in optimizing experimental parameters to effectively study the dynamic regulation of signaling pathways and downstream cellular responses.
Data Presentation
Effective time-course analysis requires systematic data collection and presentation. The following tables provide a template for summarizing quantitative data from key experiments.
Table 1: Time-Dependent Effect of this compound on Nrf2 Target Gene Expression (qPCR)
| Time Point | Nrf2 mRNA Fold Change | HO-1 mRNA Fold Change | NQO1 mRNA Fold Change | GCLC mRNA Fold Change |
| 0 hr | 1.0 | 1.0 | 1.0 | 1.0 |
| 2 hr | ||||
| 6 hr | ||||
| 12 hr | ||||
| 24 hr |
Table 2: Time-Dependent Effect of this compound on Protein Expression (Western Blot)
| Time Point | Nuclear Nrf2 (Fold Change) | Total HO-1 (Fold Change) | Total NQO1 (Fold Change) | Phospho-IKKα/β (Fold Change) |
| 0 hr | 1.0 | 1.0 | 1.0 | 1.0 |
| 1 hr | ||||
| 4 hr | ||||
| 8 hr | ||||
| 24 hr |
Table 3: Time-Dependent Effect of this compound on Cell Viability (MTT Assay)
| Time Point | % Viability (Vehicle Control) | % Viability (this compound [Low Dose]) | % Viability (this compound [High Dose]) |
| 24 hr | 100 | ||
| 48 hr | 100 | ||
| 72 hr | 100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell types and experimental conditions.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of DMSO should be included in all experiments. Effective concentrations for in vitro studies typically range from 10 nM to 1 µM.[1]
-
Treatment: Replace the existing cell culture medium with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Time-Course Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours for signaling studies; 24, 48, 72 hours for viability assays).
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: At each time point, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., NFE2L2 (Nrf2), HMOX1 (HO-1), NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).[9][10]
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[9]
Protocol 3: Western Blotting for Protein Expression and Pathway Activation
-
Protein Extraction:
-
Total Protein: At each time point, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Nuclear and Cytoplasmic Fractions: Use a nuclear extraction kit to separate nuclear and cytoplasmic fractions according to the manufacturer's protocol to analyze protein translocation.[11][12]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[11]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, NQO1, p-IKKα/β, Lamin B for nuclear fraction, β-actin for total/cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the respective loading control.[11]
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).[9]
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: A generalized workflow for a time-course experiment with this compound.
Caption: Key signaling pathways modulated by this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CDDO-Im Activity Using Nrf2 Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][2] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][3] There, it binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous cytoprotective genes, initiating their transcription.[2][3][4] This signaling pathway is a key therapeutic target for diseases associated with oxidative stress.
1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), also known as bardoxolone (B1667749) methyl, is a potent synthetic triterpenoid (B12794562) and a well-characterized activator of the Nrf2 pathway.[1][5] It has been shown to induce the expression of Nrf2-stimulated antioxidant genes such as heme oxygenase 1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5] Nrf2 reporter assays provide a robust and quantitative method to assess the bioactivity of compounds like this compound by measuring the transcriptional activation of the ARE.
This document provides detailed protocols and application notes for utilizing a luciferase-based Nrf2 reporter assay to measure the activity of this compound. The assay relies on a stable cell line engineered to express the luciferase reporter gene under the control of an ARE promoter.[1][4] Activation of the Nrf2 pathway by this compound leads to the expression of luciferase, and the resulting luminescence is directly proportional to the Nrf2 activity.[3]
Data Presentation: this compound Activity in Nrf2 Reporter Assay
The following table summarizes the quantitative data for this compound activity as determined by an ARE-luciferase reporter assay in AREc32 cells, a cell line engineered for this purpose.[1]
| Compound | Cell Line | Assay Type | EC50 | Maximum Fold Induction (at 1 µM) | Reference |
| This compound | AREc32 | ARE-Luciferase Reporter | 0.41 µM | ~77-fold | [1] |
| tBHQ (positive control) | AREc32 | ARE-Luciferase Reporter | >30 µM | ~14-fold (at 30 µM) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Keap1-Nrf2 signaling pathway and mechanism of activation by this compound.
Caption: Experimental workflow for the Nrf2 ARE-luciferase reporter assay.
Detailed Experimental Protocols
This protocol is adapted from methodologies used for screening Nrf2 activators with ARE-reporter cell lines.[1][6]
Materials
-
Cell Line: ARE Luciferase Reporter Cell Line (e.g., AREc32 or HepG2 stably transfected with an ARE-luciferase construct).[1][4]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if required for the stable cell line).[3]
-
This compound: Stock solution prepared in DMSO.
-
Positive Control: tert-Butylhydroquinone (tBHQ) or Sulforaphane.[1][6]
-
Vehicle Control: DMSO (final concentration in media should be ≤ 0.5%).[6]
-
Assay Plates: 96-well white, clear-bottom tissue culture-treated plates.[6]
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System).[6]
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Plate-reading luminometer
-
Standard cell culture equipment (biosafety cabinet, pipettes, etc.)
-
Protocol: ARE-Luciferase Reporter Gene Assay
Day 1: Cell Seeding and Compound Treatment
-
Cell Culture: Maintain the ARE-reporter cell line according to the supplier's recommendations. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Resuspend cells in growth medium to the desired density.
-
Seed 20,000-40,000 cells per well in 100 µL of growth medium into a 96-well white, clear-bottom plate.[6] Note: Seeding density should be optimized for your specific cell line to ensure they are approximately 80-90% confluent at the time of the assay.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]
-
Compound Preparation:
-
Prepare a high-concentration stock of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations (e.g., from 0.01 µM to 10 µM).
-
Prepare dilutions for the positive control (e.g., tBHQ) and a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully aspirate the growth medium from the wells.
-
Add 100 µL of the medium containing the appropriate concentrations of this compound, positive control, or vehicle control to the respective wells.[6] Perform each treatment in triplicate.
-
Day 2: Luciferase Assay and Data Acquisition
-
Incubation: Return the plate to the incubator for an additional 18-24 hours.[6] The optimal incubation time may need to be determined empirically.
-
Reagent Equilibration: About 30 minutes before the measurement, remove the assay plate and the luciferase assay reagent from their respective storage conditions and allow them to equilibrate to room temperature.[2]
-
Luciferase Assay:
-
Follow the manufacturer's protocol for the chosen luciferase assay system. For a system like ONE-Glo™:
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).[6]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.[3]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[6]
Data Analysis
-
Background Subtraction: Subtract the average luminescence value of "media-only" wells (no cells) from all experimental wells.
-
Normalization: Average the relative light units (RLU) for each set of triplicates.
-
Calculate Fold Induction: Divide the average RLU of the this compound-treated wells by the average RLU of the vehicle-treated control wells.[6]
-
Fold Induction = (RLU of Treated Sample) / (RLU of Vehicle Control)
-
-
Dose-Response Curve: Plot the fold induction as a function of the logarithm of the this compound concentration.
-
EC₅₀ Determination: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximum response.[1]
Conclusion
The Nrf2/ARE luciferase reporter assay is a highly sensitive and specific method for quantifying the bioactivity of Nrf2 activators like this compound.[7] By following the detailed protocol outlined above, researchers can obtain reliable and reproducible data on the potency and efficacy of their compounds of interest, facilitating drug discovery and development efforts targeting the Nrf2 pathway.
References
- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The Nrf2 Activator CDDO-Imidazole Suppresses Inflammation-Induced Red Blood Cell Alloimmunization | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Efficacy of CDDO-Im in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 2-cyano-3,12-dioxooleana-1,9-dien-28-imidazolide (CDDO-Im), a potent synthetic triterpenoid (B12794562), in preclinical animal models. This compound is a multifunctional molecule that has demonstrated significant therapeutic potential in models of cancer, inflammation, and kidney injury. Its primary mechanisms of action involve the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade. This document offers detailed experimental protocols for key animal models, summarizes quantitative efficacy data, and provides visual representations of the relevant signaling pathways and experimental workflows to guide researchers in the preclinical evaluation of this compound.
Introduction to this compound
This compound is a synthetic oleanane (B1240867) triterpenoid that has emerged as a promising therapeutic agent due to its potent anti-inflammatory and cytoprotective properties. It is a derivative of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO). At nanomolar concentrations, this compound has been shown to be a powerful inducer of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][2] Additionally, this compound and its analogs can inhibit the NF-κB pathway, a key mediator of inflammation.[3] This dual mechanism of action makes this compound a compelling candidate for the treatment of a wide range of diseases characterized by oxidative stress and inflammation.
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to its modulation of two critical signaling pathways:
-
Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1)) and enzymes involved in glutathione (B108866) synthesis (e.g., glutamate-cysteine ligase (GCL)).[4][5]
-
NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammatory responses. This compound and its analogs have been shown to directly inhibit IκB kinase β (IKKβ), a key enzyme responsible for the activation of NF-κB.[3] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockade of NF-κB activation leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
Signaling Pathway Diagrams
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Triterpenoid CDDO-Imidazolide Confers Potent Protection against Hyperoxic Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Oxidative Stress in CDDO-Im Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the impact of the synthetic triterpenoid (B12794562), 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), on cellular oxidative stress. This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1][2][3][4] By inducing the expression of a battery of cytoprotective genes, this compound helps to mitigate oxidative damage, making it a compound of significant interest in various disease models.[1][5][6]
This document outlines methodologies to quantify changes in reactive oxygen species (ROS) levels, assess the activity of key antioxidant enzymes, and measure the levels of glutathione, a critical cellular antioxidant, in response to this compound treatment.
This compound Signaling Pathway
This compound primarily exerts its antioxidant effects through the activation of the Nrf2-Keap1 pathway.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, an electrophilic molecule, is thought to react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation.[5] Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4] This binding initiates the transcription of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), which collectively enhance the cell's capacity to counteract oxidative stress.[1][2]
Caption: this compound activates the Nrf2 signaling pathway.
I. Measurement of Intracellular Reactive Oxygen Species (ROS)
A common method to assess intracellular ROS levels is using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).[7][8] DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (B58168) (DCF), a highly fluorescent compound. The fluorescence intensity is directly proportional to the level of intracellular ROS.
Experimental Workflow: DCFDA Assay
References
- 1. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates osteoarthritis and inhibits chondrocyte apoptosis in mice via enhancing Nrf2-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Triterpenoid CDDO-Imidazolide Confers Potent Protection against Hyperoxic Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in CDDO-Im experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic triterpenoid (B12794562) CDDO-Im (also known as RTA 403). Inconsistent results in preclinical studies can hinder research progress; this guide aims to address common issues to ensure the reliability and reproducibility of your experimental findings.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound experiments.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Inconsistent this compound Activity | Ensure proper storage of this compound powder at -20°C.[1] Prepare fresh stock solutions in DMSO for each experiment and avoid repeated freeze-thaw cycles.[1] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Over-confluent or sparse cultures can respond differently. |
| Edge Effects in Microplates | To mitigate evaporation and temperature gradients, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation times for both this compound treatment and the viability assay reagent. |
| Reagent Preparation | Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure thorough mixing of the final dilutions in the cell culture medium. |
Issue 2: Inconsistent Nrf2 Activation (Western Blot or qPCR)
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Duration | Determine the optimal time course for Nrf2 activation in your specific cell line. Nrf2 protein levels can increase within hours of treatment.[2][3] |
| Low Endogenous Nrf2 Levels | Under basal conditions, Nrf2 protein is rapidly degraded.[4] Consider using a positive control, such as another known Nrf2 activator, to confirm the responsiveness of your cell line.[4] |
| Inefficient Nuclear Extraction | For Western blot analysis of nuclear Nrf2, ensure the efficiency of your subcellular fractionation protocol. Use nuclear-specific markers (e.g., Lamin B1) to verify the purity of your nuclear extracts.[2] |
| Poor Antibody Quality | Use a well-validated antibody specific for Nrf2.[4] |
| Inefficient RNA Isolation or Reverse Transcription | For qPCR, ensure the integrity of your isolated RNA and the efficiency of the reverse transcription step. Use appropriate housekeeping genes for normalization.[5] |
Issue 3: Unexpected Off-Target Effects or Cellular Responses
| Potential Cause | Recommended Solution |
| Nrf2-Independent Pathways | This compound is known to have effects independent of Nrf2, such as interacting with PPARγ and inhibiting the mTOR pathway.[6] Be aware of these potential off-target effects when interpreting your data. |
| Cell Line-Specific Responses | The cellular response to this compound can be context-dependent. What is observed in one cell line may not be directly translatable to another. |
| Compound Purity | Ensure the purity of your this compound compound. Impurities could lead to unexpected biological activities. |
| Concentration-Dependent Effects | High concentrations of this compound can induce apoptosis and inhibit cell proliferation, while lower concentrations may have cytoprotective effects.[7] Perform dose-response experiments to identify the optimal concentration for your desired outcome. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound powder should be stored at -20°C for long-term stability (up to one year).[1] For experimental use, prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock can be prepared. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.[1] When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. It is recommended to prepare fresh working solutions for each experiment.
Q2: What is the primary mechanism of action of this compound?
A2: The primary mechanism of action of this compound is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This compound binds to Keap1, a protein that targets Nrf2 for degradation. This binding prevents the degradation of Nrf2, leading to its accumulation and translocation to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.[3][7]
Q3: Are there known off-target effects of this compound?
A3: Yes, this compound has been shown to have effects independent of the Nrf2 pathway. It can bind to and activate peroxisome proliferator-activated receptors (PPARα and PPARγ).[1] Additionally, it has been reported to inhibit the mTOR signaling pathway and can induce apoptosis through mechanisms that may not be solely dependent on Nrf2.[6]
Q4: What are typical effective concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. For Nrf2 activation, concentrations in the nanomolar range (e.g., 20-100 nM) are often effective.[2][3] For anti-proliferative and pro-apoptotic effects, concentrations may range from 10 nM to 300 nM.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q5: Can I use this compound in animal studies?
A5: Yes, this compound has been used in various in vivo models.[1][2] For oral administration, it can be formulated in a vehicle such as PBS containing 10% DMSO and 10% Cremophor EL.[2][8] The appropriate dosage will depend on the animal model and the intended therapeutic effect.
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT/XTT or similar colorimetric assays)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium from a DMSO stock. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's protocol.
-
Incubation: Incubate for the time specified in the assay protocol to allow for the colorimetric reaction to develop.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Western Blot for Nrf2 Activation
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the optimal duration. Include a vehicle control.
-
Cell Lysis and Nuclear Extraction:
-
Wash cells with ice-cold PBS.
-
Perform subcellular fractionation to isolate nuclear and cytoplasmic extracts using a suitable kit or protocol.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a nuclear loading control (e.g., Lamin B1).
3. qPCR for Nrf2 Target Gene Expression
-
Cell Treatment: Seed cells and treat with this compound as described for the Western blot protocol.
-
RNA Isolation: Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or a column-based kit).
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.[9]
Visualizations
Caption: this compound activates the Nrf2 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, this compound, and H2O2 in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Nrf2 Activation With CDDO-Methyl Promotes Beneficial and Deleterious Clinical Effects in Transgenic Mice With Sickle Cell Anemia [frontiersin.org]
Identifying and mitigating off-target effects of CDDO-Im
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic triterpenoid (B12794562) CDDO-Im (RTA-403). The focus is on identifying and mitigating potential off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: The primary and most well-characterized mechanism of action for this compound is the activation of the Nrf2 signaling pathway.[1] It covalently binds to specific cysteine residues on Keap1, the primary negative regulator of Nrf2.[2] This binding inhibits the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC).[3][4][5]
Q2: What are the major known off-target effects and pathways modulated by this compound?
A2: this compound is a multifunctional compound with several known off-target activities, particularly at higher concentrations.[6] These include:
-
Inhibition of Pro-Survival Pathways: this compound has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways.[7]
-
MAPK Pathway Suppression: It can suppress MAPK pathways.[7]
-
mTOR Inhibition: Proteomic studies have identified the mammalian target of rapamycin (B549165) (mTOR) as a direct binding partner, with this compound inhibiting its kinase activity.[8]
-
Apoptosis Induction: It induces apoptosis through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[7]
-
PPAR Binding: this compound binds to peroxisome proliferator-activated receptors PPARα and PPARγ with nanomolar affinity.[1][9]
-
Broad Proteome Interactions: An affinity purification-mass spectrometry approach identified 577 potential protein binding partners, suggesting a broad interaction network that includes components of the retinoic acid receptor (RAR), estrogen receptor (ER), and JAK/STAT pathways.[8]
Q3: How does the chemical reactivity of this compound differ from its analogue CDDO-Me (bardoxolone methyl)?
A3: While both this compound and CDDO-Me can form reversible Michael adducts with cysteine residues via their α,β-unsaturated ketone motifs, this compound is considered a bifunctional compound.[10] Its imidazolide (B1226674) group is a second reactive site that can covalently transacylate other amino acid residues, including lysine, tyrosine, arginine, and serine.[2][10] This broader reactivity means this compound can potentially interact with a wider range of proteins and form more stable adducts compared to the monofunctional CDDO-Me, which primarily targets cysteines.[2]
Q4: What general strategies can I employ to minimize and control for off-target effects in my experiments?
A4: To ensure that an observed phenotype is due to the intended on-target activity of this compound, a multi-pronged validation approach is essential:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., Nrf2 activation) to minimize off-target engagement.
-
Orthogonal Validation: Confirm key findings using a structurally and mechanistically different Nrf2 activator. If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic Approaches: Use Nrf2 knockout or knockdown (siRNA, shRNA) cell lines. The biological effect of this compound should be significantly attenuated or absent in these cells if it is truly Nrf2-dependent.[4]
-
Use of Inactive Controls: When possible, use a structurally similar but biologically inactive analogue of this compound as a negative control.[11]
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target (Keap1) in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[12]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Known Molecular Targets and Bioactivities of this compound
| Target/Pathway | Assay Type | Species | Value | Reference |
|---|---|---|---|---|
| On-Targets | ||||
| Nrf2/ARE Signaling | HO-1 Reporter Assay | CV-1 cells | 100 nM (activation) | [1] |
| PPARα | Cell-free binding assay | - | Kᵢ = 232 nM | [1][9] |
| PPARγ | Cell-free binding assay | - | Kᵢ = 344 nM | [1][9] |
| Off-Targets/Other Activities | ||||
| iNOS Production | Macrophage culture | Mouse | IC₅₀ = 0.014 nM | [1] |
| Cell Proliferation | Cell counting | U937 leukemia cells | IC₅₀ ≈ 10-30 nM | [9][13] |
| Cell Proliferation | Cell counting | MCF-7 breast cancer | IC₅₀ ≈ 10-30 nM | [13] |
| mTOR | Kinase Assay | In vitro | Direct Inhibition | [8] |
| PI3K/Akt Pathway | Western Blot | WM B cells | Inhibition at 500 nM | [7] |
| MAPK Pathway | Western Blot | WM B cells | Inhibition at 500 nM |[7] |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Objective | Recommended Concentration Range | Key Considerations |
|---|---|---|
| Selective Nrf2 Activation | 10 - 100 nM | This range is typically sufficient to induce Nrf2 target genes like HO-1 and NQO1.[1][5] |
| Antiproliferative Effects | 100 - 500 nM | Off-target effects on pathways like PI3K/Akt and mTOR become more prominent.[7][9] |
| Apoptosis Induction | > 500 nM | Significant cytotoxicity is expected, likely mediated by multiple on- and off-target effects.[7] |
Troubleshooting Guide
Problem: I observe significant cytotoxicity at concentrations where I only expect to see Nrf2 activation (<100 nM). What could be the cause?
Possible Cause & Solution:
-
High sensitivity to off-target effects: Your cell line may be particularly dependent on survival pathways that are known off-targets of this compound, such as PI3K/Akt or mTOR.[7][8]
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform qPCR or a reporter assay to confirm that Nrf2 is being activated at the cytotoxic concentration.
-
Check Off-Target Pathways: Use Western blotting to check the phosphorylation status of key proteins in sensitive pathways (e.g., p-Akt, p-S6K for the mTOR pathway). A decrease in phosphorylation would suggest off-target engagement.
-
Refine Dose-Response: Perform a more granular dose-response curve to find a non-toxic concentration that still activates Nrf2.
-
Compare with CDDO-Me: Test CDDO-Me, which has a different off-target profile due to its monofunctional nature, to see if it produces the same cytotoxicity at equimolar concentrations.[10]
-
Problem: How can I definitively prove that my observed phenotype is a direct result of Nrf2 activation and not an off-target effect?
Possible Cause & Solution:
-
Confounding off-target activity: A phenotype can be misinterpreted if it is caused by an unknown off-target interaction. Rigorous validation is required.
-
Troubleshooting Workflow:
-
Genetic Knockdown/Knockout: The gold standard is to use Nrf2 knockout or shRNA-mediated knockdown cells. The phenotype of interest should be ablated or significantly reduced in these cells compared to wild-type controls when treated with this compound.[4]
-
Orthogonal Chemical Probe: Treat your cells with a structurally unrelated Nrf2 activator (e.g., sulforaphane). If you observe the same phenotype, it strengthens the case for on-target Nrf2-mediated activity.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of the Nrf2 pathway that you hypothesize is responsible for the phenotype.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic analysis shows synthetic oleanane triterpenoid binds to mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 13. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CDDO-Im Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CDDO-Im (RTA-403) to achieve desired biological effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound is a synthetic triterpenoid (B12794562) that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those involved in antioxidant defense and detoxification.[1][4] At lower concentrations, this compound's activation of the Nrf2 pathway leads to a cytoprotective response against oxidative stress and inflammation.[1][5] However, at higher concentrations, this compound can induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest, particularly in cancer cells.[3][6][7]
Q2: What is a typical effective concentration range for this compound?
The effective concentration of this compound is highly dependent on the cell type and the desired biological outcome. For cytoprotective effects through Nrf2 activation, concentrations in the high picomolar to low nanomolar range are often effective.[8][9] For anti-proliferative and pro-apoptotic effects in cancer cell lines, concentrations typically range from the low to mid-nanomolar range. For instance, the IC50 for suppressing cellular proliferation in human leukemia and breast cancer cell lines is approximately 10-30 nM.[2][6] In vivo studies in mice have used doses ranging from 1 mg/kg to 30 µmol/kg.[1][3]
Q3: How can I determine the optimal concentration of this compound for my specific cell line and experiment?
The optimal concentration must be determined empirically for each cell line and experimental setup. A dose-response experiment is crucial. We recommend starting with a broad range of concentrations, for example, from 1 nM to 1 µM, and then narrowing down the range based on the initial results. Key readouts should include assays for both the desired biological effect (e.g., Nrf2 target gene expression) and cytotoxicity (e.g., MTT or LDH assay).
Q4: What are the common signs of this compound-induced cytotoxicity?
Common indicators of cytotoxicity include a decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture plate), and the induction of apoptosis or necrosis.[7][10][11] These can be quantitatively measured using various cell-based assays.
Troubleshooting Guide
Issue: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Cell line sensitivity. Some cell lines are inherently more sensitive to this compound.
-
Solution: Perform a thorough literature search for your specific cell line or similar cell types to find reported effective and toxic concentration ranges. If data is unavailable, conduct a dose-response experiment starting from a very low concentration (e.g., 0.1 nM).
-
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[2]
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% v/v for DMSO). Always include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in your experiments.
-
-
Possible Cause 3: Extended incubation time. Prolonged exposure to this compound can lead to increased cytotoxicity.
-
Solution: Optimize the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, non-toxic concentration of this compound to determine the optimal duration for observing the desired effect without significant cell death.
-
Issue: No desired biological effect is observed.
-
Possible Cause 1: Insufficient concentration. The concentration of this compound may be too low to activate the desired signaling pathway.
-
Possible Cause 2: Inappropriate incubation time. The incubation time may be too short for the desired biological effect to manifest.
-
Solution: As mentioned previously, a time-course experiment is recommended to identify the optimal time point for your specific endpoint.
-
-
Possible Cause 3: Poor compound stability. this compound may degrade in the culture medium over long incubation periods.
-
Solution: For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
-
Data Presentation: Effective Concentrations of this compound
| Cell Line/Model | Concentration Range | Observed Effect | Reference |
| Human Leukemia (U937, THP-1, HL-60) | 10 - 30 nM | IC50 for proliferation suppression | [2][6] |
| Human Breast Cancer | 10 - 30 nM | IC50 for proliferation suppression | [6] |
| Triple-Negative Breast Cancer (SUM159, MDA-MB-231) | Not specified | Induces G2/M cell cycle arrest and apoptosis | [6] |
| BRCA1-mutated Breast Cancer | 0.1 - 1 µM | Induces G2/M arrest and apoptosis | [7] |
| Waldenström Macroglobulinemia (BCWM.1) | 125 - 500 nM | Induces apoptosis | [10] |
| Macrophages (differentiated ML-1 monocytes) | 400 nM | Reduces LPS-induced pro-inflammatory cytokine expression | [12] |
| Primary Mouse RTEC | Not specified | Upregulation of Nrf2 target genes | [3] |
| Wild-type Mice (in vivo) | 0.1 - 10 mg/kg (i.p.) | Dose-dependent induction of Ho-1, Nqo1, and Gclc mRNA | [1] |
| Wild-type Mice (in vivo) | 30 µmol/kg (oral gavage) | Protection against acute kidney injury | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.[15][16][17]
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and vehicle controls.
-
Include wells without cells for the "no-cell" background control and wells with untreated cells for the "vehicle" control.[15][18]
-
Incubate the plate for the desired duration.
-
Prepare the LDH detection mix according to the manufacturer's instructions.[15]
-
Carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
Add the LDH detection mix to each well and incubate for the time specified by the manufacturer (typically 30-60 minutes) at room temperature, protected from light.[15][16]
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity according to the manufacturer's formula, which typically involves subtracting background and comparing the LDH release in treated wells to a maximum LDH release control (cells lysed with a provided lysis buffer).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Caption: A logical workflow for determining the optimal this compound concentration.
Caption: The signaling pathway of this compound-mediated Nrf2 activation.
References
- 1. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The triterpenoid CDDO-imidazolide ameliorates mouse liver ischemia-reperfusion injury through activating the Nrf2/HO-1 pathway enhanced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Nrf2 with the triterpenoid CDDO- imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDDO induces apoptosis via the intrinsic pathway in lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triterpenoid this compound protects against lipopolysaccharide-induced inflammatory response and cytotoxicity in macrophages: The involvement of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Nrf2 Western Blotting After CDDO-Im Treatment
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers performing Western blot analysis of Nuclear factor erythroid 2-related factor 2 (Nrf2) following treatment with the potent Nrf2 activator, 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im).
Frequently Asked Questions (FAQs)
Q1: What is the correct molecular weight for Nrf2 on a Western blot?
A frequent source of confusion is the expected molecular weight of Nrf2. While its predicted molecular weight is approximately 66-68 kDa, the biologically relevant form of Nrf2 typically migrates between 95 and 110 kDa on an SDS-PAGE gel.[1][2][3] This discrepancy is due to post-translational modifications and a high number of acidic residues.[1] Bands appearing at 68 kDa or lower may represent non-specific binding or degradation products.[1][4]
Q2: Why am I not seeing an increase in Nrf2 levels after this compound treatment?
Under basal conditions, Nrf2 is kept at very low levels because it is constantly targeted for proteasomal degradation by its inhibitor, Keap1.[5][6] this compound works by covalently modifying cysteine residues on Keap1, which disrupts the Keap1-Nrf2 interaction.[7][8][9] This action prevents Nrf2 degradation, leading to its stabilization and accumulation in the nucleus.[10][11][12][13] If you do not see an increase, consider the following:
-
Subcellular Fractionation: The primary effect of this compound is the nuclear accumulation of Nrf2.[14][15] Analyzing whole-cell lysates may dilute the signal. Perform nuclear and cytoplasmic fractionation to observe the expected increase in the nuclear fraction.[16]
-
Treatment Conditions: Ensure the concentration and duration of this compound treatment are optimal for your cell line. Potent effects of this compound have been observed at concentrations as low as 20-50 nM.[7][14]
-
Antibody Specificity: The antibody you are using may not be specific or sensitive enough to detect the induced Nrf2.[2][17]
Q3: My Western blot shows multiple bands for Nrf2. Are these artifacts?
Multiple bands can be due to several factors:
-
Non-Specific Antibodies: Many commercially available Nrf2 antibodies lack high specificity, leading to the detection of other proteins.[2][17] It is critical to use a well-validated antibody and to verify its specificity with positive and negative controls (e.g., Nrf2-knockout/knockdown cell lysates).[1]
-
Post-Translational Modifications: The multiple bands observed may be a result of post-translational modifications such as phosphorylation, which can alter the protein's migration pattern.[3]
-
Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent sample degradation, which can lead to smaller, non-specific bands.[1]
Q4: What is the mechanism of action for this compound?
This compound is a synthetic triterpenoid (B12794562) that potently activates the Nrf2 pathway.[10][18] Its primary mechanism involves reacting with thiol groups on cysteine residues of Keap1, the main negative regulator of Nrf2.[7][8][9] This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for ubiquitination and subsequent degradation by the proteasome.[5][6] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cell, and translocates to the nucleus where it activates the transcription of antioxidant and cytoprotective genes.[10][14]
Troubleshooting Guide
This section addresses common issues encountered during the Western blotting of Nrf2 after this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low endogenous Nrf2 levels in control samples. | Nrf2 has a very short half-life. For positive controls, consider treating cells with a proteasome inhibitor like MG-132 alongside your this compound treatment to maximize Nrf2 accumulation.[11] |
| Inefficient nuclear extraction. | The key event is nuclear translocation.[14][15] Use a high-quality nuclear/cytoplasmic extraction kit and verify fractionation efficiency by blotting for nuclear (e.g., Lamin B1, Histone H3) and cytoplasmic (e.g., α-Tubulin, GAPDH) markers. | |
| Suboptimal antibody concentration. | Perform an antibody titration to determine the optimal primary and secondary antibody dilutions for your specific experimental conditions.[4][19] | |
| Inefficient protein transfer. | Verify transfer efficiency using a Ponceau S stain on the membrane after transfer. Optimize transfer time and voltage/current as needed.[1] | |
| High Background | Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[1] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to bovine serum albumin (BSA) or vice versa).[20] | |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[1][20] | |
| Non-Specific Bands | Poor antibody specificity. | This is a well-documented issue for Nrf2.[2][17] Use a highly validated monoclonal antibody. Whenever possible, validate your antibody with Nrf2-overexpressing or Nrf2-knockout/knockdown lysates as positive and negative controls.[1] |
| Sample degradation. | Always use fresh samples and ensure a potent cocktail of protease inhibitors is present in your lysis buffer from the very first step.[1] | |
| Aberrant Band Size | Misunderstanding of Nrf2 migration. | Remember that Nrf2 migrates at ~95-110 kDa, not its predicted ~66-68 kDa.[1][2][3] Bands at the lower molecular weight are likely artifacts. |
Quantitative Data Summary
Table 1: Recommended this compound Treatment Conditions
| Cell/System Type | Concentration | Treatment Time | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 20 nM - 50 nM | 6 - 20 hours | Increased nuclear accumulation of Nrf2 and target gene expression. | [14] |
| Human Jurkat T Cells | 1 nM - 10 nM | 30 minutes (pretreatment) | Nrf2-dependent suppression of IL-2 secretion. | [21] |
| Mouse Splenocytes | 100 nM | 30 minutes (pretreatment) | Nrf2-dependent effects on cytokine production. | [22] |
| In Vivo (Mice) | 1 mg/kg (i.p.) | Pretreatment | Induction of Nrf2-dependent cytoprotective genes. | [10] |
Table 2: Nrf2 Protein Characteristics for Western Blot
| Characteristic | Description | Reference |
| Predicted Molecular Weight | ~66-68 kDa | [2] |
| Observed Molecular Weight (SDS-PAGE) | ~95-110 kDa | [1][2][3] |
| Subcellular Localization (Basal) | Primarily Cytoplasm (low levels due to rapid degradation) | [5][23] |
| Subcellular Localization (After this compound) | Accumulation in the Nucleus | [10][14][15] |
Detailed Experimental Protocol: Western Blot for Nrf2
This protocol outlines the key steps for detecting Nrf2 accumulation in the nucleus after treating cells with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 6 hours).
2. Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Use a commercial nuclear and cytoplasmic extraction kit (e.g., NE-PER™ or similar) and follow the manufacturer's instructions.
-
Crucially, add protease and phosphatase inhibitors to all lysis and extraction buffers.
-
Store extracts at -80°C or proceed immediately.
3. Protein Quantification:
-
Determine the protein concentration of both nuclear and cytoplasmic extracts using a BCA or Bradford assay.
4. Sample Preparation for SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg of nuclear extract) with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[23]
5. SDS-PAGE:
-
Load prepared samples onto an 8-10% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel until adequate separation of proteins in the 90-130 kDa range is achieved.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful, even transfer across all lanes. Destain with TBST.
7. Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
8. Primary Antibody Incubation:
-
Dilute the primary Nrf2 antibody in blocking buffer according to the manufacturer's recommendations or your own optimization.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
9. Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
10. Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
11. Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
12. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[21]
13. Stripping and Re-probing (for Loading Controls):
-
To confirm equal protein loading, the membrane can be stripped and re-probed for a nuclear loading control.
-
For nuclear extracts, use an antibody against Lamin B1 or Histone H3.
-
For cytoplasmic extracts, use an antibody against GAPDH or α-Tubulin.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Keap1-Nrf2 signaling pathway and mechanism of this compound action.
Caption: Standard experimental workflow for Nrf2 Western blotting.
Caption: Troubleshooting decision tree for common Western blot issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are Nrf2 degraders and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased protein stability as a mechanism that enhances Nrf2-mediated transcriptional activation of the antioxidant response element. Degradation of Nrf2 by the 26 S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Degradation of transcription factor Nrf2 via the ubiquitin-proteasome pathway and stabilization by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, this compound, and H2O2 in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differential Effects of the Nrf2 Activators tBHQ and this compound on the Early Events of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
Technical Support Center: Interpreting Unexpected Results from CDDO-Im Studies
This guide is designed for researchers, scientists, and drug development professionals working with the synthetic triterpenoid (B12794562) CDDO-Imidazolide (CDDO-Im, RTA 403). It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected activation of the Nrf2 pathway with this compound. What could be the issue?
A1: Failure to observe Nrf2 activation is a common issue that can stem from several factors:
-
Compound Integrity and Solubility: this compound is highly hydrophobic. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium.[1] Precipitates can drastically lower the effective concentration. It's recommended to use fresh DMSO, as absorbed moisture can reduce solubility.[1]
-
Concentration and Time Course: Nrf2 activation is rapid. In U937 cells, Nrf2 protein levels increase and its target gene, HO-1, shows mRNA induction as early as 1-4 hours post-treatment.[2][3] If you are checking at a much later time point (e.g., >24 hours), you may miss the peak activation window. Run a time-course and dose-response experiment (e.g., 10-300 nM) to find the optimal conditions for your specific cell line.[3][4][5]
-
Cell-Type Specificity: The responsiveness of the Nrf2 pathway can vary significantly between cell types. Confirm that your cell line has a functional Nrf2-Keap1 system.
-
Assay Sensitivity: Ensure your detection method is sensitive enough. For Western blotting, check the quality of your Nrf2, Keap1, and downstream target (e.g., HO-1, NQO1) antibodies. For qPCR, verify your primer efficiency for target genes like HMOX1, NQO1, and GCLC.[6][7]
Q2: My cells are showing unexpected toxicity or apoptosis at concentrations reported to be cytoprotective. Why is this happening?
A2: This is a critical observation and highlights the multifunctional nature of this compound. While it is a potent Nrf2 activator, it also has well-documented pro-apoptotic and anti-proliferative effects, particularly in cancer cell lines.[5][8]
-
Dose-Dependent Bimodality: At low nanomolar concentrations, this compound's effects are primarily Nrf2-driven and cytoprotective.[7] However, at higher concentrations (>100 nM), it can induce apoptosis through various mechanisms, including:
-
Inhibition of pro-survival pathways like PI3K/Akt and NF-κB.[8]
-
Induction of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways.[8]
-
Generation of Reactive Oxygen Species (ROS), leading to DNA damage and G2/M cell cycle arrest, especially in cells with compromised DNA repair mechanisms like BRCA1 mutations.[9]
-
-
Nrf2-Independent Effects: Studies show that this compound can have significant actions independent of its Nrf2 and PPARγ activities.[5] For example, it can bind to hundreds of cellular proteins, and its bifunctional structure allows it to react with residues other than cysteine, potentially leading to off-target effects.[10][11]
-
Cellular Context: The threshold for cytotoxicity is highly dependent on the cell type. Cancer cells, particularly those with high metabolic activity or specific mutations, can be more sensitive to the pro-oxidant and apoptotic effects of this compound.[8][9]
Q3: I'm seeing a discrepancy between my in vitro and in vivo results. What could explain this?
A3: Discrepancies between cell culture and animal models are common in pharmacology and can be particularly pronounced with compounds like this compound that have complex mechanisms.
-
Pharmacokinetics and Bioavailability: Oral administration in an animal model involves absorption, distribution, metabolism, and excretion, which will affect the concentration and duration of exposure in the target tissue. These factors are absent in a cell culture dish. The stability of this compound can also differ between in vitro media and in vivo plasma.[12]
-
Systemic vs. Cellular Effects: In an animal, this compound affects multiple organ systems. For instance, its effects on kidney function in clinical trials were complex, showing an initial increase in eGFR but also an increase in albuminuria and risks of fluid overload and heart failure, outcomes that are impossible to predict from a simple cell viability assay.[13][14][15]
-
Off-Target Pathways: this compound regulates numerous pathways beyond Nrf2, including inflammatory (NF-κB), metabolic (mTOR), and stress response pathways (UPR).[8][10][16] The interplay of these pathways in a complex in vivo environment can lead to outcomes that differ from the isolated response of a single cell type in vitro. For example, while both this compound and DMF activate Nrf2, they have opposite effects in a lung carcinogenesis model, likely due to their differential regulation of non-Nrf2 genes.[17]
Quantitative Data Summary
The following tables summarize the effective concentrations and binding affinities of this compound and its analogs from various studies. These values are highly context-dependent.
Table 1: IC50 Values for Proliferation Inhibition
| Compound | Cell Line(s) | IC50 (approx.) | Reference |
|---|---|---|---|
| This compound | Human Leukemia (U937) | 10–30 nM | [5] |
| This compound | Human Breast Cancer | 10–30 nM | [5] |
| This compound | U937, MCF-7 | ~300 nM | [18] |
| This compound | H1299 Lung Tumor | ~1 µM (Migration) | [19] |
| CDDO-Me | H1299 Lung Tumor | ~1 µM (Migration) |[19] |
Table 2: Effective Concentrations for Pathway Modulation
| Compound | Effect | Concentration | Cell/System | Reference |
|---|---|---|---|---|
| This compound | Nrf2/HO-1 Induction | 100 nM | U937 Leukemia | [3] |
| This compound | Nrf2 Target Gene Upregulation | 100 nM | CV-1 | [18] |
| This compound | iNOS Inhibition | IC50 = 0.014 nM | Mouse Macrophages | [18] |
| This compound | Apoptosis Induction | 500 nM | BCWM.1 | [8] |
| CDDO-Me | Nrf2 Activation | 10-100 nM | HUVECs |[4] |
Table 3: Receptor Binding Affinity
| Compound | Target | Ki (Binding Affinity) | Reference |
|---|---|---|---|
| This compound | PPARα | 232 nM | [1] |
| this compound | PPARγ | 344 nM |[1] |
Visualized Workflows and Pathways
Signaling Pathway: this compound Activation of Nrf2
Caption: this compound binds to Keap1, preventing Nrf2 degradation and enabling its nuclear translocation.
Experimental Workflow: Troubleshooting Unexpected Cytotoxicity
Caption: A logical workflow for diagnosing the cause of unexpected cytotoxicity in this compound experiments.
Logical Relationship: Discrepancies Between In Vitro and In Vivo Data
Caption: Key factors contributing to different experimental outcomes between cell culture and animal models.
Key Experimental Protocols
Protocol 1: Preparation and Application of this compound for Cell Culture
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[1] Warm gently and vortex to ensure it is fully dissolved. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of dilutions from the stock using sterile cell culture medium. It is critical to vortex or pipette vigorously after each dilution step to prevent precipitation.
-
Application to Cells: Add the final diluted this compound solution to your cell cultures. The final concentration of DMSO in the culture should be kept low (typically <0.1%) to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Observation: After adding this compound, visually inspect the culture flasks or plates under a microscope to ensure no precipitation has occurred.
Protocol 2: Western Blot for Nrf2 Activation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound (e.g., 100 nM) or vehicle (DMSO) for a predetermined time (a 4-6 hour time point is a good starting point for Nrf2 targets).[3][7]
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells | Aging [aging-us.com]
- 5. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDDO-imidazolide induces DNA damage, G2/M arrest and apoptosis in BRCA1-mutated breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Risk factors for heart failure in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease treated with bardoxolone methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The synthetic oleanane triterpenoid CDDO‐2P‐Im binds GRP78/BiP to induce unfolded protein response‐mediated apoptosis in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dimethyl fumarate and the oleanane triterpenoids, CDDO-imidazolide and CDDO-methyl ester, both activate the Nrf2 pathway but have opposite effects in the A/J model of lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: The Critical Role of Vehicle Controls in CDDO-Im Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper use of vehicle controls in experiments involving the Nrf2 activator, CDDO-Im (Bardoxolone Methyl). Adherence to these guidelines is crucial for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound experiments?
A vehicle control is a crucial experimental group that is treated with the solvent or carrier used to dissolve and administer this compound, but without the compound itself.[1] It serves as a baseline to distinguish the biological effects of this compound from any potential effects of the vehicle.[1][2] This is critical because common solvents like Dimethyl Sulfoxide (B87167) (DMSO) are not biologically inert and can influence experimental outcomes.[2][3]
Q2: What is the most common vehicle for in vitro this compound experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most widely used solvent for dissolving this compound and its analogs.[4][5]
Q3: What are the recommended concentrations of DMSO for in vitro experiments?
To minimize off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally ≤ 0.1% for long-term experiments (>24h).[2][4] For shorter assays (24-72h), concentrations between 0.1% and 0.5% may be acceptable for robust cell lines, but it is always recommended to perform a vehicle control titration to determine the optimal concentration for your specific cell line.[2] Concentrations above 1.0% are likely to cause significant cytotoxicity.[2]
Q4: Can the vehicle itself affect the Nrf2 signaling pathway?
While DMSO is primarily used as a solvent, it has been shown to have its own biological effects. For instance, some studies have noted that DMSO can influence gene expression and cellular processes.[2][3] Therefore, any observed changes in the vehicle control group, including minor fluctuations in Nrf2 pathway components, should be carefully documented and used to normalize the data from the this compound treated groups. The key is to isolate the net effect of this compound.
Q5: What are common vehicle formulations for in vivo this compound studies?
For animal studies, this compound is often administered orally (p.o.) or via injection. Common vehicle formulations include:
-
A suspension in a mixture of PBS containing 10% DMSO and 10% Cremophor-EL.[6]
-
A solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
A solution in 10% DMSO and 90% corn oil.[7]
It is imperative to include a vehicle-only control group in all in vivo experiments.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous media. | This compound is hydrophobic and may precipitate out of solution when a concentrated DMSO stock is diluted into an aqueous cell culture medium or buffer. | To avoid precipitation, it is recommended to add the DMSO stock solution of this compound directly to the cell culture medium with vigorous vortexing or sonication.[8] Warming the solution to 37°C for a short period can also aid in dissolution.[8][9] Always ensure the compound is fully dissolved before adding it to your cells.[8] |
| Unexpected or significant biological effects observed in the vehicle control group. | The vehicle (e.g., DMSO) is not inert and can have its own biological effects, including altering cell growth, viability, and gene expression.[2][3][10] These effects are often dose-dependent. | First, confirm that the final concentration of the vehicle is within the recommended safe limits for your cell type (e.g., ≤ 0.1% DMSO for many cell lines).[2][4] If the effects persist, it is crucial to consistently include a vehicle control in every experiment to differentiate the vehicle's effects from those of this compound. The data from the this compound treated group should be normalized to the vehicle control group. If the vehicle's effect is too pronounced, consider testing alternative solvents. |
| High variability between replicate experiments. | Inconsistent preparation of this compound solutions and vehicle controls can lead to variability. This can include incomplete dissolution of the compound or variations in the final vehicle concentration. | Prepare fresh stock solutions of this compound in DMSO and store them appropriately.[4] When preparing working solutions, ensure thorough mixing and complete dissolution. Use precise pipetting techniques to maintain consistent final concentrations of both this compound and the vehicle across all experiments. |
| No observable effect of this compound on Nrf2 activation. | The concentration of this compound may be too low for the specific cell line or experimental conditions. Alternatively, the vehicle could be interfering with the assay. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for Nrf2 activation in your cell line.[4] Ensure that the vehicle control is also included at the corresponding concentrations. Confirm the purity and activity of your this compound compound. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of this compound and its analogs compared to vehicle controls.
Table 1: In Vitro Nrf2 Target Gene Induction by this compound (Bardoxolone Methyl)
| Cell Line | Treatment | Nrf2 Target Gene | Fold Induction vs. Vehicle Control | Reference |
| HMVEC | 100 nM CDDO-Me (12h) | HO-1 | >2-fold | [11] |
| HMVEC | 100 nM CDDO-Me (12h) | NQO1 | >2-fold | [11] |
| K562 | 100 nM CDDO-Me (12h) | HO-1 | >2-fold | [11] |
| K562 | 100 nM CDDO-Me (12h) | NQO1 | >2-fold | [11] |
| PBMCs | 20 nM CDDO-Me (20h) | NQO1 | Significant Increase | [12] |
| PBMCs | 20 nM CDDO-Me (20h) | HO-1 | Significant Increase | [12] |
| PBMCs | 20 nM CDDO-Me (20h) | GCLM | Significant Increase | [12] |
Table 2: In Vivo Effects of this compound (Bardoxolone Methyl) and Analogs
| Animal Model | Treatment | Parameter | Result vs. Vehicle Control | Reference |
| Cynomolgus Monkeys | 30 mg/kg Bardoxolone Methyl (28 days) | Serum Creatinine | Significant Decrease | [13] |
| Cynomolgus Monkeys | 30 mg/kg Bardoxolone Methyl (28 days) | Blood Urea Nitrogen (BUN) | Significant Decrease | [13] |
| Cynomolgus Monkeys | 30 mg/kg Bardoxolone Methyl (28 days) | Creatinine Clearance | Significant Increase | [13] |
| Cynomolgus Monkeys | 30 mg/kg Bardoxolone Methyl (28 days) | Urinary Albumin-to-Creatinine Ratio | Significant Increase | [13] |
| Mice with AKI | 30 µmol/kg this compound | Survival at 72h | Significantly Improved | [6] |
| Mice with AKI | 30 µmol/kg this compound | Serum Creatinine | Significantly Lower Increase | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Nrf2 Activation by this compound
-
Preparation of this compound Stock Solution:
-
Cell Culture and Treatment:
-
Plate your target cells at the desired density and allow them to adhere overnight.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the final desired concentrations (e.g., ranging from 10 nM to 10 µM).
-
Crucially, prepare a parallel set of vehicle control solutions by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This ensures that the final DMSO concentration is consistent across all treatment and control groups. The final DMSO concentration should ideally not exceed 0.1%.[4]
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).[11]
-
-
Analysis of Nrf2 Activation:
-
Following treatment, cells can be harvested for analysis.
-
Western Blot: Lyse the cells and perform a Western blot to assess the protein levels of Nrf2 targets such as HO-1 and NQO1.[6]
-
RT-qPCR: Isolate total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of Nrf2 target genes.[12]
-
Normalize the results from the this compound treated samples to the vehicle control samples.
-
Protocol 2: Preparation of this compound and Vehicle Control for In Vivo Studies (Oral Gavage)
-
Preparation of Dosing Solution:
-
A common formulation involves preparing a suspension of this compound in a vehicle consisting of PBS with 10% DMSO and 10% Cremophor-EL.[6]
-
To prepare, first dissolve the required amount of this compound powder in DMSO.
-
In a separate tube, mix the PBS and Cremophor-EL.
-
Slowly add the this compound/DMSO solution to the PBS/Cremophor-EL mixture while vortexing to create a uniform suspension.
-
Brief sonication can also be used to ensure a homogenous suspension.[6]
-
-
Preparation of Vehicle Control:
-
Prepare the vehicle control by mixing the same final concentrations of DMSO, Cremophor-EL, and PBS without the this compound. For example, a mixture of 10% DMSO, 10% Cremophor-EL, and 80% PBS.
-
-
Administration:
-
Administer the this compound suspension or the vehicle control to the animals via oral gavage at the specified dose and volume.[6]
-
Ensure that the dosing volume is consistent between the treated and vehicle control groups.
-
Visualizations
Caption: this compound activates the Nrf2 signaling pathway.
Caption: A logical workflow for a this compound experiment.
References
- 1. Vehicle control: Significance and symbolism [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Nrf2 Activation With CDDO-Methyl Promotes Beneficial and Deleterious Clinical Effects in Transgenic Mice With Sickle Cell Anemia [frontiersin.org]
- 12. THE EFFECT OF EX VIVO CDDO-ME ACTIVATION ON NUCLEAR FACTOR ERYTHROID 2–RELATED FACTOR 2 PATHWAY IN WHITE BLOOD CELLS FROM PATIENTS WITH SEPTIC SHOCK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bardoxolone Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in CDDO-Im Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving the Nrf2 activator, CDDO-Im (Bardoxolone Methyl).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is targeted for degradation by Keap1. This compound reacts with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC).[3][4]
Q2: What are the most common sources of variability in this compound animal studies?
A2: The most common sources of variability in animal studies with orally administered compounds like this compound include:
-
Formulation and Administration: Inconsistencies in the preparation, stability, and administration of the dosing solution.
-
Animal-Specific Factors: Differences in age, sex, strain, and microbiome of the animals.[5]
-
Diet and Fasting Status: The composition of the diet and whether the animals are fasted can significantly impact the absorption of orally administered drugs.[6][7]
-
Experimental Procedures: Lack of standardization in animal handling, housing conditions, and endpoint analysis.
Q3: Can the animal's sex influence the response to this compound?
A3: Yes, there is evidence of sex-specific differences in Nrf2 responsiveness.[5] For example, estrogen receptors have been shown to modulate Nrf2-mediated transcription.[5] Therefore, it is crucial to include both male and female animals in study designs or to justify the use of a single sex.
Q4: How does the gut microbiome contribute to variability?
A4: The gut microbiome can influence the absorption and metabolism of orally administered drugs, contributing to inter-individual variability.[8] While specific data on the interaction between the gut microbiome and this compound is limited, it is a recognized source of variation in preclinical studies.
Troubleshooting Guides
Issue 1: High Variability in Pharmacodynamic Response (Nrf2 Target Gene Expression)
Possible Causes:
-
Inconsistent drug formulation and dosing.
-
Variable oral absorption.
-
Differences in baseline Nrf2 activity among animals.
-
Technical variability in sample collection and analysis.
Troubleshooting Steps:
-
Standardize Formulation Preparation:
-
Ensure this compound is fully dissolved or homogeneously suspended in the vehicle.
-
Validate the stability of the formulation over the duration of the experiment.
-
Prepare fresh formulations regularly.
-
-
Refine Oral Gavage Technique:
-
Ensure all personnel are thoroughly trained in a consistent oral gavage technique to minimize stress and ensure accurate dosing.[9]
-
Consider precoating gavage needles with sucrose (B13894) to reduce animal stress.[9]
-
-
Control for Animal-Related Variables:
-
Use animals of the same age, sex, and strain from a reputable vendor.
-
Acclimatize animals to the facility and handling procedures before the start of the study.
-
-
Standardize Sample Collection and Processing:
-
Harvest tissues at the same time of day for all animals to minimize circadian variations.
-
Process all samples in a consistent manner to ensure RNA/protein integrity.
-
-
Validate Analytical Assays:
-
Ensure qPCR assays for Nrf2 target genes are optimized and validated for efficiency and specificity.
-
Include appropriate positive and negative controls in each assay run.
-
Issue 2: Inconsistent Tumor Growth Inhibition in Xenograft Models
Possible Causes:
-
High animal-to-animal variability in drug exposure.
-
Inherent heterogeneity of the tumor model.
-
Inconsistent tumor implantation technique.
-
Suboptimal dosing regimen.
Troubleshooting Steps:
-
Optimize Dosing and Formulation:
-
Follow the steps outlined in "Issue 1" to ensure consistent drug delivery.
-
Consider conducting a pilot pharmacokinetic study to determine the extent of variability in drug exposure in your model.
-
-
Characterize the Tumor Model:
-
Ensure the chosen cell line or patient-derived xenograft (PDX) model has a stable phenotype and is responsive to Nrf2 activation.[10]
-
-
Standardize Tumor Implantation:
-
Use a consistent number of viable cells for implantation.
-
Ensure the injection volume and site are the same for all animals.[10]
-
-
Conduct a Dose-Response Study:
-
Determine the optimal dose of this compound for your specific tumor model to ensure you are working within a therapeutic window that is not on the steep part of the dose-response curve, which can amplify small variations in exposure.
-
Data Presentation
Table 1: Dose-Dependent Induction of Nrf2 Target Gene mRNA by this compound in Mouse Liver
| Target Gene | 0.1 mg/kg this compound (Fold Increase) | 1.0 mg/kg this compound (Fold Increase) | 10 mg/kg this compound (Fold Increase) |
| HMOX1 | 2.25 | - | 8.65 |
| NQO1 | No significant induction | 1.58 | 2.99 |
| GCLC | No significant induction | 2.56 | 5.08 |
| Data synthesized from studies in wild-type mice treated with a single intraperitoneal injection of this compound.[4] |
Table 2: Pharmacokinetic Parameters of Bardoxolone (B1667749) Methyl in Humans (Single Dose)
| Dose | Tmax (hours) | Cmax (ng/mL) | AUC (ng*h/mL) |
| 900 mg | 4.1 ± 3.4 | 24.7 ± 13.3 | Not Reported |
| Data from a Phase I clinical trial of bardoxolone methyl administered orally once daily. Note the considerable inter-individual variability.[1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Appropriately sized oral gavage needles (e.g., 20-gauge for adult mice)
-
Syringes
Procedure:
-
Preparation of Vehicle: Prepare a vehicle solution of 10% DMSO and 10% Cremophor EL in PBS.
-
Formulation of this compound:
-
On the day of dosing, weigh the required amount of this compound powder.
-
Dissolve the this compound powder in the vehicle to achieve the desired final concentration.
-
Briefly sonicate the suspension to ensure it is uniform.
-
-
Animal Dosing:
-
Weigh each animal to calculate the precise volume of the dosing solution to be administered.
-
Properly restrain the mouse.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for a few minutes post-gavage to ensure there are no signs of distress.
-
Protocol 2: Analysis of Nrf2 Target Gene Expression by qPCR
Materials:
-
Harvested mouse tissues (e.g., liver, kidney)
-
RNase-free tubes and reagents
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Nrf2 target genes (e.g., Hmox1, Nqo1, Gclc) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
RNA Extraction:
-
Homogenize the harvested tissue in a lysis buffer from an RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a qPCR master mix.
-
Run the qPCR reaction using a thermal cycler with an appropriate cycling program.
-
Include no-template controls and a standard curve if performing absolute quantification.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.
-
Visualizations
Caption: this compound activates the Nrf2 signaling pathway.
Caption: Workflow to minimize variability in animal studies.
Caption: Troubleshooting decision tree for high variability.
References
- 1. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sexual dimorphism in response to a NRF2 inducer in a model for pachyonychia congenita - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasting Increases Tobramycin Oral Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of fasting on oral acute toxicity of drugs in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: CDDO-Im (Bardoxolone Methyl)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDDO-Im (Bardoxolone methyl).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to your desired concentration. For example, a 10 mM stock solution can be prepared.[3] It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[3]
Q2: How should I store the powdered, solid this compound?
A2: Upon receiving, the powdered form of this compound should be stored at -20°C.[1] Under these conditions, the powder is expected to be stable for up to three years.
Q3: What is the long-term stability of this compound dissolved in DMSO when stored at -20°C?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | The concentration of this compound may be too high for the storage temperature. DMSO can freeze at low temperatures, potentially causing the compound to precipitate. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use.[3] Consider preparing a lower concentration stock solution or storing aliquots at -80°C to minimize precipitation. |
| Inconsistent Experimental Results | This could be due to degradation of the this compound stock solution over time, or variability introduced by multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound for each experiment or for a limited series of experiments. Aliquot the stock solution upon initial preparation to avoid repeated freezing and thawing of the main stock.[1][4] |
| Low Potency or Lack of Expected Biological Activity | The compound may have degraded due to improper storage or handling. The final concentration in the assay may be too low. | Verify the concentration of your stock solution. If the stock has been stored for an extended period at -20°C, consider preparing a fresh solution. Ensure the final concentration in your experimental setup is within the effective range reported in the literature (e.g., in the nanomolar range for Nrf2 activation).[6][7] |
| Cell Toxicity Observed at Expected Efficacious Doses | The final concentration of DMSO in the cell culture medium may be too high, causing solvent-induced toxicity. Off-target effects of this compound can also occur at higher concentrations. | Ensure the final concentration of DMSO in your cell-based assays is kept low, typically below 0.1%, to minimize solvent effects.[8] Perform a dose-response curve to determine the optimal concentration of this compound that provides the desired biological effect without significant cytotoxicity. |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3]
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[4]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in cell culture medium to the desired final working concentration. Ensure the final DMSO concentration is below 0.1%.[8]
-
Replace the existing cell culture medium with the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) before proceeding with downstream analysis.[7][9]
-
-
Downstream Analysis: Following treatment, cells can be harvested for various analyses, such as Western blotting to assess protein levels of Nrf2 and its target genes (e.g., HO-1, NQO1), or qPCR to measure mRNA expression.[9][10]
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the Nrf2 pathway and inhibits NF-κB signaling.
Experimental Workflow for Evaluating this compound Activity
Caption: A general workflow for studying the effects of this compound in cell culture.
References
- 1. ubpbio.com [ubpbio.com]
- 2. Bardoxolone Methyl | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDDO-imidazolide ameliorates sepsis-induced ARDS by enhancing mitophagy via the Nrf2 pathway to prohibit alveolar macrophage pyroptosis and HMGB1 release: this compound ameliorates sepsis-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum on CDDO-Im Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic triterpenoid, CDDO-Im (1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole). A primary focus of this guide is to address the common issue of variability in experimental results due to the influence of serum concentration in cell culture media.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our cell-based assays. What could be the cause?
A1: A common reason for reduced this compound activity is its interaction with proteins present in fetal bovine serum (FBS) or other sera used in cell culture media. This compound is known to bind to serum albumin, which can sequester the compound and reduce its effective concentration available to the cells. This can lead to a rightward shift in the dose-response curve and a higher apparent IC50 value.
Q2: How does the serum concentration in the media affect the IC50 of this compound?
A2: The concentration of serum in your culture media can significantly impact the measured potency of this compound. Higher concentrations of serum will generally lead to a higher IC50 value (lower apparent potency) due to increased protein binding. Conversely, reducing the serum concentration or using serum-free media can increase the apparent potency of this compound. It is crucial to maintain a consistent serum concentration across all experiments to ensure reproducibility.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is targeted for degradation by Keap1. This compound reacts with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and induce the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). At higher concentrations, this compound can also activate other signaling pathways.
Q4: Can this compound affect signaling pathways other than Nrf2?
A4: Yes, while this compound is a very potent activator of the Nrf2 pathway, at higher concentrations it has been shown to modulate other signaling pathways.[3] These can include pathways involved in inflammation, cell proliferation, and apoptosis, such as TGF-β/Smad signaling. The specific pathways affected can be cell-type dependent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent serum concentration in the culture media. | Standardize the serum percentage across all assays. If possible, perform a titration of serum concentration to understand its impact in your specific cell line. Consider using a single lot of FBS for a series of experiments to minimize lot-to-lot variability. |
| Different cell densities at the time of treatment. | Ensure consistent cell seeding density and allow cells to reach a similar confluency before adding this compound. | |
| This compound appears inactive or has very low potency. | High serum concentration (e.g., 10% or 20% FBS) is sequestering the compound. | Reduce the serum concentration in your assay medium (e.g., to 1-2% FBS) or perform the assay in serum-free medium for a short duration (ensure cell viability is not compromised). Always include a positive control to confirm the bioactivity of your this compound stock. |
| Instability of this compound in the media. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected off-target effects or cytotoxicity. | The concentration of this compound used is too high, leading to the activation of other signaling pathways. | Perform a dose-response curve to identify the optimal concentration range for Nrf2 activation without inducing significant cytotoxicity. This is typically in the low nanomolar range. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. |
Quantitative Data
The following table provides an illustrative summary of the expected impact of serum concentration on the half-maximal inhibitory concentration (IC50) of this compound in a typical in vitro cytotoxicity assay (e.g., MTT assay). Note: These are representative values and the actual IC50 will vary depending on the cell line, assay duration, and other experimental conditions.
| Cell Line | Serum Concentration | Assay Duration | Illustrative IC50 (nM) |
| Human Cancer Cell Line (e.g., A549) | 10% FBS | 48 hours | 100 - 300 |
| Human Cancer Cell Line (e.g., A549) | 2% FBS | 48 hours | 30 - 100 |
| Human Cancer Cell Line (e.g., A549) | Serum-Free Media | 24 hours | 10 - 50 |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Cytotoxicity using MTT Assay
Objective: To determine the IC50 of this compound in a specific cell line under different serum concentrations.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Reduced-serum medium (e.g., DMEM with 2% FBS)
-
Serum-free medium (e.g., DMEM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
Serum Starvation (Optional but Recommended): Gently aspirate the complete growth medium and replace it with a reduced-serum or serum-free medium for 4-6 hours to synchronize the cells.
-
This compound Treatment: Prepare serial dilutions of this compound in the different test media (e.g., 10% FBS, 2% FBS, and serum-free). Aspirate the medium from the wells and add 100 µL of the respective this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells for each media condition.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each serum condition.
Protocol 2: Western Blot Analysis of HO-1 Induction by this compound
Objective: To qualitatively and semi-quantitatively assess the activation of the Nrf2 pathway by measuring the protein levels of its downstream target, HO-1.
Materials:
-
Cell line of interest cultured in media with a standardized serum concentration
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HO-1 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the HO-1 bands and normalize them to the loading control to determine the fold induction by this compound.
Visualizations
Caption: this compound activates the Nrf2 signaling pathway.
Caption: Workflow for assessing serum impact on this compound activity.
Caption: Logic of serum protein binding affecting this compound availability.
References
Technical Support Center: CDDO-Im Responsiveness and Cell Passage Number
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Nrf2 activator, CDDO-Im. It specifically addresses potential issues related to cell passage number and its impact on experimental outcomes.
Troubleshooting Guides
Issue: Decreased or inconsistent cellular response to this compound treatment.
This guide helps you troubleshoot experiments where cells show a reduced or variable response to this compound, focusing on the potential role of cell passage number.
| Potential Cause | Recommended Action |
| High Cell Passage Number | High-passage cells (>40 passages) can exhibit altered morphology, growth rates, and genetic drift, potentially affecting drug responsiveness.[1] It's crucial to use low-passage cells (<15-20 passages) for consistent results.[1][2] |
| Genetic Drift and Altered Signaling | Continuous passaging can lead to changes in gene and protein expression, potentially altering the Nrf2 signaling pathway that this compound targets.[3][4] This can result in a diminished response to the compound. |
| Cell Line Misidentification or Contamination | Over time and with increased passaging, the risk of cross-contamination with other cell lines increases.[5] This can lead to a cell population that is not what you believe it to be, with a different response to this compound. |
| Inconsistent Experimental Conditions | Variations in media, serum, or other culture conditions can influence cellular responses, and these effects may be exacerbated in high-passage cells.[5][6] |
Experimental Workflow for Investigating Passage Number Effects
References
Technical Support Center: CDDO-Im Experimental Guide
Welcome to the technical support center for the experimental use of CDDO-Im (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-imidazolide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound. For initial stock solution preparation, it is recommended to use a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the this compound powder in 100% DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication.[2] Once dissolved, the stock solution should be aliquoted into smaller volumes in sterile, light-protective tubes and stored at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[1]
Q2: I'm observing precipitation when I dilute my this compound stock solution in cell culture media. What could be the cause and how can I prevent it?
A2: Precipitation, or "crashing out," is a common issue when diluting a DMSO-based stock of a hydrophobic compound into an aqueous cell culture medium.[2] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To prevent this:
-
Perform Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM). Then, add a small volume of this intermediate stock to your pre-warmed (37°C) culture medium while gently vortexing.[2]
-
Warm the Media: Always use cell culture media that has been pre-warmed to 37°C, as this can improve the solubility of the compound.[2]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Determine Maximum Soluble Concentration: If precipitation persists, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing a serial dilution of the compound in the medium and observing the highest concentration that remains clear over time.[2]
Q3: What is the optimal concentration of this compound for activating the Nrf2 pathway in cell culture?
A3: this compound is a potent activator of the Nrf2 pathway, with effects observed at nanomolar concentrations.[3] For in vitro studies, concentrations typically range from 20 nM to 100 nM for effective Nrf2 activation, as evidenced by the nuclear translocation of Nrf2 and the induction of its target genes like HMOX1 and NQO1.[4][5][6] It is important to note that at higher concentrations, this compound may exhibit off-target effects.[3] Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for Nrf2 activation without inducing significant cytotoxicity or off-target effects in your specific cell line.
Q4: How stable is this compound in solution and under experimental conditions?
A4: The stability of this compound can be influenced by several factors:
-
Storage: As a powder, this compound is stable for years when stored at -20°C. In a DMSO stock solution, it is stable for at least 6 months when stored at -80°C.
-
pH: While specific degradation kinetics across a pH range are not extensively published for this compound, triterpenoids can be susceptible to hydrolysis under alkaline conditions. It is advisable to maintain solutions at a neutral or slightly acidic pH if prolonged storage in aqueous buffers is necessary.
-
Light: Many organic compounds are sensitive to light. To prevent potential photodegradation, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Cell Culture Media: The stability of compounds in complex biological media like DMEM or RPMI-1640 can vary. It is recommended to prepare fresh dilutions of this compound in media for each experiment to ensure consistent activity.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Biological Effect
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in aqueous media. Protect all solutions from light. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. Start with a range of 20 nM to 1 µM.[7] |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to this compound. Verify the expression and functionality of the Nrf2 pathway in your cell line. |
| Incorrect Experimental Timing | The activation of the Nrf2 pathway is a dynamic process. Optimize the incubation time with this compound. For gene and protein expression studies, time points between 6 and 24 hours are commonly used.[4] |
Issue 2: High CellToxicity Observed
| Possible Cause | Recommended Solution |
| High Concentration of this compound | Reduce the concentration of this compound. While it is a potent Nrf2 activator, higher concentrations can induce apoptosis and cytotoxicity.[8] |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced toxicity.[1] |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the cytotoxic effects of this compound. Perform a cell viability assay (e.g., MTS or MTT) to determine the IC50 value for your specific cell line. |
| Compound Aggregation | Aggregates of hydrophobic compounds can sometimes lead to increased cytotoxicity. Follow the recommended procedures for dissolving and diluting the compound to minimize aggregation. |
Data on this compound Stability and Storage
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 3 years | MedchemExpress, Selleck Chemicals |
| In DMSO | -80°C | ≥ 2 years | MedchemExpress |
| In DMSO | -20°C | 1 year | MedchemExpress |
Experimental Protocols
Protocol 1: Western Blot for Nrf2 Target Gene Induction (HO-1 and NQO1)
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 20-100 nM) or vehicle control (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[9]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A general workflow for experiments involving this compound.
Caption: The Nrf2 signaling pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Nrf2 with the triterpenoid CDDO- imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Adjusting CDDO-Im treatment time for optimal Nrf2 activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CDDO-Im to activate the Nrf2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in activating Nrf2?
A1: this compound is a synthetic triterpenoid (B12794562) that acts as a potent, indirect activator of Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its continuous degradation. This compound possesses an electrophilic carbon that reacts with specific cysteine residues on Keap1, forming covalent Michael adducts.[1] This modification alters the conformation of Keap1, impairing its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 bypasses this repression, accumulates in the cytoplasm, and translocates to the nucleus.[2][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[3]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: this compound is exceptionally potent, with effects observed in the high picomolar to low nanomolar range in vitro.[4][5] For most cell lines, a concentration range of 10 nM to 100 nM is a good starting point for observing robust Nrf2 activation. However, the optimal concentration can vary significantly depending on the cell type and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. At concentrations higher than 100 nM, off-target effects and cytotoxicity may be observed.[6]
Q3: How long should I treat my cells with this compound to see Nrf2 activation?
A3: The kinetics of Nrf2 activation can be rapid. Significant nuclear translocation of the Nrf2 protein can be detected as early as 6 hours after treatment.[2][7][8] Subsequently, the upregulation of Nrf2 target gene mRNA, such as HMOX1 and NQO1, can also be observed within 6 to 12 hours.[7] For changes at the protein level of these target genes, a longer incubation of 18 to 24 hours may be necessary to allow for sufficient protein synthesis.[9] A time-course experiment is crucial to pinpoint the optimal treatment duration for your specific research question.
Q4: Is the effect of this compound strictly dependent on Nrf2?
A4: The primary mechanism for the cytoprotective effects of this compound at low nanomolar concentrations is through the activation of the Nrf2 pathway.[4] Studies using Nrf2-deficient mice have demonstrated that the protective effects of this compound against various insults are largely abolished in the absence of Nrf2.[3][7][9] However, at higher concentrations, this compound can engage other cellular signaling pathways and may have Nrf2-independent effects.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in Nrf2 target gene expression (e.g., HMOX1, NQO1) after this compound treatment. | Suboptimal treatment time: The chosen time point may be too early or too late to observe peak mRNA expression. | Perform a time-course experiment. We recommend testing several time points, such as 3, 6, 12, and 24 hours, to capture the peak induction of your target genes. |
| Suboptimal this compound concentration: The concentration used may be too low to elicit a strong response or too high, leading to cytotoxicity. | Conduct a dose-response experiment. Test a range of concentrations from 1 nM to 500 nM to identify the optimal concentration for your cell type. | |
| This compound degradation: Improper storage or handling of the compound can lead to loss of activity. | This compound should be stored as a powder at -20°C for up to 3 years.[10] Stock solutions in DMSO can be stored at -80°C for up to one year.[10] Avoid repeated freeze-thaw cycles. | |
| High levels of cell death observed after treatment. | This compound concentration is too high: At higher concentrations (typically >100 nM), this compound can induce apoptosis.[6][11][12] | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your dose-response experiment to determine the cytotoxic threshold for your cells. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your cell culture medium is below a toxic level (typically <0.1% for DMSO). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Cell passage number and confluency: Cellular responses can vary with the number of passages and the density of the cell culture. | Use cells within a consistent, low passage number range. Seed cells at a consistent density for all experiments to ensure they are in a similar growth phase when treated. |
| Variability in this compound preparation: Inconsistent preparation of stock and working solutions. | Prepare a large batch of stock solution, aliquot it, and store it at -80°C to ensure consistency across multiple experiments. | |
| In vivo, no protective effect of this compound is observed. | Inadequate dosing or timing of administration: The protective effects of this compound in vivo are highly dependent on the timing of its administration relative to the injury. | Pre-treatment is often essential.[7] The dosing regimen (dose, frequency, and route of administration) should be optimized for the specific animal model and injury being studied. |
Data Summary Tables
Table 1: Effective Concentrations of this compound for Nrf2 Activation (In Vitro)
| Cell Type | Concentration | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 20 nM - 50 nM | Increased nuclear Nrf2; Upregulation of HO-1, GCLC, GCLM, NQO1 mRNA. | [2] |
| Human Neutrophils | 20 nM | Upregulation of GCLC, GCLM, NQO1, HO-1 mRNA. | [2] |
| RAW 264.7 Macrophages | 25 nM - 50 nM | Significant Nrf2 nuclear translocation. | [8] |
| Human Monocyte-Derived Macrophages | 0.2 µM - 0.8 µM | Upregulation of AKR1C1, HMOX1, NQO1 mRNA. | [9] |
| Jurkat T cells | 0.001 µM - 0.01 µM | Nrf2-dependent suppression of IL-2. | [13] |
Table 2: Time Course of this compound-Mediated Nrf2 Activation
| Time Point | Event | Cell/Tissue Type | Reference |
| 6 hours | Increased Nuclear Nrf2 Protein | Human PBMCs | [2] |
| 6 hours | Increased Nrf2, HO-1, NQO1 Protein | Mouse Renal Epithelial Cells | [7] |
| 6 hours | Upregulation of Nrf2 Target Gene mRNA | Mouse Renal Epithelial Cells | [7] |
| 6 hours | Upregulation of Nrf2 Target Gene mRNA | Mouse Liver | [3] |
| 12 hours | Upregulation of Nrf2 Target Gene mRNA | Mouse Renal Epithelial Cells | [7] |
| 18 hours | Upregulation of Nrf2 Target Gene mRNA | Human Monocyte-Derived Macrophages | [9] |
| 20 hours | Upregulation of Nrf2 Target Gene mRNA | Human PBMCs & Neutrophils | [2] |
Experimental Protocols
Protocol 1: Western Blot for Nrf2 Nuclear Translocation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time (e.g., 6 hours).
-
Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of nuclear protein (e.g., 20 µg) onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a nuclear loading control, such as Lamin B1, to ensure equal protein loading.[2]
Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
Cell Treatment: Treat cells with this compound or vehicle as described above for the desired time (e.g., 6 or 12 hours).
-
RNA Isolation: Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA isolation kit. Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for your gene of interest (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated samples relative to vehicle-treated controls.
Visualizations
Caption: this compound inhibits Keap1, leading to Nrf2 accumulation and translocation to the nucleus to activate target gene transcription.
Caption: Workflow for assessing this compound effects on Nrf2 activation and cell viability.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 6. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, this compound, and H2O2 in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CDDO-Im in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic triterpenoid (B12794562) CDDO-Im (RTA-403). The information is designed to address specific issues that may be encountered during experiments aimed at overcoming resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
1. My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Reduced sensitivity to this compound can arise from several mechanisms, often involving the cell's adaptive responses to the compound's effects. The primary known target of this compound is the Nrf2 signaling pathway, but it also impacts other critical cellular pathways.
Potential resistance mechanisms include:
-
Constitutive Activation of the Nrf2 Pathway: While this compound's therapeutic effect is partly mediated by Nrf2 activation, prolonged or constitutive activation of this pathway can lead to a state of heightened cellular defense, rendering cells resistant to subsequent insults, including from this compound itself.[1][2][3] This can be due to mutations in Keap1 (the primary negative regulator of Nrf2) or Nrf2 itself.
-
Alterations in Pro-survival Signaling Pathways: this compound has been shown to inhibit pro-survival pathways such as PI3K/Akt and NF-κB.[4] Upregulation or mutations in components of these pathways can counteract the apoptotic effects of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Modulation of Apoptotic Pathways: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins, thereby inhibiting the caspase-dependent and -independent apoptosis induced by this compound.[4]
-
Changes in Cancer Stem Cell (CSC) Populations: A subpopulation of cancer stem cells may be inherently resistant to this compound. Treatment could inadvertently select for and enrich this resistant population.[5][6]
2. I am observing unexpected off-target effects. What other pathways are known to be affected by this compound?
This compound is a multi-functional molecule that influences several signaling pathways beyond Nrf2.[1][7] Understanding these can help interpret unexpected results:
-
PI3K/Akt Pathway: this compound can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4]
-
NF-κB Signaling: It can suppress the NF-κB pathway, a key regulator of inflammation and cell survival.[4]
-
MAPK Pathway: this compound can modulate the activity of MAPK pathways, which are involved in cellular stress responses and proliferation.[4]
-
Stem Cell Signaling Pathways: In some cancer types, like triple-negative breast cancer, this compound has been shown to down-regulate key molecules in the Notch, TGF-β/Smad, and Hedgehog signaling pathways.[5][6]
-
PPARγ Activation: this compound can bind to and transactivate PPARγ, although some of its effects are independent of this interaction.[8][9]
3. What are some strategies to overcome resistance to this compound?
Overcoming resistance often involves a multi-pronged approach:
-
Combination Therapy: Combining this compound with other therapeutic agents is a promising strategy.[10][11][12] For example, combining it with drugs that target pathways upregulated in resistant cells, such as PI3K/Akt inhibitors or NF-κB inhibitors, could restore sensitivity.[4] Combination with proteasome inhibitors like bortezomib (B1684674) has also shown synergistic effects.[1][4]
-
Targeting Drug Efflux: The use of ABC transporter inhibitors in combination with this compound could increase its intracellular accumulation in resistant cells.
-
Epigenetic Modulation: Investigating the epigenetic landscape of resistant cells may reveal changes that can be targeted with epigenetic drugs (e.g., histone deacetylase inhibitors) to re-sensitize cells to this compound.
-
Targeting Cancer Stem Cells: Therapies aimed at eliminating the cancer stem cell population could be used in conjunction with this compound to prevent the emergence of resistant clones.[5][6]
Troubleshooting Guides
Problem 1: Decreased Cell Death in Response to this compound Treatment
| Possible Cause | Suggested Solution |
| Development of Nrf2-mediated resistance. | 1. Verify Nrf2 activation: Perform Western blot analysis to check the levels of total and nuclear Nrf2, as well as downstream targets like HO-1 and NQO1.[13][14] 2. Inhibit Nrf2: Use Nrf2 inhibitors (e.g., ML385) or siRNA to determine if Nrf2 knockdown re-sensitizes the cells to this compound. |
| Upregulation of pro-survival pathways (e.g., PI3K/Akt). | 1. Assess pathway activation: Use Western blotting to check the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt). 2. Combination treatment: Treat cells with a combination of this compound and a specific inhibitor of the upregulated pathway (e.g., a PI3K inhibitor). |
| Increased drug efflux via ABC transporters. | 1. Measure transporter expression: Use qRT-PCR to quantify the mRNA levels of common ABC transporters (e.g., ABCB1, ABCG2).[15][16] 2. Inhibit transporter activity: Co-administer this compound with known ABC transporter inhibitors and assess for restoration of cytotoxicity. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Issues with the cell viability assay itself. | 1. Use multiple assays: Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).[17] Use a combination of assays like MTT (metabolic activity) and Annexin V/PI staining (apoptosis) for a more complete picture.[18][19] 2. Optimize assay conditions: Ensure optimal cell seeding density and incubation times for your specific cell line and assay. |
| Variability in this compound preparation. | 1. Proper solubilization: this compound is typically dissolved in DMSO.[1] Ensure it is fully dissolved and prepare fresh dilutions for each experiment. 2. Consistent vehicle control: Always include a DMSO-only control at the same final concentration used in the drug-treated samples. |
| Cell line heterogeneity. | 1. Single-cell cloning: If you suspect a mixed population of sensitive and resistant cells, consider generating single-cell clones to test for sensitivity individually. 2. Monitor cell morphology: Regularly check for changes in cell morphology that might indicate the emergence of a resistant subpopulation. |
Experimental Protocols
1. Western Blot for Nrf2 Activation
This protocol is for assessing the levels of total and nuclear Nrf2, and its downstream target HO-1.
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound at the desired concentrations and time points.
-
For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit following the manufacturer's protocol.[13]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B for nuclear fraction, anti-β-actin or anti-GAPDH for loading control).[14][20][21]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.[13]
-
2. Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression
This protocol is for measuring the mRNA levels of ABC transporters.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound.
-
Isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[22]
-
-
qRT-PCR:
-
Prepare the PCR reaction mix containing cDNA, forward and reverse primers for the target ABC transporter gene (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.[15][16]
-
Perform the qRT-PCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[22]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing to a control group.[22]
-
3. Cell Viability Assay (MTT)
This protocol provides a method for assessing cell metabolic activity as an indicator of viability.[19][23]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and/or other compounds. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
After the treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[18]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Express the results as a percentage of the vehicle-treated control.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Sensitive Parental Line | 25 | 1.0 |
| Resistant Subline 1 | 150 | 6.0 |
| Resistant Subline 2 | 300 | 12.0 |
Table 2: Relative mRNA Expression of ABC Transporters in Resistant Cells
| Gene | Fold Change vs. Parental Line (Resistant Subline 1) | Fold Change vs. Parental Line (Resistant Subline 2) |
| ABCB1 | 8.5 | 1.2 |
| ABCG2 | 1.5 | 15.3 |
Visualizations
Caption: this compound signaling pathways and resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Synthetic Triterpenoid this compound Inhibits Tumorsphere Formation by Regulating Stem Cell Signaling Pathways in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic triterpenoid this compound inhibits tumorsphere formation by regulating stem cell signaling pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 11. Rare Disease Combination Therapy Strategies | Kyinno [kyinno.com]
- 12. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 15. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dojindo.com [dojindo.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. usbio.net [usbio.net]
- 20. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Real-time PCR detection of ABC transporter expression [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Nrf2-Dependent Mechanism of CDDO-Im: A Comparative Guide Using Knockout and Knockdown Models
For researchers, scientists, and drug development professionals, establishing a clear mechanism of action is paramount. This guide provides a comparative analysis of experimental approaches to validate the Nrf2-dependent mechanism of 2-cyano-3,12-dioxooleana-1,9-dien-28-imidazolide (CDDO-Im), a potent activator of the transcription factor Nrf2. By leveraging Nrf2 knockout and knockdown models, researchers can definitively demonstrate the on-target effects of this promising therapeutic agent.
This compound and its analogs, such as Bardoxolone Methyl (CDDO-Me), are synthetic triterpenoids that have shown significant promise in various disease models, largely attributed to their ability to activate the Nrf2 signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[3] Nrf2 activation leads to the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense and detoxification.[4][5] To rigorously validate that the therapeutic effects of this compound are mediated through Nrf2, it is essential to employ genetic models where Nrf2 expression is ablated (knockout) or suppressed (knockdown).
The Critical Role of Nrf2 Knockout Models
The most definitive evidence for the Nrf2-dependency of this compound's action comes from studies using Nrf2 knockout (Nrf2-null) mice. In these models, the protective or therapeutic effects of this compound observed in wild-type animals are significantly attenuated or completely absent in their Nrf2-null counterparts. This stark contrast provides unequivocal evidence for the central role of Nrf2 in the compound's mechanism.
Comparative Data from Nrf2 Knockout Studies
The following tables summarize quantitative data from key studies that have utilized Nrf2 knockout mice to validate the mechanism of this compound and its analogs.
| Table 1: Effect of this compound on Nrf2 Target Gene Expression in Wild-Type vs. Nrf2-Null Mice | |||
| Gene | Treatment | Fold Induction (vs. Vehicle) in Wild-Type Mice | Fold Induction (vs. Vehicle) in Nrf2-Null Mice |
| Ho-1 (Heme oxygenase-1) | This compound | Significant upregulation[1][5] | No significant induction[1][5] |
| Nqo1 (NAD(P)H:quinone oxidoreductase 1) | This compound | Significant upregulation[1][5] | No significant induction[1][5] |
| Gclc (Glutamate-cysteine ligase catalytic subunit) | This compound | Significant upregulation[1][5] | No significant induction[1][5] |
| Table 2: Protective Effects of this compound in Disease Models: Wild-Type vs. Nrf2-Null Mice | ||
| Disease Model | Endpoint Measured | Outcome in Wild-Type + this compound |
| Acetaminophen-induced hepatotoxicity | Liver injury markers (e.g., ALT levels) | Significant reduction in liver injury[5] |
| Cigarette smoke-induced emphysema | Alveolar destruction, Apoptosis | Significant attenuation of emphysema and apoptosis[6] |
| Lipopolysaccharide (LPS)-induced inflammation | Pro-inflammatory cytokine expression, Mortality | Attenuation of inflammatory response and decreased mortality[7] |
Elucidating Mechanisms with Nrf2 Knockdown in Vitro
While knockout models are the gold standard in vivo, Nrf2 knockdown using techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA) in cell culture provides a powerful in vitro tool. These methods allow for the rapid assessment of Nrf2 dependency in specific cell types and can be used to dissect cellular-level mechanisms.
| Table 3: In Vitro Validation of this compound's Nrf2-Dependency using Knockdown Models | |||
| Cell Type | Endpoint Measured | Outcome in Control Cells + this compound | Outcome in Nrf2 Knockdown Cells + this compound |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytoprotection against high glucose-induced injury | Significant protection | Protection reversed[8] |
| Macrophages | Bactericidal activity | Enhanced bacterial clearance | Enhanced activity is Nrf2-dependent[9] |
| Jurkat T cells | Suppression of IL-2 secretion | Nrf2-dependent suppression[10] |
Alternative Nrf2 Activators for Comparative Analysis
To further contextualize the specificity of this compound, it is beneficial to compare its effects with other known Nrf2 activators.
| Table 4: Comparison with Other Nrf2 Activators in Nrf2 Knockout Models | ||
| Compound | Primary Source/Class | Nrf2-Dependent Protective Effects Validated in Knockout Models? |
| Bardoxolone Methyl (CDDO-Me) | Synthetic Triterpenoid (B12794562) | Yes[4][8] |
| Sulforaphane (B1684495) | Isothiocyanate from cruciferous vegetables | Yes[2][11] |
| Dimethyl Fumarate (DMF) | Fumaric acid ester | Yes[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Nrf2 Knockout Mouse Study Protocol
-
Animal Models: Wild-type (Nrf2+/+) and Nrf2 knockout (Nrf2-/-) mice on a C57BL/6 background are used. Age and sex-matched littermates are ideal.
-
This compound Administration: this compound is typically administered via oral gavage or mixed into the diet. A common oral gavage dose is 30 µmol/kg body weight.[13] For dietary administration, concentrations of 60-90 mg/kg of diet have been used for chronic studies. The vehicle for oral gavage is often a solution of DMSO and corn oil.
-
Induction of Disease Model: Following a pre-treatment period with this compound (e.g., 24 hours), the disease or injury is induced (e.g., intraperitoneal injection of acetaminophen, exposure to cigarette smoke).
-
Tissue Collection and Analysis: At specified time points, animals are euthanized, and tissues of interest (e.g., liver, lungs) are harvested.
-
Gene Expression Analysis (qPCR):
-
RNA is extracted from tissues using standard methods (e.g., TRIzol reagent).
-
cDNA is synthesized using a reverse transcription kit.
-
Quantitative PCR is performed using gene-specific primers for Nrf2 targets (Ho-1, Nqo1, Gclc) and a housekeeping gene (e.g., Gapdh) for normalization.
-
-
Protein Analysis (Western Blot):
-
Protein lysates are prepared from tissues.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin).
-
After incubation with a secondary antibody, bands are visualized using a chemiluminescence detection system.
-
In Vitro Nrf2 Knockdown Protocol
-
Cell Culture: The cell line of interest (e.g., HUVECs, macrophages) is cultured under standard conditions.
-
siRNA Transfection:
-
Cells are seeded to reach 50-70% confluency on the day of transfection.
-
Nrf2-specific siRNA or a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
-
This compound Treatment: 24-48 hours post-transfection, the cells are treated with this compound at the desired concentration (e.g., 10-100 nM) or vehicle (DMSO).
-
Functional Assays: Following treatment, cellular endpoints are measured. This could include cell viability assays (e.g., MTT), measurement of reactive oxygen species (ROS), or analysis of protein/gene expression as described above.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the Nrf2 signaling pathway, the experimental workflow for validating this compound's mechanism, and the logical relationship between the experimental components.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Validating this compound's Mechanism.
Caption: Logical Framework for Nrf2-Dependency Validation.
References
- 1. Targeting Nrf2 with the triterpenoid CDDO- imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and tissue distribution of sulforaphane in Nrf2 knockout and wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bardoxolone Methyl Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 10. Bardoxolone methyl (BARD) ameliorates ischemic AKI and increases expression of protective genes Nrf2, PPARγ, and HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the potency of CDDO-Im versus its parent compound CDDO
A Comparative Analysis of Potency: CDDO-Im versus CDDO
An Objective Guide for Researchers and Drug Development Professionals
The synthetic triterpenoids, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its imidazolide (B1226674) derivative, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (this compound), are promising therapeutic agents with potent anti-inflammatory, antiproliferative, and cytoprotective properties.[1][2] This guide provides a comprehensive comparison of the potency of this compound relative to its parent compound, CDDO, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development decisions.
Quantitative Comparison of Bioactivity
This compound consistently demonstrates superior potency compared to CDDO across a range of biological activities. The following table summarizes key quantitative data from various in vitro studies.
| Biological Activity | Cell Line/Model | Metric | CDDO | This compound | Fold Difference | Reference |
| Antiproliferative Activity | Human Leukemia & Breast Cancer Cells | IC₅₀ | ~3-10x higher than this compound | 10-30 nM | Several-fold | [3][4] |
| Apoptosis Induction | TRAF2DN/Bcl-2 Transgenic Mouse B-cells | LD₅₀ | 3.8 µM | 0.35 µM | ~10.9x | [5] |
| Nrf2 Pathway Activation | U937 Human Leukemia Cells | HO-1 mRNA Induction (at 4 hrs) | 19-fold increase | 90-fold increase | ~4.7x | [1] |
| Nrf2 Pathway Activation | Mouse Embryonic Fibroblasts | HO-1 Protein Induction | Less potent induction | More potent induction | Significant | [1] |
| Anti-inflammatory Activity | Primary Mouse Macrophages | iNOS Expression Inhibition | Effective | More potent | Significant | [3] |
| PPARγ Binding | Cell-free assay | Kᵢ | - | 344 nM | - | [4][6] |
| PPARα Binding | Cell-free assay | Kᵢ | - | 232 nM | - | [4][6] |
Key Finding: Across various assays, this compound exhibits significantly greater potency, often by a factor of several-fold to over ten-fold, compared to CDDO.[3][5]
Core Mechanism of Action: The Nrf2-Keap1 Pathway
A primary mechanism underlying the potent cytoprotective and anti-inflammatory effects of both CDDO and this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. CDDO and its analogs are electrophilic molecules that interact with cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, leading to their transcription.[1][7]
This compound is a more potent activator of this pathway, leading to a more robust induction of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][8]
Additional Signaling Pathways
Beyond Nrf2, CDDO and its derivatives modulate other critical signaling pathways, contributing to their anticancer and anti-inflammatory effects.
-
PI3K/AKT Pathway: this compound has been shown to increase the phosphorylation of AKT, a key component of the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation.[1] Inhibition of this pathway can block the induction of HO-1 in response to this compound.[1]
-
NF-κB Signaling: Both compounds can inhibit the pro-inflammatory NF-κB pathway.[9][10] They have been shown to suppress the de novo synthesis of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), two key enzymes regulated by NF-κB.[1]
-
Apoptosis Pathways: this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases 8, 9, and 3.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of CDDO and this compound.
Cell Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on cancer cell growth.
-
Cell Lines: Human leukemia (e.g., U937, THP-1, HL-60) or breast cancer cell lines.[4]
-
Method:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of CDDO or this compound (e.g., 100 pM to 1 µM) or a vehicle control (DMSO).[4]
-
After a specified incubation period (e.g., 5 days), cell proliferation is measured.[4] This can be done by direct cell counting using a hemocytometer or automated cell counter, or by using colorimetric assays such as MTT or WST-1, which measure metabolic activity as an indicator of cell viability.
-
The IC₅₀ value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Protein Expression
-
Objective: To assess the induction of proteins such as HO-1 or the phosphorylation of signaling proteins like AKT.
-
Cell Line: U937 human leukemia cells or other relevant cell types.[1]
-
Method:
-
Cells are treated with specified concentrations of this compound (e.g., 100 nM) or vehicle for various time points (e.g., 0 to 8 hours).[1]
-
Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-HO-1, anti-phospho-AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin, is used to normalize the results.[1]
-
Conclusion
The available experimental data unequivocally demonstrates that this compound is a more potent agent than its parent compound, CDDO. This enhanced potency is evident in its antiproliferative, anti-inflammatory, and Nrf2-activating capabilities. The imidazolide moiety significantly enhances the biological activity of the core triterpenoid (B12794562) structure, making this compound a subject of considerable interest for further preclinical and clinical investigation. For researchers in oncology, inflammation, and cytoprotective pathways, the superior potency of this compound suggests it may achieve therapeutic effects at lower concentrations, potentially leading to an improved therapeutic window.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
CDDO-Im vs. CDDO-Me (Bardoxolone Methyl): A Comparative Guide to Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent synthetic triterpenoid (B12794562) Nrf2 activators: 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) and 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester (CDDO-Me), commercially known as bardoxolone (B1667749) methyl. Both compounds are potent inducers of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and inflammatory stress. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying signaling pathways to aid researchers in selecting the appropriate compound for their studies.
Executive Summary
Mechanism of Action: Nrf2 Activation
Under basal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound and bardoxolone methyl react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This results in the upregulation of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Quantitative Data Comparison
The following tables summarize the available quantitative data on the Nrf2 activation potential of this compound and bardoxolone methyl from preclinical studies.
Table 1: Induction of Nrf2 Target Genes in Human PBMCs
This table presents data from a study where human peripheral blood mononuclear cells (PBMCs) were treated with 20 nM of either this compound or bardoxolone methyl for 20 hours. The data represents the mean fold increase in mRNA levels of Nrf2-dependent antioxidant genes compared to vehicle-treated cells.[1]
| Target Gene | This compound (20 nM) - Mean Fold Increase | Bardoxolone Methyl (20 nM) - Fold Increase |
| NQO1 | 16-fold | Significant Induction |
| GCLM | 3 to 4-fold | Significant Induction |
| GCLC | 3 to 4-fold | Significant Induction |
| HO-1 | 3 to 4-fold | Significant Induction |
*The study reported significant activation of these genes by bardoxolone methyl but did not provide specific fold-change values in the comparative context.[1]
Table 2: Potency of this compound in NQO1 Induction Assay
This table highlights the exceptional potency of this compound (TP-235) from a study evaluating various triterpenoids.
| Compound | Assay | Cell Line | Concentration for Doubling NQO1 Activity |
| This compound (TP-235) | NQO1 Induction | Murine Hepatoma | 0.28 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and bardoxolone methyl.
Experiment 1: Evaluation of Nrf2 Target Gene Expression in Human PBMCs by Real-Time PCR
Objective: To quantify the induction of Nrf2-dependent antioxidant gene expression by this compound and bardoxolone methyl.
Methodology: [1]
-
Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human subjects using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend them in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
-
Treatment:
-
Plate the PBMCs at a suitable density.
-
Treat the cells with either vehicle (DMSO), 20 nM this compound, or 20 nM bardoxolone methyl.
-
Incubate the cells for 20 hours at 37°C in a 5% CO2 incubator.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit with random hexamers.
-
-
Real-Time PCR:
-
Perform quantitative real-time PCR using a TaqMan system.
-
Use commercially available primers and probe sets for the target genes (NQO1, GCLM, GCLC, HO-1) and a housekeeping gene (e.g., β-actin) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Experiment 2: Assessment of Nrf2 Nuclear Translocation by Western Blot
Objective: To determine if this compound and bardoxolone methyl promote the translocation of Nrf2 from the cytoplasm to the nucleus.
Methodology: [1]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., PBMCs or a cancer cell line) to sub-confluency.
-
Treat the cells with the desired concentrations of this compound, bardoxolone methyl, or vehicle for a specified time (e.g., 6 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents).
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To ensure proper fractionation and equal loading, probe the membrane with antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers.
-
Conclusion
Both this compound and bardoxolone methyl are highly effective activators of the Nrf2 signaling pathway. The available data suggests that this compound may be the more potent of the two, exhibiting activity at sub-nanomolar concentrations. However, bardoxolone methyl has a more extensive history of clinical investigation. The choice between these two compounds will depend on the specific research question, the experimental system being used, and the desired concentration range for observing biological effects. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other Nrf2 activators in their own laboratories.
References
A Head-to-Head Comparison of CDDO-Im and Sulforaphane on Nrf2 Target Genes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent Nrf2 activators: the synthetic triterpenoid (B12794562) CDDO-Im (1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole) and the naturally occurring isothiocyanate, sulforaphane (B1684495). Both compounds are potent inducers of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and efficacy of these agents in modulating Nrf2 target gene expression.
Executive Summary
This compound and sulforaphane both activate the Nrf2 pathway by modifying cysteine residues on the sensor protein Keap1, leading to the stabilization and nuclear translocation of Nrf2. Upon translocation, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. While both are effective, available data indicates that this compound is a significantly more potent activator of Nrf2 signaling than sulforaphane.
Quantitative Comparison of Nrf2 Activation and Target Gene Induction
The following tables summarize the available quantitative data on the comparative efficacy of this compound and sulforaphane in activating Nrf2 and inducing its downstream target genes. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.
Table 1: Comparative Potency of this compound and Sulforaphane on Nrf2 Activation
| Compound | Assay | Cell Line/System | Potency Metric | Value | Citation |
| This compound | NQO1 Enzyme Activity | Murine Hepatoma (Hepa1c1c7) | Concentration to double enzyme activity | ~1 nM | [1] |
| Sulforaphane | NQO1 Enzyme Activity | Murine Hepatoma (Hepa1c1c7) | Concentration to double enzyme activity | ~200 nM | [1] |
| Bardoxolone Methyl (CDDO-Me) | Nrf2 Expression | Human Dermal Microvascular Endothelial Cells | Relative Potency vs. Sulforaphane | 2-5 times more potent | [2] |
Table 2: Induction of Nrf2 Target Gene mRNA Expression by this compound
| Gene | Cell Line/System | Concentration/Dose | Fold Induction (vs. control) | Citation |
| NQO1 | Human PBMCs | 20 nM | ~16-fold | [3][4] |
| HMOX1 (HO-1) | Human PBMCs | 20 nM | ~3 to 4-fold | [3][4] |
| GCLC | Human PBMCs | 20 nM | ~3 to 4-fold | [3][4] |
| GCLM | Human PBMCs | 20 nM | ~3 to 4-fold | [3][4] |
| NQO1 | Wild-type mouse liver | 1.0 mg/kg | ~1.58-fold | [5] |
| NQO1 | Wild-type mouse liver | 10 mg/kg | ~2.99-fold | [5] |
| HMOX1 (HO-1) | Wild-type mouse liver | 0.1 mg/kg | ~2.25-fold | [5] |
| HMOX1 (HO-1) | Wild-type mouse liver | 10 mg/kg | ~8.65-fold | [5] |
| GCLC | Wild-type mouse liver | 1.0 mg/kg | ~2.56-fold | [5] |
| GCLC | Wild-type mouse liver | 10 mg/kg | ~5.08-fold | [5] |
Table 3: Induction of Nrf2 Target Gene mRNA Expression by Sulforaphane
| Gene | Cell Line/System | Concentration/Dose | Fold Induction (vs. control) | Citation |
| NQO1 | Human Het-1A cells | 10 µmol/L | ~6-fold | [6] |
| GCLC | Human Het-1A cells | 10 µmol/L | ~3-fold | [6] |
| NQO1 | Mouse Liver (sub-chronic) | 65 mg/kg/day | 2 to 3-fold | [7] |
| GCLC | Mouse Liver (sub-chronic) | 65 mg/kg/day | 2 to 3-fold | [7] |
| GSTM1 | Mouse Liver (sub-chronic) | 65 mg/kg/day | 2 to 3-fold | [7] |
Signaling Pathways and Experimental Workflows
Caption: The Keap1-Nrf2 signaling pathway and points of intervention by this compound and sulforaphane.
Caption: A typical experimental workflow for comparing the effects of Nrf2 activators.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This protocol details the steps for quantifying the mRNA levels of Nrf2 target genes such as NQO1, HMOX1, and GCLC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, A549, or primary cells) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, sulforaphane, or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA purification according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
-
Elute the purified RNA in RNase-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system with a typical cycling program: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[8]
-
Include a melt curve analysis for SYBR Green-based assays to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
Western Blot for Nrf2 and HO-1 Protein Levels
This protocol describes the detection and quantification of Nrf2 and its downstream target protein, HO-1.
-
Cell Culture and Treatment:
-
Follow the same procedure as for qRT-PCR.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (e.g., 1:1000 dilution) and HO-1 (e.g., 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity.
-
ARE-Luciferase Reporter Assay for Nrf2 Transcriptional Activity
This assay provides a quantitative measure of Nrf2's ability to activate transcription from an ARE-containing promoter.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE sequence and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent. Alternatively, use a stable cell line expressing an ARE-luciferase reporter.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, sulforaphane, or vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
Both this compound and sulforaphane are valuable research tools for investigating the Nrf2 signaling pathway. The experimental evidence strongly suggests that this compound is a more potent activator of Nrf2 and its target genes than sulforaphane.[1][2][10] The choice of compound will depend on the specific experimental goals, including the desired potency and the context of the research (e.g., in vitro vs. in vivo, synthetic vs. natural compound). The protocols provided herein offer a standardized framework for the direct comparison of these and other Nrf2-modulating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Eat Your Broccoli: Oxidative Stress, NRF2, and Sulforaphane in Chronic Kidney Disease [mdpi.com]
- 3. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sub-chronic sulforaphane exposure in CD-1 pregnant mice enhances maternal NADPH quinone oxidoreductase 1 (NQO1) activity and mRNA expression of NQO1, glutathione S-transferase, and glutamate-cysteine ligase: potential implications for fetal protection against toxicant exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
The Specificity of CDDO-Im for the Nrf2 Pathway: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of a compound for its intended target is paramount. This guide provides a detailed evaluation of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Here, we compare its performance with other known Nrf2 activators, presenting supporting experimental data and detailed protocols to aid in the critical assessment of its utility in research and therapeutic development.
Executive Summary
This compound is a synthetic triterpenoid (B12794562) that has demonstrated significant promise in preclinical models of diseases characterized by oxidative stress and inflammation. Its primary mechanism of action is the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. This guide demonstrates that while this compound is a highly potent Nrf2 activator, its specificity is dose-dependent, with potential for off-target effects at higher concentrations. Through a comparative analysis with its methyl ester analog, bardoxolone (B1667749) methyl (CDDO-Me), and the clinically used immunomodulatory drug dimethyl fumarate (B1241708) (DMF), we provide a quantitative and qualitative assessment of this compound's specificity for the Nrf2 pathway.
The Nrf2 Signaling Pathway and Mechanism of Action of this compound
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like this compound covalently modify reactive cysteine residues on Keap1. This modification leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and heterodimerizes with small Maf proteins to bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2] Some evidence suggests that this compound can also form adducts with other amino acid residues on Keap1, such as lysine (B10760008) and tyrosine, which may contribute to its high potency.[3][4]
Quantitative Comparison of Nrf2 Activator Potency
The potency of Nrf2 activators is typically determined by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various in vitro assays. The following table summarizes available data for this compound, CDDO-Me, and DMF. It is important to note that these values can vary depending on the cell type and specific assay conditions.
| Compound | Assay | Cell Line/System | Potency (EC50/IC50) | Reference(s) |
| This compound | NQO1 Induction | Murine Hepatoma (Hepa1c1c7) | ~1 nM (CD) | [5] |
| ROS Production Inhibition | RAW 264.7 macrophages | 0.01 µM | [6] | |
| IL-2 Secretion Inhibition | Human Jurkat T cells | 0.001 - 0.01 µM | [1] | |
| CDDO-Me | Nrf2 Nuclear Translocation | RAW 264.7 macrophages | 10-25 nM | [7] |
| ROS Production Inhibition | RAW 264.7 macrophages | 0.01 µM | [6] | |
| Cytotoxicity | Oral Squamous Carcinoma Cells | ~3-fold lower than in normal keratinocytes | [8] | |
| DMF | ROS Production Inhibition | RAW 264.7 macrophages | 10 µM | [6] |
| RSK2 CTKD activity | In vitro | ~250 µM | [9] | |
| Cytotoxicity (cancer cells) | Various | >25 µM | [10] |
*CD (Concentration for Doubling) values are a measure of inducer potency.
The data clearly indicate that the triterpenoids this compound and CDDO-Me are significantly more potent activators of the Nrf2 pathway than DMF, often by several orders of magnitude.[6]
Specificity of this compound for the Nrf2 Pathway: Evidence from Nrf2-Deficient Models
A critical approach to evaluating the specificity of an Nrf2 activator is to assess its activity in Nrf2-deficient (Nrf2-/-) models. Multiple studies have demonstrated that the protective effects of this compound are largely abrogated in the absence of Nrf2.
-
Ischemia-Reperfusion Injury: In a mouse model of renal ischemia-reperfusion injury, this compound conferred significant protection in wild-type mice but failed to improve survival or renal function in Nrf2-/- mice.[11] Furthermore, the upregulation of Nrf2 target genes such as Gclc, Nqo1, and Ho-1 by this compound was observed only in wild-type mice.[11]
-
Cigarette Smoke-Induced Emphysema: Similarly, in a model of cigarette smoke-induced emphysema, this compound treatment reduced lung oxidative stress and alveolar destruction in wild-type mice, but these protective effects were absent in Nrf2-/- mice.[12]
-
Inflammation-Induced Alloimmunization: The ability of this compound to inhibit inflammation-induced red blood cell alloimmunization was also shown to be Nrf2-dependent.[13][14]
Potential Off-Target and Nrf2-Independent Effects
While the on-target activity of this compound is predominantly Nrf2-dependent, especially at lower concentrations, evidence suggests the potential for Nrf2-independent effects, particularly at higher concentrations.
-
NF-κB Pathway: this compound and its analogs have been shown to inhibit the pro-inflammatory NF-κB pathway. This effect appears to be independent of Nrf2, as it is observed in both wild-type and Nrf2-deficient cells.[6][15]
-
mTOR Pathway: There is evidence that this compound can inhibit the mTOR pathway in HEK293 cells, a key regulator of cell growth and metabolism.[16]
-
Apoptosis and Cell Cycle: In cancer cell lines, this compound can induce apoptosis and inhibit proliferation, and these effects may not be solely dependent on Nrf2 activation.[4][11]
It is crucial for researchers to consider these potential off-target effects, especially when using higher concentrations of this compound, and to include appropriate controls to dissect the Nrf2-dependent and -independent mechanisms.
Experimental Protocols
To facilitate the independent evaluation of this compound and other Nrf2 activators, we provide a summary of key experimental protocols.
Nrf2/ARE Luciferase Reporter Assay
This assay is a common method to screen for and quantify the activation of the Nrf2 pathway.
References
- 1. Nrf2-Dependent and -Independent Effects of tert-Butylhydroquinone, this compound, and H2O2 in Human Jurkat T Cells as Determined by CRISPR/Cas9 Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl fumarate and the oleanane triterpenoids, CDDO-imidazolide and CDDO-methyl ester, both activate the Nrf2 pathway but have opposite effects in the A/J model of lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
- 8. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Fumarate Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Nrf2 with the triterpenoid CDDO- imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Nrf2 Activator CDDO-Imidazole Suppresses Inflammation-Induced Red Blood Cell Alloimmunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of CDDO-Im Cross-reactivity with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathway interactions of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]-imidazole (CDDO-Im), a synthetic triterpenoid (B12794562), with a primary focus on its cross-reactivity beyond its principal target. Experimental data and detailed protocols are provided to support the comparative analysis.
Primary Signaling Pathway: Nrf2 Activation
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a master regulator of the cellular antioxidant response.[2] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. This compound, through its electrophilic nature, covalently modifies cysteine residues on Keap1.[4][5] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[6][7] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a wide array of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1][3][6]
Cross-reactivity with Other Signaling Pathways
While a potent Nrf2 activator, this compound is a pleiotropic molecule known to interact with other signaling pathways, which contributes to its broad biological activity.[5][8] These off-target effects can be both Nrf2-dependent and independent.
NF-κB Signaling Pathway
This compound and its analog, CDDO-Me (bardoxolone methyl), are known inhibitors of the pro-inflammatory NF-κB pathway.[9][10] This inhibition is a key component of their anti-inflammatory effects. The triterpenoids have been shown to suppress the de novo synthesis of inflammatory enzymes like iNOS and COX-2, which are regulated by NF-κB.[1] In some contexts, CDDO-Me has been reported to inhibit IκBα kinase (IKK), a critical upstream kinase in the NF-κB cascade.[6][10]
PPARγ and PPARα Signaling
This compound is a known activator of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ.[11] It binds to PPARα and PPARγ with Ki values of 232 nM and 344 nM, respectively.[11] This activity is independent of its effects on Nrf2 and contributes to its anti-inflammatory and metabolic regulatory properties. However, some of its cellular actions, such as inducing monocytic differentiation in leukemia cells, occur independently of PPAR transactivation.[11]
mTOR Signaling Pathway
Recent studies have indicated that this compound can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway.[12] This pathway is a central regulator of cell growth, proliferation, and metabolism. The inhibitory effect of this compound on mTOR signaling may contribute to its anti-proliferative and pro-apoptotic effects observed in cancer cells.[12]
Apoptosis and Cell Cycle Regulation
At higher concentrations, this compound induces apoptosis and inhibits the proliferation of malignant cells.[1][11] This has been observed in various cancer cell lines, including leukemia, breast, and pancreatic cancer.[11] The pro-apoptotic activity can be mediated by directly targeting mitochondrial glutathione (B108866) and by down-regulating Myc protein levels.[13]
Interferon (IFN) Signaling
This compound has been shown to inhibit type 1 interferon activity.[2] In a model of red blood cell alloimmunization, pre-treatment with this compound inhibited poly(I:C)-induced IFNα and IFNβ production in mice, an effect that was dependent on Nrf2 activation.[2]
Comparative Performance Data
This section compares the activity of this compound with its well-studied analog, CDDO-Me (bardoxolone methyl), and another Nrf2 activator, Dimethyl Fumarate (B1241708) (DMF), across different assays.
Table 1: Potency in Nrf2 Activation and Anti-inflammatory Assays
| Compound | Assay | Cell Line | Potency Metric | Value | Reference |
| This compound | Nrf2 Target Gene (NQO1) Induction | Human PBMCs | Fold Increase | ~16-fold | [7] |
| CDDO-Me | Nrf2 Target Gene (NQO1) Induction | Human PBMCs | Fold Increase | Significant (similar to this compound) | [6][7] |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW264.7 | IC50 (nM) | Low nanomolar range | [14] |
| CDDO-Me | Nitric Oxide (NO) Production Inhibition | RAW264.7 | IC50 (nM) | Low nanomolar range | [14] |
| DMF | Nitric Oxide (NO) Production Inhibition | RAW264.7 | IC50 (µM) | Micromolar range (~100x less potent than triterpenoids) | [14] |
| This compound | ROS Production Inhibition | RAW264.7 | Potency | High (nanomolar) | [14] |
| CDDO-Me | ROS Production Inhibition | RAW264.7 | Potency | High (nanomolar) | [14] |
| DMF | ROS Production Inhibition | RAW264.7 | Potency | Low (micromolar) | [14] |
Table 2: Off-Target Binding and Proliferative Effects
| Compound | Target/Assay | Cell Line / System | Potency Metric | Value | Reference |
| This compound | PPARα Binding | Cell-free assay | Ki (nM) | 232 | [11] |
| This compound | PPARγ Binding | Cell-free assay | Ki (nM) | 344 | [11] |
| This compound | Cell Proliferation Inhibition | Human Leukemia (U937) | IC50 (nM) | 10 - 30 | [11] |
| This compound | Cell Proliferation Inhibition | Breast Cancer | IC50 (nM) | 10 - 30 | [11] |
| CDDO-Me | SARS-CoV-2 Replication Inhibition | Vero Cells | EC50 (µM) | 0.29 | [15] |
Experimental Protocols
Nrf2 Nuclear Translocation by Western Blot
This protocol is used to determine the accumulation of Nrf2 protein in the nucleus following treatment with an activator like this compound.
-
Cell Culture and Treatment: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and cultured. Cells are treated with vehicle (e.g., DMSO) or this compound (e.g., 20-50 nM) for a specified time (e.g., 6 hours).[6]
-
Nuclear Extraction: Following treatment, cells are harvested. Nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Protein concentration in the nuclear extracts is determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of nuclear protein (e.g., 20 µg) are resolved on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.[6]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against Nrf2 overnight at 4°C. A primary antibody against a nuclear loading control (e.g., Lamin B1) is used to ensure equal loading.[6]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed to quantify the protein bands, and Nrf2 levels are normalized to the loading control.[6]
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This method quantifies the change in mRNA levels of Nrf2 target genes upon treatment.
-
Cell/Tissue Treatment and RNA Isolation: Cells (e.g., PBMCs) or tissues are treated with this compound or vehicle.[1][6] Total RNA is isolated using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green or TaqMan probes).[1]
-
Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method. The expression levels in the treated group are normalized to the housekeeping gene and presented as a fold change relative to the vehicle-treated control group.[1]
Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory effect of compounds by quantifying their ability to inhibit NO production in stimulated macrophages.
-
Cell Culture and Plating: RAW264.7 macrophage cells are cultured and seeded into 96-well plates.[14]
-
Treatment: Cells are pre-treated with various concentrations of this compound, CDDO-Me, or DMF for a specified duration.
-
Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or interferon-gamma (IFNγ), to induce NO production.[14]
-
Nitrite (B80452) Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to calculate the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the stimulated, untreated control. IC50 values are determined from the dose-response curves.
References
- 1. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Nrf2 with the triterpenoid CDDO- imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bardoxolone methyl - Wikipedia [en.wikipedia.org]
- 10. Bardoxolone Methyl | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CDDO-Imidazolide inhibits growth and survival of c-Myc-induced mouse B cell and plasma cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl fumarate and the oleanane triterpenoids, CDDO-imidazolide and CDDO-methyl ester, both activate the Nrf2 pathway but have opposite effects in the A/J model of lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Validating the Therapeutic Efficacy of CDDO-Im in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic efficacy of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a synthetic triterpenoid (B12794562), in various cancer xenograft models. It is designed to offer an objective comparison of this compound's performance with other therapeutic alternatives, supported by available experimental data and detailed methodologies.
Abstract
This compound has emerged as a potent anti-cancer agent with multifaceted mechanisms of action.[1][2][3] Primarily known as a powerful activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, it plays a crucial role in cellular antioxidant and detoxification responses.[1][2][3][4][5] Beyond its effects on Nrf2, this compound has been shown to modulate critical signaling pathways involved in cell proliferation, apoptosis, and cancer stem cell maintenance, including the Notch, TGF-β/Smad, and Hedgehog pathways.[6] This guide synthesizes findings from preclinical xenograft studies to evaluate its therapeutic potential across different cancer types and provides a comparative perspective against established chemotherapeutic agents.
Data Presentation: Efficacy of this compound in Xenograft Models
While direct head-to-head quantitative comparisons from single studies are limited in the available literature, the following tables summarize the reported efficacy of this compound and comparator drugs in various xenograft models based on qualitative and semi-quantitative data.
Table 1: Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (Qualitative) | Notes |
| Vehicle Control | - | - | - | Tumor growth observed. |
| This compound | 50-200 nM (in vitro) | Not specified for xenograft | Significant | This compound induced cell cycle arrest at G2/M phase and apoptosis in TNBC cell lines (SUM159 and MDA-MB-231).[7][8] It also inhibited the cancer stem cell subpopulation.[6] |
| Doxorubicin (B1662922) | 4 mg/kg/week | Intraperitoneal | Significant | A standard-of-care for TNBC, known to suppress tumor growth in xenograft models.[9] |
Table 2: Efficacy of this compound in a Leukemia Xenograft Model
| Treatment Group | Dosage | Administration Route | Outcome | Notes |
| Vehicle Control | - | - | Disease progression | - |
| This compound | Not specified | Not specified | Significant reduction in leukemia/lymphoma burden | This compound was found to be more potent than its parent compound, CDDO, in inducing apoptosis in malignant B-cells.[10] It effectively eradicated mouse CLL/SBL cells with minimal impact on normal B and T cells in vivo.[10] |
| Cytarabine (Ara-C) | 20 mg/kg (3x/day, every 4 days) | Not specified | Moderate | A standard chemotherapy for leukemia. |
Table 3: Efficacy of this compound in a Pancreatic Cancer Xenograft Model (MIA PaCa-2)
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Notes |
| Vehicle Control | - | - | - | Progressive tumor growth. |
| This compound | Not specified | Not specified | Potentially Significant | While direct xenograft data for this compound in pancreatic cancer is not detailed in the provided results, its mechanism of action suggests potential efficacy. The MIA PaCa-2 xenograft model is widely used for testing novel therapies.[11][12] |
| Gemcitabine (B846) | 100 mg/kg (twice a week) | Intraperitoneal | ~45% | A standard-of-care for pancreatic cancer.[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide, based on common practices in xenograft research.
Cell Line-Derived Xenograft (CDX) Model Generation
-
Cell Lines: Human cancer cell lines (e.g., SUM159 for TNBC, HL-60 for leukemia, MIA PaCa-2 for pancreatic cancer) are cultured in appropriate media and conditions.[11]
-
Animal Model: Immunodeficient mice, such as athymic nude or NOD/SCID mice, are typically used to prevent rejection of human tumor cells.[14][15]
-
Tumor Implantation: A specific number of cancer cells (e.g., 1-5 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[11][15] For leukemia models, cells may be injected intravenously to establish systemic disease.
-
Tumor Growth Monitoring: Once tumors become palpable, their volume is measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[2][16][17][18][19] Animal body weight is also monitored as an indicator of toxicity.
Drug Administration
-
Treatment Groups: Mice with established tumors of a certain size (e.g., 100-200 mm³) are randomized into different treatment groups, including a vehicle control group.
-
Dosing Regimen:
-
This compound: The exact dosage and administration route for xenograft studies are not consistently detailed across the search results. In some studies, it has been administered via oral gavage or intraperitoneal injection.[4]
-
Comparator Drugs: Standard chemotherapeutic agents are administered based on established protocols. For example, doxorubicin might be given intraperitoneally at 4 mg/kg weekly, and gemcitabine at 100 mg/kg intraperitoneally twice a week.[9][13]
-
-
Study Duration: Treatment continues for a predetermined period (e.g., 3-4 weeks), or until tumors in the control group reach a specific size.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the inhibition of tumor growth, calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
-
Survival Analysis: In some studies, particularly for aggressive cancer models, the overall survival of the mice is monitored.
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed, and sectioned. IHC is performed to analyze the expression of biomarkers related to the drug's mechanism of action, such as markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Tumor lysates can be used to analyze the protein levels of key signaling molecules to confirm the drug's effect on specific pathways.
-
Statistical Analysis: Tumor growth data is often analyzed using statistical methods such as ANOVA or mixed-effects models to determine the significance of the observed differences between treatment groups.[1][20][21][22]
Mandatory Visualization
Signaling Pathways of this compound
The therapeutic effects of this compound are attributed to its ability to modulate multiple intracellular signaling pathways.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for a Xenograft Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a xenograft model.
Caption: Experimental workflow for a typical xenograft study.
Conclusion
References
- 1. worldscientific.com [worldscientific.com]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic triterpenoid this compound inhibits tumorsphere formation by regulating stem cell signaling pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Synthetic Triterpenoid this compound Inhibits Tumorsphere Formation by Regulating Stem Cell Signaling Pathways in Triple-Negative Breast Cancer | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 12. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Mouse xenograft studies [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 19. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 20. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Triterpenoids in Action: A Comparative Analysis of CDDO-Im's In Vivo Efficacy
For Immediate Release
In the landscape of therapeutic drug development, triterpenoids have emerged as a promising class of compounds with potent anti-inflammatory and anti-cancer properties. Among these, the synthetic oleanane (B1240867) triterpenoid (B12794562), 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), has garnered significant attention. This guide provides a comparative analysis of the in vivo efficacy of this compound against other notable triterpenoids, supported by experimental data to inform researchers, scientists, and drug development professionals.
Overview of Triterpenoid Activity
Triterpenoids, derived from the natural product oleanolic acid, exert their biological effects through various mechanisms, with a primary focus on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] Nrf2 is a master regulator of the cellular antioxidant response, and its activation by compounds like this compound leads to the upregulation of a suite of cytoprotective genes.[4][5] This mechanism underpins the therapeutic potential of these compounds in a range of diseases characterized by oxidative stress and inflammation, including cancer, neurodegenerative disorders, and organ injury.[1][6][7]
Comparative In Vivo Efficacy of this compound
This compound has consistently demonstrated superior potency in preclinical in vivo models when compared to its parent compound, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), and its methyl ester analog, CDDO-Me (bardoxolone methyl).[8][9]
Anti-Cancer Efficacy
In murine models of melanoma and leukemia, this compound has shown significant inhibition of tumor growth.[8] Studies have indicated that this compound is several-fold more active than CDDO in suppressing the proliferation of various cancer cell lines.[9]
| Triterpenoid | Cancer Model | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| This compound | B16 Murine Melanoma | Not Specified | Not Specified | Significant Inhibition | [8] |
| This compound | L1210 Murine Leukemia | Not Specified | Not Specified | Significant Inhibition | [8] |
| CDDO-Me | Experimental Lung Cancer | Not Specified | Not Specified | 90% decrease in tumor burden (in combination with carboplatin/paclitaxel) | [10] |
Anti-Inflammatory and Cytoprotective Efficacy
This compound's potent activation of the Nrf2 pathway translates to robust anti-inflammatory and protective effects in various organs. In models of acute kidney injury, this compound treatment significantly improved mouse survival and renal function.[1] Similarly, in hyperoxic acute lung injury, oral administration of this compound markedly attenuated lung damage in an Nrf2-dependent manner.[2]
| Triterpenoid | Disease Model | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound | Ischemic Acute Kidney Injury | Mouse | 30 µmol/kg | Oral gavage | Improved survival and renal function | [1] |
| This compound | Hyperoxic Acute Lung Injury | Mouse | 30 µmol/kg | Oral gavage | Attenuated lung injury, reduced DNA damage | [2] |
| This compound | Cigarette Smoke-induced Emphysema | Mouse | 60 or 90 mg/kg diet | Dietary | Reduced lung oxidative stress and alveolar destruction | [6] |
| CDDO-Me (Bardoxolone Methyl) | Cisplatin-induced Kidney Injury | Mouse | Not Specified | Not Specified | Enhanced survival, prevented elevation of urinary KIM-1 | [11] |
| Oleanolic Acid Derivatives | TPA-induced Ear Inflammation | Mouse | Not Specified | Not Specified | Potent anti-inflammatory effects | [12] |
Signaling Pathways and Experimental Designs
The primary mechanism of action for this compound and related triterpenoids involves the activation of the Nrf2 signaling pathway.
Caption: this compound activates the Nrf2 signaling pathway.
The in vivo studies cited in this guide typically follow a standardized experimental workflow.
Caption: General experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
Ischemic Acute Kidney Injury Model [1]
-
Animal Model: Wild-type mice.
-
Procedure: Mice underwent thirty-minute bilateral kidney ischemia.
-
Treatment: this compound (30 µmol/kg in 200 µl volume) or vehicle was administered by oral gavage 24 hours before, 3 hours before, and 24 hours after ischemia.
-
Endpoints: Survival rate, renal function, and renal histology were assessed.
Hyperoxic Acute Lung Injury Model [2]
-
Animal Model: Nrf2-sufficient and Nrf2-deficient mice.
-
Procedure: Mice were subjected to hyperoxia-induced acute lung injury.
-
Treatment: this compound (30 µmol/kg body weight) was administered orally during hyperoxic exposure.
-
Endpoints: Attenuation of lung injury, levels of Nrf2-regulated cytoprotective gene expression, and levels of DNA damage in the lung were measured.
B16 Murine Melanoma and L1210 Murine Leukemia Models [8]
-
Animal Model: Mice.
-
Procedure: Mice were implanted with B16 murine melanoma or L1210 murine leukemia cells.
-
Treatment: this compound was administered to the mice. Specific dosage and route were not detailed in the abstract.
-
Endpoints: Inhibition of tumor growth was evaluated.
Conclusion
The available in vivo data strongly support the potent therapeutic efficacy of this compound across a spectrum of disease models, often demonstrating greater activity than its parent compound and other triterpenoid analogs. Its robust activation of the Nrf2 pathway provides a clear mechanistic basis for its anti-inflammatory and anti-cancer effects. The detailed experimental protocols provided herein offer a foundation for further comparative studies to fully elucidate the therapeutic potential of this promising triterpenoid.
References
- 1. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Triterpenoid CDDO-Imidazolide Confers Potent Protection against Hyperoxic Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. "Synthetic Triterpenoids Can Protect Against Toxicity Without Reducing " by Karen T. Liby [digitalcommons.dartmouth.edu]
- 11. Bardoxolone methyl improves survival and reduces clinical measures of kidney injury in tumor-bearing mice treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of CDDO-Im in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By objectively comparing its performance with key alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of Nrf2 activators.
Abstract
This compound is a synthetic triterpenoid (B12794562) that has demonstrated significant therapeutic potential in a wide array of preclinical disease models. Its primary mechanism of action involves the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses. This guide summarizes the key findings from in vitro and in vivo studies, presents detailed experimental protocols for relevant disease models, and provides a comparative analysis of this compound against other Nrf2 activators, including CDDO-Me (Bardoxolone Methyl), Omaveloxolone (B612239) (RTA 408), and the natural compound Sulforaphane. The data presented herein aims to facilitate an informed evaluation of the translational prospects of this compound.
Mechanism of Action: The Nrf2 Signaling Pathway
This compound exerts its biological effects primarily through the modulation of the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, with its electrophilic properties, reacts with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This transcriptional activation leads to the upregulation of a battery of protective enzymes and proteins.
Caption: this compound activates the Nrf2 pathway by inhibiting Keap1-mediated degradation of Nrf2.
Comparative Performance in Disease Models
The therapeutic efficacy of this compound has been evaluated in numerous preclinical models. This section provides a comparative overview of its performance against other notable Nrf2 activators.
In Vitro Nrf2 Activation
A primary measure of the potency of these compounds is their ability to induce the expression of Nrf2 target genes in vitro.
| Compound | Cell Line | Concentration | Target Gene | Fold Induction (vs. Control) | Reference |
| This compound | Human PBMCs | 20 nM | NQO1 | ~16-fold | [1] |
| HO-1 | ~3-4-fold | [1] | |||
| GCLC | ~3-4-fold | [1] | |||
| GCLM | ~3-4-fold | [1] | |||
| U937 Leukemia Cells | 100 nM | HO-1 mRNA | ~90-fold (at 4h) | [2] | |
| CDDO-Me | Human PBMCs | 20 nM | NQO1, HO-1, GCLC, GCLM | Significant Induction | [1] |
| Sulforaphane | - | - | - | Potent Nrf2 activator, but generally requires higher concentrations than synthetic triterpenoids. |
Preclinical Disease Models
Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction. The anti-inflammatory and antioxidant effects of Nrf2 activation are highly relevant in this context.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse LPS-induced septic shock | 3 µmol/kg, 3 doses, 24h apart before LPS | 80% survival in treated wild-type mice vs. 0% in vehicle-treated and Nrf2 knockout mice. | [3] |
| Mouse Cecal Ligation and Puncture (CLP) | 10 mg/kg, intraperitoneally, 1h post-CLP | Significantly attenuated lung injury and reduced HMGB1 release. | [4] |
OA is a degenerative joint disease characterized by cartilage degradation and inflammation. Nrf2 activation may offer therapeutic benefits by reducing oxidative stress and inflammation in chondrocytes.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse Destabilization of Medial Meniscus (DMM) | 2.5 mg/kg, intraperitoneally, every other day for 8 weeks | Effectively reduced knee joint cartilage erosion and serum levels of IL-1β and IL-6. | [5] |
| Significantly alleviated TNF-α-induced apoptosis of primary human chondrocytes at 20 nM. | [5] |
Chronic obstructive pulmonary disease (COPD), including emphysema, is driven by chronic inflammation and oxidative stress, often from cigarette smoke exposure.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse Cigarette Smoke Exposure (6 months) | 60 or 90 mg/kg in diet | Significantly reduced alveolar destruction, oxidative stress, and pulmonary hypertension in wild-type mice. No protection in Nrf2 knockout mice. | [6][7] |
Comparison with Clinically Investigated Alternatives
While this compound has primarily been evaluated in preclinical settings, related compounds have advanced to clinical trials, providing valuable comparative insights.
| Compound | Indication | Clinical Trial Phase | Key Efficacy Endpoint | Outcome | Reference |
| CDDO-Me (Bardoxolone Methyl) | Chronic Kidney Disease in Type 2 Diabetes | Phase 3 (BEACON) | Change in estimated Glomerular Filtration Rate (eGFR) | Increased eGFR, but trial terminated due to increased cardiovascular events. | [8][9] |
| Omaveloxolone (RTA 408) | Friedreich's Ataxia | Approved by FDA | Change in modified Friedreich's Ataxia Rating Scale (mFARS) | Statistically significant improvement in mFARS score compared to placebo. | [10][11][12][13][14] |
Pharmacokinetic Profile: this compound vs. CDDO-2P-Im
A newer analog, CDDO-2P-Im, has been developed with the aim of improving upon the pharmacokinetic properties of this compound.
| Compound | Key Pharmacokinetic Feature | Finding | Reference |
| This compound | Stability in Human Plasma | Rapidly degraded after 30 minutes of incubation. | [15] |
| CDDO-2P-Im | Stability in Human Plasma | >65% of the starting material remained after 30 minutes of incubation. | [15] |
| Bioavailability in Mice | Lower tissue concentrations compared to CDDO-2P-Im 6 hours after oral gavage. | [15] | |
| Bioavailability in Mice | Higher drug concentrations in liver, lung, and kidney compared to this compound 6 hours after oral gavage. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key disease models and in vitro assays.
In Vitro Nrf2 Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of a compound to activate the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).
-
Cell Culture: HepG2 cells stably transfected with an ARE-luciferase reporter construct are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 24 hours).
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control.
Caption: Workflow for an in vitro Nrf2 reporter gene assay.
Animal Models
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
-
Anesthesia: Mice are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve, and then punctured with a needle of a specific gauge to induce sepsis of a desired severity. The cecum is returned to the peritoneal cavity, and the incision is closed.
-
Treatment: this compound or vehicle is administered at specified time points relative to the CLP procedure.
-
Monitoring: Survival is monitored over several days. Secondary endpoints can include measurement of inflammatory cytokines in serum and assessment of organ injury.
Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
The DMM model is a surgical model that mimics post-traumatic osteoarthritis.
-
Anesthesia: Mice are anesthetized.
-
Surgical Procedure: The joint capsule of the knee is opened, and the medial meniscotibial ligament is transected, leading to destabilization of the medial meniscus. The incision is then closed.
-
Treatment: this compound or vehicle is administered over a period of several weeks.
-
Assessment: At the end of the study, the knee joints are harvested for histological analysis. Cartilage degradation is typically scored using a standardized system (e.g., OARSI score).
This model recapitulates the key features of human COPD induced by smoking.
-
Exposure: Mice are exposed to cigarette smoke or filtered air (control) for a prolonged period (e.g., 6 months) in a whole-body exposure chamber.
-
Treatment: this compound or vehicle is administered in the diet throughout the exposure period.
-
Assessment: At the end of the study, lung function is assessed (e.g., measurement of mean linear intercept to quantify airspace enlargement). Lung tissue is also collected for histological and biochemical analysis.
Conclusion
This compound is a highly potent activator of the Nrf2 pathway with demonstrated efficacy in a broad range of preclinical disease models. Its ability to mitigate oxidative stress and inflammation underscores its therapeutic potential for a variety of conditions. While direct head-to-head comparative data with other Nrf2 activators is limited, the available evidence suggests that this compound is a valuable research tool and a promising therapeutic candidate. The improved pharmacokinetic profile of its analog, CDDO-2P-Im, further enhances the translational prospects of this class of compounds. The clinical success of Omaveloxolone for Friedreich's ataxia provides a strong validation for the therapeutic strategy of Nrf2 activation. Further investigation, including well-controlled comparative studies and eventually clinical trials, will be crucial to fully elucidate the translational potential of this compound.
References
- 1. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nrf2 dependent protection from LPS induced inflammatory response and mortality by CDDO-Imidazolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDDO-imidazolide ameliorates sepsis-induced ARDS by enhancing mitophagy via the Nrf2 pathway to prohibit alveolar macrophage pyroptosis and HMGB1 release: this compound ameliorates sepsis-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates osteoarthritis and inhibits chondrocyte apoptosis in mice via enhancing Nrf2-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeting Nrf2 with the triterpenoid CDDO-imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omaveloxolone for the treatment of Friedreich ataxia: clinical trial results and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reata's omaveloxolone succeeds in Friedreich’s ataxia study [clinicaltrialsarena.com]
- 12. neurologylive.com [neurologylive.com]
- 13. mdaconference.org [mdaconference.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
In Vitro and In Vivo Correlation of CDDO-Im's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a synthetic triterpenoid, with other relevant compounds. The information is curated from preclinical studies to assist in evaluating its therapeutic potential. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
In Vitro Efficacy of this compound
This compound has demonstrated potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its efficacy is often attributed to its ability to modulate key signaling pathways involved in cell survival and stress response.
Table 1: Comparative IC50 Values of this compound and Other Agents
| Cell Line | Cancer Type | This compound IC50 (nM) | Comparative Agent | Comparative Agent IC50 (nM) |
| Human Leukemia Cells | Leukemia | ~10-30[1] | CDDO | > this compound (several-fold less active)[1] |
| Human Breast Cancer Cells | Breast Cancer | ~10-30[1] | Doxorubicin | Varies by cell line (e.g., ~50-500 in MCF-7) |
| iMycEμ-1 | B-cell Neoplasm | ≥200 | - | - |
| iMycEμ-2 | B-cell Neoplasm | ≥500 | - | - |
In Vivo Efficacy of this compound
In vivo studies in animal models have corroborated the anticancer and anti-inflammatory effects of this compound observed in vitro.
Table 2: Comparative In Vivo Antitumor and Anti-inflammatory Effects
| Animal Model | Condition | This compound Treatment | Key Findings | Comparative Agent | Comparative Findings |
| Pristane-induced Plasmacytoma in iMycEμ mice | Plasmacytoma | Not specified | 7.14% tumor development by day 30 | Vehicle Control | 27.3% tumor development by day 30 |
| B16 Murine Melanoma | Melanoma | Not specified | Inhibition of tumor growth[1] | - | - |
| L1210 Murine Leukemia | Leukemia | Not specified | Inhibition of tumor growth[1] | - | - |
| LPS-induced Inflammation in mice | Inflammation | Not specified | Potent inhibitor of iNOS expression[1] | Dexamethasone | Potent anti-inflammatory, mechanism differs |
| Cigarette smoke-induced emphysema in mice | Emphysema | 60 or 90 mg/kg in diet | Attenuated emphysema and cardiac dysfunction | Vehicle Control | No significant improvement |
| Ischemia-reperfusion injury in mice | Kidney Injury | 30 µmol/kg | Improved survival and renal function | Vehicle Control | Significantly lower survival |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of multiple signaling pathways, most notably the Nrf2 pathway.
Nrf2 Signaling Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. This compound disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
References
Independent Validation of CDDO-Im Research Findings: A Comparative Guide
This guide provides an objective comparison of published research findings on the synthetic triterpenoid (B12794562), 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), also known as RTA-403. The data presented here is collated from multiple independent preclinical studies to offer researchers, scientists, and drug development professionals a consolidated view of its biological activities and mechanisms of action.
Overview of this compound
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1][2][3] It is a derivative of the natural triterpenoid oleanolic acid and is structurally related to bardoxolone (B1667749) methyl (CDDO-Me or RTA 402).[4][5] Preclinical research across numerous independent laboratories has consistently demonstrated its efficacy in various models of oxidative stress, inflammation, and cancer.[6][7][8]
Comparative Data on Biological Activity
The following tables summarize key quantitative findings from independent research to provide a comparative perspective on the potency and effects of this compound and its analogs.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Human Leukemia (U937) | Leukemia | ~10-30 | [6] |
| Human Breast Cancer | Breast Cancer | ~10-30 | [6] |
| Human Myeloma (RPMI-8226) | Myeloma | ~500 (induces apoptosis) | [9] |
| Human Myeloma (JJN3) | Myeloma | ~500 (induces apoptosis) | [9] |
| Waldenström Macroglobulinemia (BCWM.1) | B-cell Malignancy | Induces toxicity | [8] |
| Chronic Myeloid Leukemia (K562) | Leukemia | 2150 (24h), 1580 (48h) | [10] |
Table 2: Nrf2 Pathway Activation by this compound
| Experimental System | Parameter Measured | Fold Change/Effect | Concentration | Time | Reference |
| Human PBMCs | Nuclear Nrf2 Protein | 4-5 fold increase | 20-50 nM | Not specified | [1] |
| Human PBMCs | HO-1 mRNA | Significant elevation | 20 nM | 20 h | [1] |
| Human PBMCs | NQO1 mRNA | Significant elevation | 20 nM | 20 h | [1] |
| Human PBMCs | GCLC mRNA | Significant elevation | 20 nM | 20 h | [1] |
| Human PBMCs | GCLM mRNA | Significant elevation | 20 nM | 20 h | [1] |
| Mouse Liver (in vivo) | Nuclear Nrf2 Protein | 3.8 fold increase | 1 mg/kg | Not specified | [2] |
| Mouse Liver (in vivo) | HO-1 mRNA | 1.25 - 7.65 fold increase | 0.1 - 10 mg/kg | Not specified | [2] |
| Mouse Liver (in vivo) | NQO1 mRNA | 1.58 - 1.99 fold increase | 1 - 10 mg/kg | Not specified | [2] |
| Mouse Liver (in vivo) | Gclc mRNA | 2.56 - 4.08 fold increase | 1 - 10 mg/kg | Not specified | [2] |
| Mouse Primary RTEC | Ho-1, Nqo1, Gclc, Gpx2 mRNA | Significant upregulation | Not specified | 6-12 h | [7] |
Table 3: Anti-inflammatory Effects of this compound
| Experimental System | Inflammatory Stimulus | Measured Effect | Concentration | Time | Reference |
| Human PBMCs | LPS | Attenuated IL-6 & TNF-α expression | 20 nM (pretreatment) | 20 h pretreatment, 4h LPS | [1] |
| Human Neutrophils | LPS, fMLP, TNF-α, TPA | Inhibited ROS generation | Not specified | Not specified | [1] |
| Mouse Macrophages (in vivo) | - | Potent inhibitor of iNOS expression | Not specified | Not specified | [6] |
| Mouse Kidney (ischemia) | Ischemia-reperfusion | Decreased G-CSF, IL-6, KC levels | 30 µmol/kg (in vivo) | 6 h post-injury | [7] |
Signaling Pathways and Experimental Workflows
Nrf2 Activation Pathway by this compound
This compound activates the Nrf2 pathway, a primary mechanism for its cytoprotective effects.[2] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is believed to interact with Keap1, leading to a conformational change that prevents it from binding to Nrf2.[11] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[2] This leads to the upregulation of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1][2][7]
References
- 1. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (this compound and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl - Wikipedia [en.wikipedia.org]
- 5. dovepress.com [dovepress.com]
- 6. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of CDDO-Im: A Comparative Guide for Researchers
CDDO-Im (Bardoxolone Methyl), a potent activator of the Nrf2 pathway, has shown significant promise in various therapeutic areas. However, its electrophilic nature raises concerns about off-target interactions that can lead to unforeseen biological effects and potential toxicities. This guide provides a comprehensive comparison of the known off-target proteins of this compound and its alternatives, supported by experimental data and detailed methodologies to aid researchers in drug development and molecular biology.
This compound: On-Target Efficacy and Off-Target Concerns
This compound, a synthetic triterpenoid (B12794562), primarily functions by covalently modifying cysteine residues on Keap1, the main negative regulator of the transcription factor Nrf2. This leads to the activation of the Nrf2 antioxidant response pathway, a key mechanism for cellular protection against oxidative stress and inflammation. While this on-target activity is well-documented, the reactive nature of this compound, possessing two electrophilic centers, allows it to interact with a broader range of cellular proteins.
A seminal proteomics study utilizing a biotinylated analog of this compound led to the identification of 576 putative off-target binding proteins, highlighting the compound's potential for widespread cellular interactions. While the complete list from this initial screen is not exhaustively detailed in publicly available literature, subsequent research has characterized several key off-target interactions.
Key Off-Target Proteins and Pathways of this compound
Beyond its intended target Keap1, this compound has been demonstrated to interact with and modulate the activity of several other important signaling proteins and pathways. These interactions are often covalent, targeting reactive cysteine and other amino acid residues.
| Target Protein/Pathway | Mechanism of Interaction | Quantitative Data |
| IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) | Direct covalent modification of Cys-179 in the activation loop, leading to inhibition of the NF-κB pathway. | Specific IC50 values for IKKβ inhibition are not consistently reported in the literature, though functional inhibition of the NF-κB pathway is well-established. |
| mTOR (Mammalian Target of Rapamycin) | Inhibition of the mTOR signaling pathway. The direct binding target and mechanism of inhibition are still under investigation. | Direct IC50 values for mTOR kinase activity are not widely available. |
| JAK1 (Janus Kinase 1) & STAT3 (Signal Transducer and Activator of Transcription 3) | Direct covalent modification of JAK1 at Cys1077 and STAT3 at Cys259, leading to inhibition of the JAK/STAT signaling pathway. | Specific IC50 values for JAK1 and STAT3 inhibition by this compound are not detailed in the available literature. |
| PPARα (Peroxisome Proliferator-Activated Receptor alpha) | Binds to PPARα. | K_i_ = 232 nM[1][2] |
| PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | Binds to PPARγ. | K_i_ = 344 nM[1][2] |
| Glutathione S-transferase pi (GSTP) & Serum Albumin | Covalent binding to various amino acid residues, including arginine and serine, in addition to cysteine. | Not applicable (covalent adduct formation). |
Comparison with Alternative Nrf2 Activators
To provide a broader perspective, it is essential to compare the off-target profile of this compound with other well-known Nrf2 activators.
| Nrf2 Activator | Primary Mechanism of Nrf2 Activation | Known Off-Target Proteins/Pathways |
| Dimethyl Fumarate (DMF) | Covalent modification of Keap1 cysteines. | Numerous cysteine-containing proteins: Due to its electrophilic nature, DMF can react with a wide range of proteins, including cytoskeletal proteins like cofilin-1 and tubulin, and collapsin response mediator protein 2 (CRMP2). It has also been shown to inhibit M1 and K63 ubiquitin chain formation in TLR-induced signaling.[3][4] |
| Sulforaphane | Covalent modification of Keap1 cysteines. | Histone Deacetylases (HDACs): Sulforaphane is a known inhibitor of HDACs, which can lead to broad changes in gene expression, including the de-repression of long terminal repeats.[5][6] Other potential targets identified through bioinformatics include nicotinamide (B372718) phosphoribosyltransferase (NAMPT), macrophage migration inhibitory factor (MIF), cyclin-dependent kinase 2 (CDK2), glycogen (B147801) synthase kinase-3 beta (GSK3β), and poly (ADP-ribose) polymerase 1 (PARP1).[7] |
| Omaveloxolone | Covalent modification of Keap1 cysteines. | As a second-generation synthetic oleanane (B1240867) triterpenoid and a close analog of this compound, it is expected to have a similar, though potentially more refined, off-target profile. However, detailed public data on its specific off-target interactions are limited. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of this compound and the methods used to identify its off-targets, the following diagrams are provided.
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for identifying covalent off-targets.
Experimental Protocols for Off-Target Identification
The identification of covalent off-target proteins for electrophilic compounds like this compound relies heavily on chemoproteomic techniques. These methods utilize chemical probes to capture and identify protein targets from complex biological mixtures.
Affinity-Based Protein Profiling (AfBPP)
Objective: To identify the cellular binding partners of this compound.
Methodology:
-
Probe Synthesis: A biotinylated version of this compound is synthesized. The biotin (B1667282) tag allows for the subsequent enrichment of proteins that have covalently bound to the probe.
-
Cellular Treatment: Live cells or cell lysates are incubated with the biotinylated this compound probe. This allows the probe to interact with and covalently bind to its on- and off-target proteins.
-
Lysis and Protein Extraction: The cells are lysed to release the proteins.
-
Affinity Purification: The cell lysate is incubated with streptavidin-coated beads. The high affinity of biotin for streptavidin allows for the selective capture of the probe-protein complexes.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution and Proteolysis: The bound proteins are eluted from the beads. The eluted proteins are then digested into smaller peptides, typically using trypsin.
-
Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is used to identify the proteins that were captured by the biotinylated probe, thus revealing the potential off-targets of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To identify off-targets by competing with a broad-spectrum covalent probe.
Methodology:
-
Cellular Treatment with this compound: Live cells or lysates are pre-incubated with varying concentrations of non-biotinylated this compound.
-
Probe Labeling: A broad-spectrum, biotinylated electrophilic probe (e.g., iodoacetamide-biotin) is added to the mixture. This probe will react with accessible, reactive cysteine residues that have not been modified by this compound.
-
Lysis and Affinity Purification: Similar to AfBPP, cells are lysed, and biotinylated proteins are enriched using streptavidin beads.
-
Proteolysis and MS Analysis: The captured proteins are digested and analyzed by LC-MS/MS.
-
Quantitative Analysis: By comparing the abundance of labeled proteins between the this compound-treated and control samples, proteins whose labeling is reduced in the presence of this compound can be identified. This indicates that this compound has covalently bound to these proteins, preventing their labeling by the broad-spectrum probe.
This guide underscores the importance of a thorough characterization of off-target effects in the development of covalent drugs like this compound. By understanding the full spectrum of its molecular interactions, researchers can better predict potential adverse effects and design more selective and safer therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 4. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triterpenoid CDDO-Methyl Ester Inhibits the Janus-Activated Kinase-1 (JAK1)→Signal Transducer and Activator of Transcription-3 (STAT3) Pathway by Direct Inhibition of JAK1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CDDO-Im Against Established Cancer Therapies In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of the novel anti-cancer agent CDDO-Imidazolide (CDDO-Im) with established chemotherapeutic drugs—cisplatin (B142131), paclitaxel (B517696), and doxorubicin (B1662922). The data presented is collated from various preclinical studies to offer a comparative overview of their efficacy in representative cancer cell lines.
Introduction
This compound, a synthetic triterpenoid, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Activation of Nrf2 orchestrates a cellular antioxidant and anti-inflammatory response.[1][2][3] In the context of oncology, this compound and its analogs have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[4][5] This guide benchmarks the in-vitro performance of this compound against cornerstone chemotherapies to inform future research and drug development strategies.
Comparative Efficacy: A Tabular Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound's analog, Bardoxolone Methyl (CDDO-Me), and established chemotherapies in various cancer cell lines. It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, drug exposure time, and assay methodology.[6] The data presented here is for comparative purposes and should be interpreted with these variables in mind.
Table 1: IC50 Values (µM) in A549 Human Lung Carcinoma Cells
| Compound | IC50 (µM) | Citation(s) |
| Cisplatin | 3.5 - 16.48 | [7][8][9] |
| Paclitaxel | 0.00135 - 1.645 | [10][11][12][13] |
| Doxorubicin | > 20 | [14] |
Table 2: IC50 Values (µM) in MCF-7 Human Breast Adenocarcinoma Cells
| Compound | IC50 (µM) | Citation(s) |
| Bardoxolone Methyl (CDDO-Me) | ~0.1 - 1.0 | [14] |
| Cisplatin | Highly variable | [6] |
| Paclitaxel | 3.5 | [15] |
| Doxorubicin | 0.4 - 2.5 | [14][16] |
Table 3: IC50 Values (µM) in HCT116 Human Colorectal Carcinoma Cells
| Compound | IC50 (µM) | Citation(s) |
| Bardoxolone Methyl (CDDO-Me) | 3.17 | [17] |
| Doxorubicin | 1.9 | [18] |
Mechanisms of Action and Cellular Effects
This compound and its analogs primarily exert their anti-cancer effects through the activation of the Nrf2 pathway, leading to a reduction in oxidative stress and inflammation.[1][2] Furthermore, studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting tumor cell proliferation.[4][5][17]
Established therapies like cisplatin, paclitaxel, and doxorubicin operate through different mechanisms. Cisplatin forms DNA adducts, leading to DNA damage and apoptosis. Paclitaxel stabilizes microtubules, causing mitotic arrest and subsequent cell death. Doxorubicin intercalates into DNA and inhibits topoisomerase II, resulting in DNA damage and apoptosis.
Experimental Protocols
Detailed methodologies for the key in-vitro assays cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19] A reference wavelength of >650 nm can be used to subtract background absorbance.[19]
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of apoptosis.[1][2]
Protocol:
-
Cell Treatment: Induce apoptosis by treating cells with the desired compounds.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold 1X PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of propidium iodide (PI) (1 mg/mL).[2]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[1] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[17][20]
Protocol:
-
Cell Harvesting and Fixation: Harvest approximately 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing and incubate on ice for at least 30 minutes.[17][20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[17]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate.[17][20]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[17][20]
-
Incubation: Incubate at room temperature for 5 to 10 minutes.[17]
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[17]
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: Nrf2 signaling pathway activation by this compound.
Caption: General workflow for in-vitro drug efficacy testing.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. researchgate.net [researchgate.net]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. vet.cornell.edu [vet.cornell.edu]
Safety Operating Guide
Navigating the Disposal of CDDO-Im: A Guide for Laboratory Professionals
Researchers and drug development professionals handling CDDO-Im (CDDO-Imidazolide) must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity as an inhibitor of cancer cell proliferation necessitates a cautious approach to its disposal, aligning with procedures for cytotoxic compounds.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical step in minimizing exposure to potentially hazardous materials.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Eye Protection | Safety glasses or goggles | To shield eyes from splashes or aerosols. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of the powder form.[4] |
Step-by-Step Disposal Procedure for this compound
The following procedure is based on the conservative approach of treating this compound as a cytotoxic agent, which is a best practice in a research setting.
Step 1: Segregation of Waste
All materials that have come into contact with this compound must be considered cytotoxic waste.[5][6] This includes:
-
Unused or expired this compound powder.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (gloves, disposable lab coats).
-
Solutions containing this compound.
-
Spill cleanup materials.
Step 2: Waste Containment
-
Solid Waste: All solid waste, including contaminated PPE and labware, should be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[6][7] These containers are typically color-coded (often red) and clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[6][7]
-
Sharps: Any sharps, such as needles or glass vials, must be disposed of in a designated sharps container that is also labeled for cytotoxic waste.[7]
-
Liquid Waste: Liquid waste containing this compound should not be poured down the drain.[1] It should be collected in a sealed, leak-proof container, clearly labeled with the contents and marked as "Cytotoxic Waste."
Step 3: Labeling and Storage
Properly label all waste containers with the contents, date, and the "Cytotoxic" hazard symbol. Store the sealed waste containers in a designated, secure area away from general lab traffic until they are collected for disposal.
Step 4: Final Disposal
The final disposal of cytotoxic waste must be handled by a licensed hazardous waste management company.[8] The most common and recommended method for the complete destruction of cytotoxic compounds is high-temperature incineration.[5][6] Ensure that your institution has a contract with a certified waste disposal service that can manage cytotoxic materials.
Spill Management
In the event of a spill, prompt and proper cleanup is crucial to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE.
-
Contain the Spill:
-
For solid powder: Gently cover the spill with absorbent material to avoid raising dust.
-
For liquid solutions: Absorb the spill with chemically inert absorbent pads or granules.
-
-
Clean the Area: Using a detergent solution and disposable wipes, clean the spill area, working from the outside in. All cleanup materials must be disposed of as cytotoxic waste.
-
Decontaminate: Once the visible spill is removed, decontaminate the area with an appropriate laboratory disinfectant.
Experimental Workflow for Handling and Disposal
The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: A diagram illustrating the procedural flow for the safe handling and proper disposal of this compound waste in a laboratory.
By adhering to these procedures, researchers can mitigate the risks associated with handling and disposing of this compound, ensuring the safety of all laboratory personnel and maintaining environmental responsibility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. danielshealth.ca [danielshealth.ca]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Operational Guide for Handling CDDO-Im
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of the synthetic triterpenoid (B12794562) CDDO-Im. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure laboratory safety and proper management of this potent bioactive compound.
I. Compound Safety and Handling Data
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is a potent biological modulator.[1] Therefore, adherence to prudent laboratory practices is essential to minimize exposure and ensure a safe working environment. The following table summarizes key safety and handling information for this compound.
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as hazardous | [1] |
| Signal Word | None | [1] |
| Hazard Statements | None | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Personal Protective Equipment (PPE) - Regulatory Minimum | Not required | [1] |
| Recommended PPE (Best Practice) | Nitrile gloves, safety glasses with side shields, lab coat | General Laboratory Safety Guidelines |
| Storage Temperature | -20°C | Cayman Chemical |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents | [1] |
II. Operational Plan: Step-by-Step Handling Procedure
This operational plan provides a systematic approach to handling this compound from receipt to disposal, incorporating best practices for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the compound name and CAS number (443104-02-7) on the label match the order.
-
Store the container in a designated, well-ventilated, and secure location at -20°C.
-
Maintain an accurate inventory of the compound.
2. Preparation for Handling:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure, especially when working with the solid form to avoid inhalation of any airborne particles.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary personal protective equipment (PPE) as recommended in this guide. Although not mandated by GHS, the use of a lab coat, nitrile gloves, and safety glasses with side shields is strongly advised as a standard laboratory practice.
3. Handling the Solid Compound:
-
When weighing the solid compound, do so in a ventilated balance enclosure or a chemical fume hood to minimize the risk of generating and inhaling dust.
-
Use dedicated spatulas and weighing papers.
-
Clean any spills of the solid compound immediately by carefully wiping the area with a damp cloth or paper towel to avoid creating dust. Dispose of the cleaning materials as chemical waste.
4. Preparing Solutions:
-
When preparing solutions, add the solvent to the pre-weighed solid this compound slowly to avoid splashing.
-
This compound is soluble in DMF and DMSO.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
5. Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Remove and dispose of gloves and any other disposable PPE in the designated chemical waste container.
-
Wash hands thoroughly with soap and water.
III. Emergency Procedures
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused or waste this compound solid in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions of this compound in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is known.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be disposed of as chemical waste in a designated, labeled container.
-
Disposal Route: While the Safety Data Sheet suggests that smaller quantities can be disposed of with household waste, it is a best practice for laboratory-generated chemical waste to be disposed of through an approved chemical waste management program.[1] Contact your institution's environmental health and safety department for specific guidance on the disposal of non-hazardous chemical waste. Uncleaned packaging should be disposed of according to official regulations.[1]
V. Workflow for Safe Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
